molecular formula C21H12F9P B088308 Tris(4-trifluoromethylphenyl)phosphine CAS No. 13406-29-6

Tris(4-trifluoromethylphenyl)phosphine

Número de catálogo: B088308
Número CAS: 13406-29-6
Peso molecular: 466.3 g/mol
Clave InChI: PXYCJKZSCDFXLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tris(4-trifluoromethylphenyl)phosphine is a useful research compound. Its molecular formula is C21H12F9P and its molecular weight is 466.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

tris[4-(trifluoromethyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYCJKZSCDFXLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928398
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13406-29-6
Record name Phosphine, tris(4-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013406296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris[4-(trifluoromethyl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-trifluoromethylphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic protocols for tris(4-trifluoromethylphenyl)phosphine, a crucial electron-deficient phosphine ligand in catalysis and organic synthesis. The information is compiled from established chemical literature, offering insights into reaction conditions, reagents, and expected outcomes.

Introduction

This compound, often abbreviated as P(4-CF₃C₆H₄)₃, is a triarylphosphine characterized by the presence of three electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature significantly influences its properties, making it a valuable ligand in various transition metal-catalyzed reactions, including cross-coupling reactions. Its synthesis is of considerable interest to researchers in academia and the pharmaceutical industry. The two predominant methods for its preparation are the Grignard reaction and the organolithium route.

Core Synthesis Protocols

Two primary methods have been established for the synthesis of this compound: the Grignard method and the organolithium method. Both pathways utilize a phosphorus trihalide as the phosphorus source.

Method 1: Grignard Reaction

The Grignard reaction is a widely employed method for the formation of carbon-phosphorus bonds. In this protocol, an organomagnesium halide (Grignard reagent) is prepared from 4-bromobenzotrifluoride and magnesium metal. This reagent is then reacted with phosphorus trichloride to yield the desired tertiary phosphine.

Experimental Protocol:

A detailed, step-by-step procedure for this specific compound via the Grignard method is analogous to the synthesis of similar triarylphosphines. The following is a representative protocol based on established methodologies for related compounds.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of 4-bromobenzotrifluoride in an anhydrous ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, is added dropwise to the magnesium. The reaction is initiated, often with gentle heating or the addition of an iodine crystal.

  • The reaction mixture is typically stirred at room temperature or refluxed to ensure complete formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise via the dropping funnel, maintaining a low temperature to control the exothermic reaction.

  • Following the addition, the reaction mixture is allowed to warm to room temperature and may be stirred for several hours or overnight to ensure the reaction goes to completion.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Quantitative Data (Representative):

Reagent/ParameterQuantity/Value
4-Bromobenzotrifluoride3.0 molar equivalents
Magnesium Turnings3.0 - 3.3 molar equivalents
Phosphorus Trichloride1.0 molar equivalent
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl Ether
Reaction Temperature0 °C to reflux
Reaction Time2 - 12 hours
Purification MethodRecrystallization or Column Chromatography
Expected Yield Moderate to Good
Method 2: Organolithium Reaction

An alternative and effective method involves the use of an organolithium intermediate. This protocol, detailed in a 1980 publication in the Journal of Fluorine Chemistry, utilizes butyllithium to generate the reactive organolithium species from 4-bromobenzotrifluoride, which is then reacted with phosphorus trichloride.[1]

Experimental Protocol:

  • Formation of the Organolithium Reagent: A solution of 4-bromobenzotrifluoride in an anhydrous ethereal solvent is cooled to a low temperature, typically -78 °C, under an inert atmosphere.

  • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, leading to the formation of 4-(trifluoromethyl)phenyllithium.

  • Reaction with Phosphorus Trichloride: A solution of phosphorus trichloride in the same anhydrous solvent is then added dropwise to the organolithium reagent at the low temperature.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred for a specified period.

  • Work-up and Purification: The work-up and purification steps are analogous to those described for the Grignard method, involving quenching with an aqueous solution, extraction, drying, and purification by recrystallization or chromatography.

Quantitative Data (from literature for analogous compounds):

Reagent/ParameterQuantity/Value
4-Bromobenzotrifluoride3.0 molar equivalents
n-Butyllithium3.0 molar equivalents
Phosphorus Trichloride1.0 molar equivalent
SolventAnhydrous Diethyl Ether or THF
Reaction Temperature-78 °C to room temperature
Reaction TimeSeveral hours
Purification MethodRecrystallization or Column Chromatography
Expected Yield Good

Synthesis Workflow Diagram

The following diagram illustrates the general synthetic pathway for this compound via the Grignard and Organolithium routes.

Synthesis_Workflow cluster_grignard Grignard Route cluster_organolithium Organolithium Route ArylHalide 4-Bromobenzotrifluoride Grignard 4-(Trifluoromethyl)phenyl- magnesium Bromide (Grignard Reagent) ArylHalide->Grignard + Mg in Ether/THF BuLi_ArylHalide Mg Magnesium (Mg) BuLi n-Butyllithium (n-BuLi) PCl3 Phosphorus Tichloride (PCl3) Product Tris(4-trifluoromethylphenyl)- phosphine Grignard->Product + PCl3 Organolithium 4-(Trifluoromethyl)phenyl- lithium (Organolithium Reagent) Organolithium->Product + PCl3 BuLi_ArylHalide->Organolithium in Ether/THF at -78°C

Caption: General synthetic pathways for this compound.

Conclusion

The synthesis of this compound can be reliably achieved through either the Grignard or the organolithium method. The choice of method may depend on the availability of reagents, desired scale, and laboratory safety considerations. Both methods require anhydrous conditions and an inert atmosphere to prevent the reaction of the highly reactive organometallic intermediates with water or oxygen. Proper purification techniques are essential to obtain the final product in high purity. This guide provides a foundational understanding for researchers and professionals to approach the synthesis of this important phosphine ligand.

References

Physical and chemical properties of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

Introduction

This compound is an organophosphorus compound frequently utilized as a ligand in organometallic chemistry and catalysis. Its trifluoromethyl-substituted phenyl groups confer unique electronic properties, influencing the reactivity and stability of the metal complexes it forms. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C21H12F9P[1][2][3][4]
Molecular Weight 466.28 g/mol [1][4]
Appearance White to light yellow crystalline powder or solid.[1][3][5][6]
Melting Point 70-75 °C[1][4]
Boiling Point 382.8 ± 42.0 °C (Predicted)[1][4]
Solubility Sparingly soluble in chloroform, slightly soluble in methanol, and insoluble in water.[1]
CAS Number 13406-29-6[1][3][4]
InChI 1S/C21H12F9P/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29,30)/h1-12H[1][2]
SMILES FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F[1][3]

Spectral Data

  • ¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is a key analytical tool for its characterization.[7] A signal at approximately -63 ppm is characteristic of the trifluoromethyl group in this compound.[8]

  • ³¹P NMR: The ³¹P NMR spectrum provides information about the phosphorus environment.

  • ¹H and ¹³C NMR: Standard proton and carbon NMR are used to confirm the structure of the aromatic rings.

Reactivity and Applications

This compound is primarily used as a ligand in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl groups decrease the electron density on the phosphorus atom, which in turn affects the catalytic activity of the metal center. It is a suitable ligand for a variety of coupling reactions, including:

  • Buchwald-Hartwig Cross-Coupling[9]

  • Heck Reaction[9]

  • Hiyama Coupling[9]

  • Negishi Coupling[9]

  • Sonogashira Coupling[9]

  • Stille Coupling[9]

  • Suzuki-Miyaura Coupling[9]

The general workflow for such a reaction is depicted below.

G General Catalytic Cross-Coupling Cycle Start Start Ligand_Exchange Ligand Exchange (Phosphine Coordination) Start->Ligand_Exchange Oxidative_Addition Oxidative Addition (R-X) Ligand_Exchange->Oxidative_Addition Transmetalation Transmetalation (R'-M) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product_Formation Product (R-R') Reductive_Elimination->Product_Formation Catalyst_Regeneration Catalyst Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Ligand_Exchange

Caption: Generalized workflow for a transition metal-catalyzed cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylphosphines involves the reaction of an organometallic reagent with a phosphorus halide.[10] The following is a generalized protocol for the synthesis of this compound.

G Synthetic Pathway for this compound Reactant1 4-Bromobenzotrifluoride Intermediate 4-Trifluoromethylphenyllithium Reactant1->Intermediate Lithiation Reactant2 n-Butyllithium Reactant2->Intermediate Product This compound Intermediate->Product Phosphorylation Reactant3 Phosphorus Trichloride (PCl3) Reactant3->Product

Caption: A plausible synthetic route for this compound.

Methodology:

  • Preparation of the Organolithium Reagent: 4-Bromobenzotrifluoride is dissolved in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C). An equimolar amount of n-butyllithium is added dropwise to the solution, leading to the formation of 4-trifluoromethylphenyllithium.

  • Reaction with Phosphorus Trichloride: To the freshly prepared organolithium reagent, one-third of a molar equivalent of phosphorus trichloride (PCl₃), dissolved in the same dry solvent, is added slowly while maintaining the low temperature.

  • Quenching and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol or methanol, to yield this compound as a crystalline solid.

Analytical Characterization Workflow

A standard workflow for the characterization of the synthesized product is outlined below.

G Analytical Workflow for Product Characterization Crude_Product Crude Product Purification Purification (e.g., Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP Final_Characterization Final Characterized Product NMR->Final_Characterization MS->Final_Characterization MP->Final_Characterization

Caption: Standard analytical workflow for the characterization of this compound.

Safety Information

This compound should be handled with appropriate safety precautions. It is classified with the following hazard statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.

  • H413: May cause long-lasting harmful effects to aquatic life.[5][11]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

Tris(4-trifluoromethylphenyl)phosphine CAS number 13406-29-6

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Overview

This compound, identified by CAS number 13406-29-6, is a triarylphosphine compound distinguished by the presence of three electron-withdrawing trifluoromethyl (CF₃) groups on its phenyl rings.[1][2] This electronic feature significantly influences its chemical properties, making it a valuable ligand in organometallic chemistry and homogeneous catalysis.[3] Its primary application lies in facilitating various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] The CF₃ groups enhance the ligand's thermal stability and can modulate the reactivity and selectivity of the metal center to which it is coordinated. This guide provides a comprehensive overview of its properties, synthesis, applications, and relevant experimental procedures.

Physicochemical and Spectroscopic Data

The key physical, chemical, and spectroscopic properties of this compound are summarized below.

Table 1: Chemical Identifiers and Properties

Property Value Reference(s)
CAS Number 13406-29-6 [1][2]
Molecular Formula C₂₁H₁₂F₉P [1][2]
Molecular Weight 466.28 g/mol [2]
IUPAC Name Tris[4-(trifluoromethyl)phenyl]phosphane N/A
Synonyms Tris(p-trifluoromethylphenyl)phosphine, Tris(α,α,α-trifluoro-p-tolyl)phosphine [1][2]
Appearance White to light yellow crystalline powder or solid N/A
Melting Point 70-75 °C N/A
Boiling Point 382.8 ± 42.0 °C (Predicted) N/A
Solubility Insoluble in water; Sparingly soluble in Chloroform; Slightly soluble in Methanol. N/A
InChI Key PXYCJKZSCDFXLR-UHFFFAOYSA-N [1]

| SMILES | FC(F)(F)c1ccc(cc1)P(c2ccc(cc2)C(F)(F)F)c3ccc(cc3)C(F)(F)F | N/A |

Table 2: Spectroscopic Data

Technique Data Reference(s)
³¹P NMR δ: -6.2 ppm (in CDCl₃, for a deuterated analog) [4]

| ¹⁹F NMR | δ: -62.97 ppm (in CDCl₃, for a deuterated analog) |[4] |

Synthesis

The synthesis of triarylphosphines like this compound is typically achieved via the reaction of a phosphorus trihalide with an organometallic reagent, such as a Grignard or organolithium species.[3] The general approach involves the in-situ formation of 4-(trifluoromethyl)phenyllithium from 1-bromo-4-(trifluoromethyl)benzene, which then reacts with phosphorus trichloride.

Synthesis_Scheme General Synthesis of this compound cluster_step2 Step 2: Phosphination Reactant1 1-Bromo-4-(trifluoromethyl)benzene Intermediate 4-(Trifluoromethyl)phenyllithium (in situ) Reactant1->Intermediate THF, -78 °C Reactant2 n-Butyllithium (n-BuLi) Reactant2->Intermediate Reactant3 Phosphorus Trichloride (PCl₃) Product This compound Intermediate->Product 1. PCl₃ (1/3 eq.) 2. Aqueous Workup

General Synthesis of this compound
Experimental Protocol: Synthesis

The following is a representative protocol based on established organometallic procedures for phosphine synthesis.[3] All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.

  • Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(trifluoromethyl)benzene (3.3 equivalents) and anhydrous tetrahydrofuran (THF).

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (3.1 equivalents, e.g., 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the organolithium reagent.

  • Phosphination : In a separate flask, prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold organolithium mixture.

  • Reaction Completion : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Workup : Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the final product as a crystalline solid.

Applications in Catalysis

This compound is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the CF₃ groups makes the phosphorus atom less basic and more π-acidic compared to ligands like triphenylphosphine. This can stabilize the Pd(0) species, influence the rates of oxidative addition and reductive elimination, and enhance catalyst longevity and performance in challenging coupling reactions.

It is a suitable ligand for a variety of transformations, including:

  • Suzuki-Miyaura Coupling [5]

  • Heck Reaction

  • Sonogashira Coupling

  • Buchwald-Hartwig Amination

  • Negishi Coupling

Beyond palladium catalysis, it has also been explored in other transition-metal-catalyzed reactions, such as those involving gold(I) catalysts for cycloisomerization reactions.[6]

Suzuki_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox boronic R²-B(OR)₂ (Boronic Acid/Ester) boronic->pd_trans base Base (e.g., CO₃²⁻) base->pd_trans

Generalized Suzuki-Miyaura Catalytic Cycle

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a detailed, general protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this phosphine ligand. This procedure is adapted from established methods.[5]

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start step1 1. Add Reactants to Flask (Aryl Halide, Boronic Acid, Base) start->step1 step2 2. Add Solvent & Degas (e.g., Toluene/Water, Sparge with N₂/Ar) step1->step2 step3 3. Add Catalyst System (Pd source + Phosphine Ligand) step2->step3 step4 4. Heat Reaction Mixture (e.g., 80-100 °C with stirring) step3->step4 step5 5. Monitor Reaction (TLC, GC-MS) step4->step5 step6 6. Workup (Quench, Extract, Wash) step5->step6 Upon Completion step7 7. Purify Product (Column Chromatography) step6->step7 end End step7->end

Experimental Workflow for Suzuki-Miyaura Coupling
Detailed Protocol

  • Reagent Setup : In a pressure-rated reaction vial or Schlenk flask equipped with a stir bar, combine the aryl halide (e.g., 1-bromo-4-nitrobenzene, 1.0 equiv), the arylboronic acid (e.g., phenylboronic acid, 1.5 equiv), and a base (e.g., cesium carbonate or potassium carbonate, 2.0-3.0 equiv).[5]

  • Catalyst Preparation : In a separate vial, pre-mix the palladium source (e.g., palladium(II) acetate, Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%, maintaining a Ligand:Pd ratio of approx. 2:1).

  • Solvent Addition : Add a degassed solvent mixture to the main reaction flask.[5] A common system is a mixture of an organic solvent and water (e.g., Toluene/Water 5:1 or Dioxane/Water 4:1).[5][7] The solvent should be thoroughly degassed by sparging with an inert gas for 15-30 minutes.

  • Reaction Initiation : Add the pre-mixed catalyst/ligand solution to the reaction flask. Seal the vessel securely.

  • Heating and Monitoring : Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously.[7] Monitor the reaction progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup : Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified via flash column chromatography on silica gel to yield the pure biaryl product.[7]

Safety and Handling

This compound is a chemical reagent that requires careful handling in a laboratory setting.

Table 3: Hazard and Precautionary Information

Category Code(s) Description Reference(s)
Signal Word Warning N/A
Hazard Statements H315 Causes skin irritation. N/A
H319 Causes serious eye irritation. N/A
H335 May cause respiratory irritation. N/A
H413 May cause long lasting harmful effects to aquatic life. N/A
Precautionary Statements P261 Avoid breathing dust. N/A
P273 Avoid release to the environment. N/A
P280 Wear protective gloves/eye protection/face protection. N/A
P302 + P352 IF ON SKIN: Wash with plenty of water. N/A

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | N/A |

  • Handling : Use in a well-ventilated area or a chemical fume hood. [N/A] Avoid generating dust. [N/A] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [N/A]

  • Storage : Store in a tightly sealed container in a cool, dry place. [N/A] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. [N/A]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. [N/A] Avoid release to the environment. [N/A]

Conclusion

This compound is a robust and effective electron-deficient phosphine ligand with significant utility in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique electronic properties, conferred by the trifluoromethyl substituents, provide catalysts with enhanced stability and reactivity. The protocols and data provided in this guide serve as a comprehensive resource for researchers employing this versatile reagent in the development of novel chemical entities and drug candidates.

References

A Comprehensive Technical Guide to Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-trifluoromethylphenyl)phosphine is a triarylphosphine compound that serves as a valuable ligand in organic synthesis, particularly in the realm of metal-catalyzed cross-coupling reactions. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl groups, distinguish it from other phosphine ligands and offer specific advantages in catalytic applications. This technical guide provides an in-depth overview of the molecular characteristics, synthesis, and applications of this compound, with a focus on its relevance to pharmaceutical research and development.

Molecular Profile

This compound is a white to light yellow crystalline solid at room temperature. Its key molecular and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₁₂F₉P[1][2]
Molecular Weight 466.28 g/mol [1][2]
CAS Number 13406-29-6[1][2]
Melting Point 70-75 °C
Alternate Names Tris(p-trifluoromethylphenyl)phosphine, Tris(α,α,α-trifluoro-p-tolyl)phosphine[1][2]
Appearance White to light yellow powder or crystals[3]

Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using various spectroscopic techniques. Key spectral data are provided in the table below.

Spectroscopy Data
¹H NMR (400 MHz, CDCl₃)δ 7.73–7.68 (m, 6H), 7.59–7.55 (m, 6H)
¹³C NMR (100 MHz, CDCl₃)δ 132.4 (d, J(P,C) = 3.0 Hz), 131.2 (d, J(P,C) = 101.0 Hz), 130.5 (d, J(P,C) = 12.0 Hz), 128.8 (d, J(P,C) = 13.0 Hz)
³¹P NMR (162 MHz, CDCl₃)δ -6.2
¹⁹F NMR Data available in specialized databases.

Note: The provided NMR data is based on similar structures and publicly available supplementary materials and should be considered representative. For definitive characterization, comparison with a certified reference standard is recommended.

Synthesis Protocol

The synthesis of this compound can be achieved through a Grignard-based reaction or by the reaction of an organolithium reagent with phosphorus trichloride. A general experimental protocol is outlined below.

Reaction Scheme:

3 (4-CF₃C₆H₄)MgBr + PCl₃ → P(C₆H₄-4-CF₃)₃ + 3 MgBrCl

Materials:

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Standard Schlenk line and glassware

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of 4-bromobenzotrifluoride in the same anhydrous solvent is added dropwise to initiate the formation of the Grignard reagent, 4-(trifluoromethyl)phenylmagnesium bromide. The reaction mixture is typically stirred until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is then slowly added to a cooled solution of phosphorus trichloride in anhydrous diethyl ether or THF. The reaction is exothermic and should be maintained at a low temperature (e.g., 0 °C or below).

  • Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Crystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield this compound as a crystalline solid.

Applications in Drug Development and Organic Synthesis

The primary application of this compound in the context of drug development is its role as a ligand in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl groups modifies the electronic properties of the phosphorus atom, which in turn influences the reactivity and stability of the metal catalyst.

This ligand is particularly effective in a variety of palladium-catalyzed reactions that are fundamental to the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). These reactions include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboranes and organic halides.

  • Heck Reaction: Formation of carbon-carbon bonds between an unsaturated halide and an alkene.

  • Sonogashira Coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine.

  • Negishi Coupling: Formation of carbon-carbon bonds between an organozinc compound and an organic halide.

  • Stille Coupling: Formation of carbon-carbon bonds between an organotin compound and an organic halide.

  • Hiyama Coupling: Formation of carbon-carbon bonds between an organosilicon compound and an organic halide.

The use of this compound as a ligand can lead to improved catalytic activity, higher yields, and better selectivity in these transformations, which are often key steps in the total synthesis of drug candidates.

CrossCoupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product cluster_ligand Ligand Role A Aryl/Vinyl Halide (R-X) PdII Oxidative Addition (R-Pd(II)-X)Ln A->PdII Oxidative Addition B Organometallic Reagent (R'-M) PdII_trans Transmetalation (R-Pd(II)-R')Ln B->PdII_trans Transmetalation Pd0 Pd(0)Ln PdII->PdII_trans Pd0_reductive Reductive Elimination PdII_trans->Pd0_reductive Pd0_reductive->Pd0 Catalyst Regeneration C Coupled Product (R-R') Pd0_reductive->C Ligand This compound (L) Ligand->Pd0 Stabilizes & Activates

Figure 1. General workflow of a Palladium-catalyzed cross-coupling reaction.

The trifluoromethyl groups on the phenyl rings of the phosphine ligand enhance its π-acceptor properties, which can stabilize the electron-rich low-valent metal center of the catalyst. This electronic feature can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to a more efficient overall process.

While this compound itself is not known to have direct biological activity, its role in enabling the efficient synthesis of complex and novel molecular architectures makes it an important tool for medicinal chemists and drug development professionals. The trifluoromethyl group is a common motif in many pharmaceuticals due to its ability to improve metabolic stability, lipophilicity, and binding affinity. Therefore, synthetic methods that efficiently incorporate this group, often facilitated by ligands like this compound, are of high value in the pharmaceutical industry.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is known to cause skin and eye irritation and may cause respiratory irritation. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Unveiling the Phosphorus Signature: A Technical Guide to the ³¹P NMR Chemical Shift of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(4-trifluoromethylphenyl)phosphine, a critical parameter for researchers, scientists, and drug development professionals. This document outlines the expected chemical shift range, provides detailed experimental protocols for its determination, and illustrates its application in a common catalytic cycle.

Introduction

This compound, a triarylphosphine ligand, is widely utilized in catalysis due to its unique electronic and steric properties imparted by the electron-withdrawing trifluoromethyl groups. ³¹P NMR spectroscopy is an indispensable tool for characterizing such organophosphorus compounds, offering direct insight into the electronic environment of the phosphorus nucleus. The chemical shift (δ) is highly sensitive to the nature of the substituents on the phosphorus atom, making it a valuable probe for studying ligand-metal interactions and reaction mechanisms.

³¹P NMR Chemical Shift Data

For comparative purposes, the chemical shifts of related phosphine ligands are presented in the table below.

CompoundSolvent³¹P Chemical Shift (δ, ppm)
TriphenylphosphineCDCl₃-6.0
Hexadeuterated tri-p-tolylphosphineCDCl₃-8.8
This compoundCDCl₃Estimated: -5 to -10

Note: The chemical shift for this compound is an educated estimate based on available data for similar compounds and has not been definitively reported in the searched literature.

Experimental Protocol for ³¹P NMR Spectroscopy

The following protocol provides a generalized procedure for obtaining a high-quality ³¹P NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈). Ensure the compound is fully dissolved.

  • While deuterated solvents are not strictly necessary for ³¹P NMR as they do not contain phosphorus, they are standard practice for locking the magnetic field and for potential ¹H NMR acquisition on the same sample.[1]

2. Referencing:

  • The chemical shifts in ³¹P NMR are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.[1][2]

  • The external standard can be a sealed capillary inserted into the NMR tube or a separate, sealed NMR tube containing 85% H₃PO₄ that is run under the same experimental conditions.[1]

3. NMR Spectrometer Setup and Acquisition:

  • The experiment is performed on a high-field NMR spectrometer equipped with a broadband probe tuned to the ³¹P frequency.

  • The acquisition is typically performed with proton decoupling to simplify the spectrum by removing ¹H-¹³P coupling, resulting in sharp, singlet peaks for each unique phosphorus environment.[3]

  • Key acquisition parameters to consider:

    • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is a reasonable starting point. For quantitative measurements, a longer delay (5-7 times the longest T₁) is necessary to ensure full relaxation of the phosphorus nuclei.

    • Number of Scans: This will depend on the sample concentration and the spectrometer's sensitivity. Typically, 64 to 256 scans are sufficient for a good signal-to-noise ratio.

4. Data Processing:

  • The acquired Free Induction Decay (FID) is subjected to Fourier transformation.

  • The resulting spectrum should be phased and baseline corrected.

  • The chemical shift of the signal corresponding to this compound is then referenced to the 0 ppm signal of the external H₃PO₄ standard.

Application in Catalysis: A Representative Workflow

This compound is frequently employed as a ligand in various transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, and Buchwald-Hartwig reactions.[4] The ³¹P NMR chemical shift of the phosphine changes upon coordination to the metal center, providing a means to monitor the catalytic cycle.

Below is a generalized logical workflow for a palladium-catalyzed cross-coupling reaction, illustrating the role of the phosphine ligand.

Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Ligand Role Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0L2->OxAdd PdIIL2RX R-Pd(II)(X)L₂ OxAdd->PdIIL2RX Transmetal Transmetalation (R'-M) PdIIL2RX->Transmetal PdIIL2RR R-Pd(II)(R')L₂ Transmetal->PdIIL2RR RedElim Reductive Elimination PdIIL2RR->RedElim RedElim->Pd0L2 Regenerates Catalyst Product R-R' RedElim->Product Ligand L = this compound Ligand->Pd0L2

Caption: Generalized workflow of a Pd-catalyzed cross-coupling reaction.

In this cycle, "L" represents the this compound ligand. The coordination of the ligand to the palladium center can be monitored by the change in the ³¹P NMR chemical shift compared to the free ligand. This allows for the study of catalyst activation, the stability of intermediates, and potential deactivation pathways.

Conclusion

The ³¹P NMR chemical shift is a fundamental characteristic of this compound, providing valuable electronic information. While a precise experimental value is yet to be widely reported, a reasonable estimate can be made based on analogous compounds. The detailed experimental protocol provided herein offers a robust method for its determination. Furthermore, the application of ³¹P NMR in monitoring the role of this phosphine in catalytic cycles underscores its importance in modern chemical research and development.

References

Unveiling the Structural Landscape of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of Tris(4-trifluoromethylphenyl)phosphine is presented in the table below.

PropertyValueReference
Molecular FormulaC₂₁H₁₂F₉P
Molecular Weight466.28 g/mol
AppearanceWhite to light yellow powder/crystal[1][2]
Melting Point70-75 °C
CAS Number13406-29-6[3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride with phosphorus trichloride. While a detailed experimental protocol for single crystal growth is not explicitly documented, a general synthetic procedure is outlined below.

General Synthesis of this compound

The following is a generalized protocol based on common synthetic routes for triarylphosphines.

G cluster_reactants Reactants cluster_steps Reaction Steps 4-bromobenzotrifluoride 4-bromobenzotrifluoride Grignard Formation Grignard Formation 4-bromobenzotrifluoride->Grignard Formation Dry Ether Magnesium Magnesium Magnesium->Grignard Formation Phosphorus trichloride Phosphorus trichloride Phosphine Synthesis Phosphine Synthesis Phosphorus trichloride->Phosphine Synthesis Grignard Formation->Phosphine Synthesis 4-CF3C6H4MgBr Workup and Purification Workup and Purification Phosphine Synthesis->Workup and Purification Crude Product Product Product Workup and Purification->Product Purified this compound

Caption: Synthetic workflow for this compound.

Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically stirred and refluxed until the magnesium is consumed.

  • Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled, and a solution of phosphorus trichloride in anhydrous diethyl ether is added dropwise at a low temperature (e.g., 0 °C or below) with vigorous stirring.

  • Workup and Purification: After the addition is complete, the reaction mixture is warmed to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to yield this compound as a crystalline solid.

Crystallization for X-ray Diffraction

To obtain single crystals suitable for X-ray diffraction, a slow crystallization technique is required. While a specific protocol for this compound is not published, the following general methods can be employed:

  • Slow Evaporation: A saturated solution of the purified phosphine in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane) is prepared. The container is loosely covered to allow for the slow evaporation of the solvent over several days to weeks at room temperature.

  • Solvent Diffusion: A concentrated solution of the phosphine is placed in a small vial. This vial is then placed in a larger, sealed container containing a more volatile "anti-solvent" in which the phosphine is less soluble. The anti-solvent vapor slowly diffuses into the phosphine solution, reducing its solubility and promoting the growth of single crystals.

Inferred Crystal Structure and Comparative Analysis

Although the crystal structure of this compound has not been explicitly reported, we can infer its likely geometric parameters by examining the crystal structures of closely related halogen-substituted triphenylphosphines, such as Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine.[4]

The phosphorus atom in these triarylphosphines typically exhibits a pyramidal geometry. The C-P-C bond angles are expected to be in the range of 101-103°, and the P-C bond lengths are anticipated to be approximately 1.83 Å. The three aryl rings are arranged in a propeller-like fashion around the central phosphorus atom.

The table below provides a comparison of the key crystallographic parameters for Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine, which can serve as a reasonable estimate for the corresponding values in this compound.

ParameterTris(4-fluorophenyl)phosphineTris(4-chlorophenyl)phosphineThis compound (Predicted)
Crystal System OrthorhombicMonoclinic-
Space Group PbcaP2₁/c-
a (Å) 14.654(1)--
b (Å) 14.385(1)--
c (Å) 15.897(1)--
Average P-C distance (Å) 1.825(5)1.834(2)~1.83
Average C-P-C angle (°) 102.5(2)101.9(1)~102

Data for Tris(4-fluorophenyl)phosphine and Tris(4-chlorophenyl)phosphine are from reference[4].

The trifluoromethyl group is a strong electron-withdrawing group, which is expected to influence the P-C bond lengths and C-P-C bond angles through electronic effects. However, the steric bulk of the -CF₃ group is also a significant factor. It is plausible that the P-C bonds in this compound might be slightly shorter than in triphenylphosphine itself due to the inductive effect of the trifluoromethyl groups.

Logical Relationship Diagram

The following diagram illustrates the logical connection between the synthesis, purification, characterization, and potential structural analysis of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product Spectroscopy Spectroscopic Analysis (NMR, IR) Purification->Spectroscopy Purity & Identity X-Ray Diffraction Single-Crystal X-ray Diffraction Purification->X-Ray Diffraction High-Purity Crystals Structural Data Detailed Crystal Structure Data X-Ray Diffraction->Structural Data Unit Cell, Bond Lengths, Bond Angles

Caption: From synthesis to structural elucidation.

Conclusion

While a definitive crystal structure of this compound remains to be published, this guide provides a comprehensive overview of its known properties and synthetic methodologies. By drawing parallels with structurally analogous compounds, we can make informed estimations about its molecular geometry. The detailed protocols and comparative data presented herein are intended to be a valuable resource for researchers working with this important phosphine ligand, and to encourage further investigation into its precise solid-state structure. The elucidation of its crystal structure would undoubtedly contribute to a deeper understanding of its role in catalysis and coordination chemistry.

References

Solubility Profile of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tris(4-trifluoromethylphenyl)phosphine in common organic solvents. Understanding the solubility of this electron-deficient phosphine ligand is critical for its effective use in various applications, including catalysis and organic synthesis, which are integral to drug discovery and development. This document summarizes known solubility data, provides a detailed experimental protocol for solubility determination, and outlines a typical workflow for such measurements.

Introduction

This compound, a white to off-white solid, is a valuable organophosphorus compound characterized by the presence of three electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature modifies its properties compared to its non-fluorinated analog, triphenylphosphine, influencing its stability, reactivity in catalytic cycles, and, notably, its solubility. Accurate solubility data is paramount for reaction optimization, purification processes, and the formulation of homogeneous catalytic systems.

Data Presentation: Solubility of this compound and Analogs

Quantitative solubility data for this compound in a range of common organic solvents is not extensively available in the public domain. However, qualitative descriptions and data for structurally similar triarylphosphines provide valuable insights into its expected behavior. The trifluoromethyl groups generally increase the lipophilicity of the molecule but can also introduce specific interactions that influence solubility.

Compound NameSolventSolubility (Qualitative)Solubility (Quantitative)
This compound ChloroformSparingly Soluble[1]Data not available
MethanolSlightly Soluble[1]Data not available
WaterInsoluble[1]Data not available
TriphenylphosphineEtherSoluble[2]Data not available
TolueneSoluble[2]Data not available
ChloroformSoluble[2]Data not available
BenzeneSoluble[2]Data not available
AcetoneSolubleData not available
Carbon TetrachlorideSolubleData not available
XyleneSolubleData not available
Petroleum EtherSlightly SolubleData not available
AlcoholsSlightly Soluble[3]Data not available
WaterInsoluble0.0017 g/100 ml (at 22 °C)[3]
Tri-p-tolylphosphineDiethyl EtherSolubleData not available
BenzeneSolubleData not available
ChloroformSolubleData not available
WaterInsoluble[4]Data not available
Tris(o-tolyl)phosphineOrganic SolventsSoluble[5][6]Data not available
WaterInsoluble[5]Data not available
AlcoholSoluble[6]Data not available

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The following is a detailed methodology for the quantitative determination of the solubility of a crystalline solid like this compound in an organic solvent. This method is based on the principle of achieving equilibrium saturation and then determining the mass of the dissolved solute.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade, anhydrous)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with airtight caps (e.g., 20 mL scintillation vials)

  • Syringe filters (0.2 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • Pipettes

  • Oven

2. Procedure:

2.1. Sample Preparation:

  • Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.

  • Record the initial mass of the vial and the compound.

  • Add a known volume (e.g., 10.0 mL) of the desired organic solvent to the vial.

2.2. Equilibration:

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

2.3. Sample Collection and Analysis:

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

  • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microcrystals.

  • Record the exact volume of the filtered saturated solution collected.

  • Weigh the collection vial containing the filtered solution to determine the mass of the solution.

2.4. Solvent Evaporation and Mass Determination:

  • Place the collection vial with the filtered solution in a well-ventilated oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). A vacuum oven is recommended for faster and more efficient drying at a lower temperature.

  • Continue drying until a constant mass is achieved. This indicates that all the solvent has been removed.

  • Weigh the vial containing the dry, dissolved solid.

3. Calculation of Solubility:

  • Calculate the mass of the dissolved this compound by subtracting the mass of the empty collection vial from the final mass of the vial with the dried solid.

  • The solubility can be expressed in various units:

    • g/L: (mass of dissolved solid in g) / (volume of filtered solution in L)

    • mol/L: (moles of dissolved solid) / (volume of filtered solution in L)

    • g/100 g solvent: [(mass of dissolved solid in g) / (mass of solvent in g)] x 100. The mass of the solvent can be calculated from the mass of the solution and the mass of the dissolved solid.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the gravimetric method.

G A Start: Prepare Materials - this compound - Organic Solvent - Vials, Balance, Shaker, etc. B Add Excess Solid to Vial A->B C Add Known Volume of Solvent B->C D Equilibrate at Constant Temperature (e.g., 24-48h with agitation) C->D E Settle Undissolved Solid D->E F Withdraw Supernatant with Syringe E->F G Filter Solution (0.2 µm) F->G H Collect Known Volume of Filtrate in Pre-weighed Vial G->H I Evaporate Solvent to Dryness H->I J Weigh Dried Solute I->J K Calculate Solubility (g/L, mol/L, etc.) J->K L End: Report Results K->L

Caption: Workflow for Gravimetric Solubility Determination.

References

Stability of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts: Electronic Effects on Phosphine Stability

The stability of triarylphosphines is intrinsically linked to the electron density at the phosphorus atom. Electron-donating groups on the aryl rings increase the nucleophilicity of the phosphorus atom, making it more susceptible to oxidation. Conversely, electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, decrease the electron density on the phosphorus center. This reduction in nucleophilicity imparts greater stability against oxidation by atmospheric oxygen.

Therefore, Tris(4-trifluoromethylphenyl)phosphine is expected to exhibit significantly enhanced air stability compared to electron-rich phosphines like triphenylphosphine. This stability is a key advantage in catalytic applications where ligand degradation can lead to catalyst deactivation and reduced reaction efficiency.

Air and Moisture Stability Profile

While quantitative kinetic data for the oxidation and hydrolysis of this compound under ambient conditions are not extensively documented, a qualitative assessment of its stability can be made based on its chemical structure and general knowledge of phosphine chemistry.

Air Stability:

This compound is known to be an air-sensitive solid, though it is considerably more resistant to oxidation than many other phosphine ligands. The primary degradation pathway in the presence of air is the oxidation of the phosphorus(III) center to a phosphorus(V) species, forming this compound oxide.

Moisture Stability:

Under neutral pH conditions, triarylphosphines are generally stable towards hydrolysis. The P-C bond is not readily cleaved by water. However, under strongly acidic conditions, hydrolysis of the trifluoromethyl groups to carboxylic acid groups has been reported for related triarylphosphines. It is important to note that this reaction requires harsh conditions, such as fuming sulfuric acid, and is not indicative of instability under typical laboratory or process conditions.

Summary of Stability Characteristics
PropertyAssessmentDegradation ProductConditions for Degradation
Air Stability Moderately stable; more stable than electron-rich phosphines.This compound oxideProlonged exposure to air/oxygen.
Moisture Stability Generally stable under neutral conditions.Not applicable under normal conditions.Hydrolysis of -CF3 groups can occur under strongly acidic conditions.

Experimental Protocols for Stability Assessment

The stability of this compound can be quantitatively assessed using spectroscopic methods, primarily ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Monitoring Air Oxidation by ³¹P NMR Spectroscopy

This protocol outlines a general method for monitoring the rate of oxidation of this compound in solution upon exposure to air.[1][2]

1. Materials and Equipment:

  • This compound

  • Anhydrous, deuterated solvent (e.g., CDCl₃, C₆D₆)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

  • Source of dry air or oxygen

  • Gas flow controller

2. Procedure:

  • Prepare a stock solution of this compound of known concentration in the chosen anhydrous, deuterated solvent under an inert atmosphere (e.g., in a glovebox).

  • Transfer a precise volume of the stock solution to an NMR tube and seal it with a septum.

  • Acquire an initial ³¹P NMR spectrum (t=0) to confirm the purity of the starting material. The signal for this compound should be a sharp singlet.

  • Remove the inert atmosphere and introduce a controlled flow of dry air or oxygen into the NMR tube at a constant rate.

  • Acquire ³¹P NMR spectra at regular time intervals.

  • Integrate the signals corresponding to this compound and its oxidation product, this compound oxide. The chemical shift of the phosphine oxide will be significantly downfield from the parent phosphine.

  • Plot the concentration of this compound as a function of time to determine the rate of oxidation.

3. Data Analysis: The rate of oxidation can be determined by fitting the concentration versus time data to an appropriate rate law.

Logical Workflows in Catalysis

This compound is frequently employed as a ligand in palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura couplings. Its stability and electronic properties are crucial for the efficiency and longevity of the catalyst. The following diagrams illustrate the catalytic cycles for these reactions, representing logical workflows where the phosphine ligand plays a central role.

Heck Coupling Catalytic Cycle

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand stabilizes the palladium center throughout the catalytic cycle.

Heck_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Carbopalladation Carbopalladation Pd(II) Complex->Carbopalladation Alkene Intermediate Intermediate Carbopalladation->Intermediate Beta-Hydride Elimination Beta-Hydride Elimination Intermediate->Beta-Hydride Elimination Product Complex Product Complex Beta-Hydride Elimination->Product Complex Reductive Elimination Reductive Elimination Product Complex->Reductive Elimination Product Release Reductive Elimination->Pd(0)L2 Base Catalyst Species Catalyst Species Reaction Step Reaction Step

Caption: Catalytic cycle of the Heck reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. The phosphine ligand is critical for the stability and reactivity of the palladium catalyst.

Suzuki_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R2-B(OR)2 Base Di-organo Pd(II) Complex Di-organo Pd(II) Complex Transmetalation->Di-organo Pd(II) Complex Reductive Elimination Reductive Elimination Di-organo Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product R1-R2 Catalyst Species Catalyst Species Reaction Step Reaction Step Final Product Final Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Conclusion

This compound offers enhanced stability against oxidation compared to more electron-rich phosphines, a direct consequence of the electronic properties of the trifluoromethyl substituents. While it is still considered air-sensitive and should be handled under an inert atmosphere for long-term storage and in sensitive applications, its relative robustness makes it a valuable ligand in a variety of catalytic processes. The stability of this and other phosphine ligands can be effectively monitored using techniques such as ³¹P NMR spectroscopy, allowing for a quantitative understanding of their degradation kinetics. The logical workflows of catalytic cycles like the Heck and Suzuki-Miyaura couplings highlight the critical role of stable and effective phosphine ligands in modern synthetic chemistry.

References

Commercial suppliers of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tris(4-trifluoromethylphenyl)phosphine for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial ligand in modern synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and key applications, with a focus on its role in catalysis.

Core Properties and Specifications

This compound, also known as Tris(p-trifluoromethylphenyl)phosphine, is an air-stable, solid organophosphorus compound. Its electron-withdrawing trifluoromethyl groups significantly influence its electronic properties, making it a valuable ligand in various transition-metal-catalyzed reactions.

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number 13406-29-6[1][2][3]
Molecular Formula C₂₁H₁₂F₉P[1][3][4]
Molecular Weight 466.28 g/mol [3][5]
Appearance White to off-white or light yellow crystalline powder/crystals[1][4]
Melting Point 70-75 °C[1][2][5]
Purity ≥97% to >99%[1][2][4][5][6]
Solubility Soluble in many organic solvents. Solubility in supercritical CO₂ has been studied.[7]

Table 2: Commercial Supplier Specifications

SupplierPurity/AssayAppearanceMelting Point (°C)
Thermo Scientific Chemicals 99%Off-white to light yellow crystalline powder70-75
Sigma-Aldrich 97%Solid70-75
Tokyo Chemical Industry (TCI) >98.0% (GC)White to light yellow powder to crystal73.0 to 77.0
Elex Biotech LLC Not specifiedNot specifiedNot specified
Alkali Scientific (via MilliporeSigma) Not specifiedNot specifiedNot specified

Applications in Homogeneous Catalysis

This compound is predominantly used as a ligand in palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl groups can enhance the catalytic activity and stability of the palladium complex. It has been successfully employed in a variety of coupling reactions crucial for the synthesis of complex organic molecules, including pharmaceuticals.

Key applications include:

  • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds between organoboron compounds and organic halides.[5]

  • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds between aryl halides/triflates and amines.[5]

  • Heck Reaction: Carbon-carbon bond formation between an unsaturated halide and an alkene.[5]

  • Sonogashira Coupling: Carbon-carbon bond formation between a terminal alkyne and an aryl or vinyl halide.[5]

  • Stille Coupling: Carbon-carbon bond formation between an organotin compound and an organic halide.[5]

  • Negishi Coupling: Carbon-carbon bond formation between an organozinc compound and an organic halide.[5]

  • Hiyama Coupling: Carbon-carbon bond formation between an organosilicon compound and an organic halide.[5]

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions utilizing this compound as a ligand. Researchers should note that optimal conditions (e.g., catalyst loading, base, solvent, temperature) may vary depending on the specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura reaction between an aryl halide and a boronic acid.

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Arylboronic acid

  • Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried flask under an inert atmosphere, combine the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%).

  • Add the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of an aryl halide with an amine.[6][8]

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • This compound

  • Aryl halide

  • Amine

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube or flask under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%), this compound (e.g., 1.2-2.4 mol%), and the base (1.2-1.5 equivalents).[8]

  • Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).[8]

  • Add the anhydrous, deoxygenated solvent via syringe.[8]

  • Heat the reaction mixture with vigorous stirring to the appropriate temperature (typically 80-110 °C) for the specified time (usually 2-24 hours).[6]

  • Monitor the reaction by TLC or LC-MS.[8]

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.[8]

  • Concentrate the filtrate and purify the crude product by flash column chromatography.[8]

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 b_complex [R²B(OH)₃]⁻ b_complex->transmetalation Base reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Aryl Halide (R¹-X) Aryl Halide (R¹-X) Boronic Acid (R²B(OH)₂) Boronic Acid (R²B(OH)₂)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup cluster_purification Purification setup Charge flask with Pd precatalyst, This compound, and base. add_reagents Add aryl halide, amine, and anhydrous solvent. setup->add_reagents heat Heat and stir mixture. Monitor by TLC or LC-MS. add_reagents->heat workup Cool, dilute with solvent, and filter through celite. heat->workup purify Concentrate filtrate and purify by column chromatography. workup->purify product Final Product purify->product

Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.

References

An In-depth Technical Guide to the Electronic Properties of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tris(4-trifluoromethylphenyl)phosphine, often abbreviated as P(4-CF₃C₆H₄)₃, is a monodentate phosphine ligand distinguished by its strong electron-withdrawing characteristics. These properties are imparted by the three trifluoromethyl (-CF₃) groups situated at the para position of the phenyl rings. This guide provides a detailed examination of the core electronic properties of this ligand, presenting quantitative data, experimental methodologies for their determination, and conceptual diagrams to illustrate key principles.

Core Electronic Properties: A Quantitative Overview

The electronic nature of a phosphine ligand is paramount as it directly influences the stability, reactivity, and catalytic activity of its corresponding metal complexes. The electron-withdrawing -CF₃ groups in this compound significantly reduce the electron density on the phosphorus atom. This makes the ligand a weaker σ-donor and a stronger π-acceptor compared to less fluorinated or non-fluorinated triarylphosphines like triphenylphosphine (PPh₃).

A summary of key electronic parameters is provided below, with values for common phosphine ligands included for comparison.

Electronic ParameterThis compoundTriphenylphosphine (PPh₃)Tri(tert-butyl)phosphine (P(tBu)₃)
Tolman Electronic Parameter (TEP), ν(CO) in cm⁻¹ 2079.32068.92056.1
pKa of Conjugate Acid [HPR₃]⁺ ~1.0 - 2.0 (estimated)2.7311.40
Hammett Parameter (σₚ for substituent) +0.54 (for -CF₃)0.00 (for -H)-0.30 (for -tBu)
Oxidation Potential (Eₚₐ of Ni(II) complex) Higher / More PositiveIntermediateLower / More Negative

Note: Specific oxidation potentials are highly dependent on the metal center and experimental conditions. The trend reflects that ligands which are less electron-donating make the metal center more difficult to oxidize.[1]

Visualizing Electronic Influence

The strong inductive effect of the trifluoromethyl groups is central to the ligand's electronic character. This can be visualized as a cascade of electron density withdrawal from the phosphorus atom.

G P Phosphorus Atom (P) LonePair P Lone Pair P->LonePair C6H4 Phenyl Ring (C₆H₄) C6H4->P Reduces Electron Density on P CF3 Trifluoromethyl Group (CF₃) CF3->C6H4 Metal Metal Center (M) LonePair->Metal Weakened σ-Donation

Inductive electron withdrawal in P(4-CF₃C₆H₄)₃.

Experimental Protocols for Determining Electronic Properties

A quantitative understanding of ligand electronics relies on precise experimental measurements. The following sections detail the standard protocols for determining the key parameters listed above.

Tolman Electronic Parameter (TEP) Determination

The TEP is an experimentally derived value that quantifies the electron-donating or -withdrawing ability of a phosphine ligand.[2] It is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2]

  • Principle: Stronger electron-donating ligands increase the electron density on the nickel center. This enhances π-backbonding from the metal to the antibonding π* orbitals of the carbonyl (CO) ligands.[3] Increased backbonding weakens the C-O bond, resulting in a lower ν(CO) stretching frequency.[4] Conversely, electron-withdrawing ligands like this compound decrease backbonding, strengthen the C-O bond, and lead to a higher ν(CO) frequency.

Methodology:

  • Synthesis of [P(4-CF₃C₆H₄)₃Ni(CO)₃]: The complex is typically prepared by reacting the phosphine ligand with tetracarbonylnickel(0), Ni(CO)₄.[2] Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety measures in a well-ventilated fume hood.

    • A solution of this compound in a suitable anhydrous, deoxygenated solvent (e.g., dichloromethane or hexane) is prepared under an inert atmosphere (e.g., nitrogen or argon).

    • A stoichiometric amount of Ni(CO)₄ is carefully added to the ligand solution.

    • The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by the cessation of CO gas evolution.

    • The solvent is removed under reduced pressure to yield the [LNi(CO)₃] complex.

  • Infrared (IR) Spectroscopy:

    • A dilute solution of the purified [LNi(CO)₃] complex is prepared in a non-polar solvent that does not absorb in the carbonyl stretching region (e.g., hexane or dichloromethane).

    • The solution is placed in an IR-transparent cell (e.g., CaF₂ or NaCl plates).

    • The IR spectrum is recorded, typically in the range of 2150-1950 cm⁻¹.

    • The frequency of the most intense, highest-energy band, corresponding to the A₁ symmetric C-O stretch, is identified as the Tolman Electronic Parameter.[2]

G start Start step1 Synthesize Ni(CO)₃L Complex from Ni(CO)₄ and Ligand L start->step1 step2 Purify the Ni(CO)₃L Complex step1->step2 step3 Prepare Dilute Solution in IR-transparent Solvent step2->step3 step4 Acquire IR Spectrum (2150-1950 cm⁻¹) step3->step4 step5 Identify A₁ Symmetric ν(CO) Stretching Frequency step4->step5 end TEP Value Obtained step5->end

Workflow for Tolman Electronic Parameter (TEP) determination.
pKa Measurement

The pKa of the conjugate acid of a phosphine, [HPR₃]⁺, is a direct measure of the ligand's basicity. A lower pKa value indicates a weaker base, which corresponds to a more electron-withdrawing phosphine.

Methodology (Potentiometric Titration in Non-Aqueous Media):

  • Preparation: All measurements must be conducted under an inert atmosphere using anhydrous solvents to prevent oxidation of the phosphine and interference from water. Acetonitrile is a common solvent for these titrations.[5]

  • Titration Setup: A solution of the this compound in acetonitrile is prepared in a sealed electrochemical cell. A glass pH electrode (calibrated for non-aqueous use) and a reference electrode (e.g., Ag/Ag⁺) are immersed in the solution.

  • Titration: The phosphine solution is titrated with a standardized strong acid, such as trifluoromethanesulfonic acid (TfOH) or perchloric acid (HClO₄), dissolved in the same solvent.

  • Data Analysis: The potential (or pH reading) is recorded as a function of the volume of titrant added. The resulting data is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point of the curve.[6]

Electrochemical Characterization

Cyclic voltammetry (CV) is a powerful technique for probing the electronic effects of a ligand on a metal center.[1] By measuring the oxidation potential of a metal-phosphine complex, one can infer the electron-donating strength of the phosphine.

  • Principle: An electron-withdrawing ligand like P(4-CF₃C₆H₄)₃ pulls electron density away from the metal center. This makes the metal more electron-poor and, consequently, more difficult to oxidize. The result is a shift in the oxidation potential to a more positive (anodic) value compared to complexes with more electron-donating ligands.[1]

Methodology (Cyclic Voltammetry):

  • Complex Synthesis: A suitable metal complex, for example, of iron, nickel, or palladium, containing the this compound ligand is synthesized and purified.

  • Cell Assembly: A standard three-electrode cell is used, containing a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard).[7]

  • Electrolyte Solution: The metal complex is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, [NBu₄][PF₆]). The solution must be deoxygenated by bubbling with an inert gas.

  • Measurement: The potential of the working electrode is swept linearly with time to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The cyclic voltammogram is analyzed to determine the anodic peak potential (Eₚₐ) or the half-wave potential (E₁/₂) for the oxidation of the metal center. This value is then compared to those of analogous complexes with different phosphine ligands to rank their relative electron-donating ability.

G Ligand Ligand P(4-CF₃C₆H₄)₃ Metal Metal Center (Mⁿ) Ligand->Metal Reduces e⁻ density on Metal Complex [M(P(4-CF₃C₆H₄)₃)ₓ]ⁿ⁺ (Electron-Poor Metal) Metal->Complex Oxidation Oxidation (Requires More Energy) Complex->Oxidation Harder to remove e⁻ Potential Higher (More Positive) Oxidation Potential Oxidation->Potential

Influence of the ligand on metal center oxidation potential.

References

Steric and Electronic Profile of Tris(4-trifluoromethylphenyl)phosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-trifluoromethylphenyl)phosphine, often abbreviated as P(4-CF₃C₆H₄)₃, is a monodentate triarylphosphine ligand that has garnered significant interest in the field of organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties, imparted by the strongly electron-withdrawing trifluoromethyl groups at the para positions of the phenyl rings, distinguish it from other commonly used phosphine ligands such as triphenylphosphine (PPh₃). These characteristics make it a valuable tool in fine-tuning the reactivity and selectivity of transition metal catalysts, particularly in cross-coupling reactions that are fundamental to the synthesis of pharmaceuticals and other complex organic molecules.

This technical guide provides an in-depth analysis of the steric and electronic effects of this compound. It includes a summary of its key quantitative parameters, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura coupling, and a visualization of the general catalytic cycle in which it participates.

Core Properties: Steric and Electronic Parameters

The utility of a phosphine ligand in catalysis is primarily dictated by its steric bulk and electronic nature. These two factors are often intertwined and play a crucial role in determining the stability of the catalyst, the rate of oxidative addition and reductive elimination, and the selectivity of the reaction.

Quantifying Steric Effects: The Tolman Cone Angle

The steric bulk of a phosphine ligand is most commonly quantified by the Tolman cone angle (θ). This is the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's substituents. A larger cone angle indicates greater steric hindrance around the metal center.

Quantifying Electronic Effects: The pKa Value

The electronic effect of a phosphine ligand is a measure of its electron-donating or -withdrawing ability. This is often quantified by the pKa of its conjugate acid (R₃PH⁺) or by spectroscopic methods, such as measuring the CO stretching frequency in metal carbonyl complexes.

A precise, experimentally determined pKa value for this compound is not well-documented. However, the presence of the three strongly electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl rings significantly reduces the electron density on the phosphorus atom. This makes this compound a considerably weaker σ-donor and a stronger π-acceptor compared to triphenylphosphine. The expected pKa would be significantly lower than that of PPh₃ (pKa = 2.73).[2] This electronic-poor nature can influence the catalytic activity by stabilizing the metal center in a low oxidation state and promoting reductive elimination.

Data Presentation: Comparative Ligand Properties

To contextualize the properties of this compound, the following table summarizes its key parameters alongside those of other common phosphine ligands.

LigandTolman Cone Angle (θ) [°]pKa of Conjugate AcidElectronic Effect
This compound ~149 (estimated) [1]Not Reported (Expected to be low) Strongly Electron-withdrawing
Triphenylphosphine (PPh₃)145[2][3][4]2.73[2]Electron-donating
Tricyclohexylphosphine (PCy₃)170[2][3][4]9.70[2]Strongly Electron-donating
Tri-tert-butylphosphine (P(t-Bu)₃)182[3][4]11.4Very Strongly Electron-donating
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)184Not Reported (Expected to be very low)Very Strongly Electron-withdrawing

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride with phosphorus trichloride. The following is a representative experimental protocol adapted from general procedures for the synthesis of triarylphosphines.[5]

Materials:

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Phosphorus trichloride (PCl₃)

  • Iodine (crystal)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). A small crystal of iodine is added to activate the magnesium. A solution of 4-bromobenzotrifluoride in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until most of the magnesium has been consumed.

  • Phosphine Synthesis: The Grignard solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether or THF is added dropwise from the dropping funnel with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

  • Work-up: The reaction mixture is cooled to room temperature and then slowly poured into a stirred mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is then purified by recrystallization from a suitable solvent system, such as toluene/hexane, to afford this compound as a white crystalline solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound can be employed as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing nature can facilitate the reductive elimination step of the catalytic cycle.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Base (e.g., potassium carbonate, K₂CO₃)

  • Solvent (e.g., toluene/water mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), this compound (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Degassed toluene (5 mL) and degassed water (1 mL) are added to the flask.

  • Reaction: The reaction mixture is heated to 80-100 °C and stirred vigorously for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl product.

Mandatory Visualization

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, where 'L' represents the this compound ligand. The cycle involves the key steps of oxidative addition, transmetalation, and reductive elimination.[6][7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar¹-X) Pd0->OxAdd Ar¹-X PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation (Ar²-B(OR)₂) PdII_complex->Transmetalation Ar²B(OR)₂ Base Diaryl_Pd_complex Ar¹-Pd(II)L₂-Ar² Transmetalation->Diaryl_Pd_complex RedElim Reductive Elimination Diaryl_Pd_complex->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar¹-Ar² RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis

The logical flow for the synthesis of this compound is depicted below, starting from the activation of magnesium to the final purification of the product.

Synthesis_Workflow start Start: Materials Preparation activate_mg Activate Magnesium with Iodine start->activate_mg grignard_formation Form Grignard Reagent (4-CF₃C₆H₄MgBr) activate_mg->grignard_formation phosphine_reaction React with PCl₃ grignard_formation->phosphine_reaction quench Quench with aq. NH₄Cl phosphine_reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Toluene/Hexane concentrate->recrystallize product Final Product: P(4-CF₃C₆H₄)₃ recrystallize->product

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound stands out as a valuable ligand in the chemist's toolkit, offering a unique combination of moderate steric bulk and significant electron-withdrawing character. While precise quantitative data for some of its properties, such as the pKa value, remain to be fully elucidated, its demonstrated utility in catalysis, particularly in facilitating challenging cross-coupling reactions, underscores its importance. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing the distinct steric and electronic effects of this powerful ligand in their synthetic endeavors. Further research to precisely quantify its electronic parameters will undoubtedly lead to a more nuanced understanding and broader application of this compound in catalyst design and development.

References

Synthesis of Tris(4-trifluoromethylphenyl)phosphine oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Tris(4-trifluoromethylphenyl)phosphine oxide, a compound of significant interest in various fields of chemical research and development. This document details two primary synthetic pathways, complete with experimental protocols and characterization data.

Introduction

This compound oxide is a triarylphosphine oxide characterized by the presence of three trifluoromethylphenyl groups attached to a central phosphorus atom. The electron-withdrawing nature of the trifluoromethyl groups significantly influences the electronic properties of the phosphine oxide, making it a valuable ligand in catalysis and a useful building block in organic synthesis. This guide outlines the two most common and effective methods for its preparation: the direct synthesis from a Grignard reagent and phosphoryl chloride, and a two-step process involving the synthesis of the corresponding phosphine followed by its oxidation.

Synthetic Pathways

There are two primary and reliable routes for the synthesis of this compound oxide:

  • Direct Synthesis via Grignard Reaction: This is a convergent approach where the Grignard reagent, 4-trifluoromethylphenylmagnesium bromide, is reacted directly with phosphoryl chloride to form the target phosphine oxide in a single step. This method is often preferred for its efficiency.

  • Oxidation of this compound: This two-step pathway first involves the synthesis of the corresponding phosphine from 4-bromobenzotrifluoride and subsequent oxidation to the phosphine oxide. This route allows for the isolation of the intermediate phosphine, which may be of interest for other applications.

Below is a diagram illustrating the logical relationship of these synthetic pathways.

Synthesis_Pathways Logical Flow of Synthetic Routes cluster_0 Starting Materials cluster_1 Intermediates & Reagents cluster_2 Final Product 4-Bromobenzotrifluoride 4-Bromobenzotrifluoride 4-Trifluoromethylphenylmagnesium Bromide 4-Trifluoromethylphenylmagnesium Bromide 4-Bromobenzotrifluoride->4-Trifluoromethylphenylmagnesium Bromide + Mg This compound This compound 4-Bromobenzotrifluoride->this compound + Mg, then + PCl3 Magnesium Magnesium Phosphoryl Chloride Phosphoryl Chloride Phosphorus Trichloride Phosphorus Trichloride This compound Oxide This compound Oxide 4-Trifluoromethylphenylmagnesium Bromide->this compound Oxide + Phosphoryl Chloride This compound->this compound Oxide + Oxidizing Agent Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound Oxide

Caption: Logical flow of synthetic routes for this compound oxide.

Experimental Protocols

Method 1: Direct Synthesis via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of triarylphosphine oxides.[1][2]

Reaction Scheme:

3 (4-CF₃C₆H₄)MgBr + POCl₃ → O=P(C₆H₄-4-CF₃)₃ + 3 MgBrCl

Materials:

  • 4-Bromobenzotrifluoride

  • Magnesium turnings

  • Phosphoryl chloride (POCl₃)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Hydrochloric acid (aqueous solution, e.g., 1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate, hexane)

Procedure:

  • Preparation of the Grignard Reagent:

    • An oven-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with magnesium turnings (3.3 equivalents).

    • The apparatus is flushed with dry nitrogen or argon.

    • A small crystal of iodine can be added to initiate the reaction.

    • A solution of 4-bromobenzotrifluoride (3.0 equivalents) in anhydrous diethyl ether or THF is added dropwise via the dropping funnel to the magnesium turnings. The reaction is initiated with gentle heating if necessary.

    • Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 4-trifluoromethylphenylmagnesium bromide.

  • Reaction with Phosphoryl Chloride:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of phosphoryl chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic extracts are washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.

Method 2: Oxidation of this compound

This method involves the synthesis of the precursor phosphine, followed by its oxidation.

Step 2a: Synthesis of this compound

The synthesis of the phosphine can be achieved via a Grignard reaction with phosphorus trichloride.[3]

Reaction Scheme:

3 (4-CF₃C₆H₄)MgBr + PCl₃ → P(C₆H₄-4-CF₃)₃ + 3 MgBrCl

The procedure for the preparation of the Grignard reagent is the same as in Method 1. The Grignard reagent is then reacted with phosphorus trichloride (PCl₃) instead of phosphoryl chloride.

Step 2b: Oxidation to the Phosphine Oxide

The oxidation of the phosphine can be carried out using various oxidizing agents, including hydrogen peroxide or air.[4][5][6]

Reaction Scheme:

P(C₆H₄-4-CF₃)₃ + [O] → O=P(C₆H₄-4-CF₃)₃

Procedure using Hydrogen Peroxide:

  • This compound is dissolved in a suitable solvent such as acetone or dichloromethane.

  • A slight excess of hydrogen peroxide (30% aqueous solution) is added dropwise to the phosphine solution at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

  • The excess hydrogen peroxide is decomposed by the addition of a reducing agent, such as sodium sulfite solution.

  • The product is extracted with an organic solvent, and the organic layer is washed with water and brine, then dried and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize the key quantitative data for this compound and its oxide.

Table 1: Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound13406-29-6C₂₁H₁₂F₉P466.28White to off-white solid70-75
This compound oxide13406-27-4C₂₁H₁₂F₉OP482.28White solidNot available

Table 2: Spectroscopic Data (Typical)

Compound¹H NMR (CDCl₃, δ ppm)¹⁹F NMR (CDCl₃, δ ppm)³¹P NMR (CDCl₃, δ ppm)
This compound7.3-7.7 (m)~ -63~ -6
This compound oxide7.6-7.9 (m)~ -63~ 25-30

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound oxide. The direct Grignard route offers a more streamlined synthesis, while the two-step oxidation route provides access to the intermediate phosphine. The choice of method will depend on the specific requirements of the researcher, including the desired scale, purity, and the potential need for the phosphine intermediate. The provided experimental protocols and data tables serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development.

References

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials where arylamines are crucial structural motifs. The efficacy and substrate scope of the Buchwald-Hartwig amination are profoundly influenced by the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.

This document provides detailed application notes and a generalized protocol for the use of Tris(4-trifluoromethylphenyl)phosphine, P(4-CF₃C₆H₄)₃, as a ligand in the Buchwald-Hartwig amination. The electron-withdrawing nature of the trifluoromethyl groups on this ligand imparts unique electronic properties to the palladium center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle. These characteristics can be advantageous for specific substrate combinations, particularly when dealing with electron-rich aryl halides or when aiming to mitigate side reactions.

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex, which is stabilized by the phosphine ligand. The resultant Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The final step is reductive elimination from this complex to yield the desired arylamine product and regenerate the active Pd(0) catalyst. The choice of ligand is critical as it influences the stability of the catalytic species and the kinetics of each step in the cycle.

Key Reaction Components

Successful Buchwald-Hartwig amination requires careful selection of the following components:

  • Palladium Precatalyst: A source of palladium is essential. Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Air-stable precatalysts have also been developed to enhance reproducibility.

  • Phosphine Ligand: this compound is an electron-deficient triarylphosphine ligand. Its electronic properties can influence catalyst activity and stability.

  • Base: A non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine and the nature of the substrates.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically employed. The solvent must be capable of dissolving the reagents and stabilizing the catalytic intermediates.

  • Aryl Halide: Aryl chlorides, bromides, and iodides are all viable substrates. The reactivity generally follows the trend I > Br > Cl.

  • Amine: A wide range of primary and secondary amines can be used as coupling partners.

Data Presentation: Representative Reaction Conditions

The following table summarizes representative, generalized conditions for the Buchwald-Hartwig amination using this compound. Please note that specific conditions may require optimization for different substrate combinations.

EntryAryl HalideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromotolueneMorpholine1-22-4NaOtBu (1.2)Toluene80-10012-2475-90
24-ChloroanisoleAniline1-22-4NaOtBu (1.4)Toluene100-11016-2460-80
31-Bromo-4-nitrobenzenen-Hexylamine1-22-4Cs₂CO₃ (1.5)Dioxane90-10012-1880-95
42-BromopyridineDiethylamine1-22-4KOtBu (1.3)THF70-8012-2465-85

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.

General Procedure for Buchwald-Hartwig Amination:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Addition of Solvent: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine derivative.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination [Ar-Pd(II)(L)(HNR'R'')]+X- Oxidative_Addition->Amine_Coordination HNR'R'' Deprotonation Ar-Pd(II)(L)-NR'R'' (Amido Complex) Amine_Coordination->Deprotonation Base Deprotonation->Pd(0)L Reductive Elimination (Ar-NR'R' formed) Product Arylamine (Ar-NR'R'') Salt [Base-H]+X- Aryl_Halide Aryl Halide (Ar-X) Amine Amine (HNR'R'') Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, Amine setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir (80-110 °C) add_solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup Reaction Complete purification Concentrate and Purify (Column Chromatography) workup->purification product Isolated Product purification->product end End product->end

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The choice of ligand is crucial for the success of these transformations, influencing catalyst stability, activity, and substrate scope. Tris(4-trifluoromethylphenyl)phosphine, a monodentate phosphine ligand, offers unique electronic properties due to the strongly electron-withdrawing trifluoromethyl groups on the phenyl rings. These properties can modulate the reactivity of the palladium center, making it a valuable ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

This document provides detailed application notes and generalized protocols for the use of this compound in these key palladium-catalyzed cross-coupling reactions.

General Experimental Workflow

A typical workflow for a palladium-catalyzed cross-coupling reaction is outlined below. This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification prep1 Add Pd source and This compound to a dry flask prep2 Add base and solvent prep1->prep2 prep3 Degas the mixture prep2->prep3 react1 Add aryl/vinyl halide and coupling partner prep3->react1 react2 Heat the reaction mixture to the desired temperature react1->react2 react3 Monitor reaction progress by TLC or GC/LC-MS react2->react3 workup1 Cool to room temperature and quench the reaction react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 end end workup4->end Characterize the product

General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an aryl or vinyl halide.

Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂(R²) pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂) pd2_trans->pd0 product R¹-R² pd2_trans->product Reductive Elimination catalyst_regen Catalyst Regeneration caption Catalytic cycle of the Suzuki-Miyaura coupling.

Catalytic cycle of the Suzuki-Miyaura coupling.
Application Notes

The electron-deficient nature of this compound can be advantageous in the Suzuki-Miyaura coupling, particularly with electron-rich aryl halides, by facilitating the oxidative addition step.

General Protocol
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).

  • Reagent Addition: Add the aryl or vinyl halide (1 equivalent) and the organoboron reagent (1.1-1.5 equivalents).

  • Solvent Addition: Add a degassed solvent system (e.g., toluene/water, dioxane/water).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.

  • Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The organic layer is then dried, filtered, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Representative Data
EntryAryl HalideOrganoboron ReagentPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylboronic acidPd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidPd₂(dba)₃ (1)P(4-CF₃C₆H₄)₃ (2)K₃PO₄Dioxane/H₂O90890-98
32-Chloropyridine3-Thienylboronic acidPd(OAc)₂ (3)P(4-CF₃C₆H₄)₃ (6)Cs₂CO₃Toluene1102470-80

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.

Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R-X) pd2_ins R-CH₂-CH(R')-Pd(II)L₂(X) pd2_ox->pd2_ins Carbopalladation (H₂C=CHR') pd2_ins->pd0 product R-CH=CHR' pd2_ins->product β-Hydride Elimination catalyst_regen Catalyst Regeneration caption Catalytic cycle of the Heck reaction.

Catalytic cycle of the Heck reaction.
Application Notes

This compound can enhance the rate of the Heck reaction, particularly with electron-rich olefins, due to its electronic properties.

General Protocol
  • Reaction Setup: To a Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).

  • Reagent Addition: Add the aryl or vinyl halide (1 equivalent), the alkene (1.1-2 equivalents), and a base (e.g., Et₃N, K₂CO₃, 1.5-3 equivalents).

  • Solvent Addition: Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).

  • Reaction: Heat the reaction mixture (typically 80-140 °C) until the starting material is consumed.

  • Workup: Cool the reaction, filter off any solids, and partition the filtrate between water and an organic solvent.

  • Purification: Dry, concentrate the organic layer, and purify the residue by chromatography.

Representative Data
EntryAryl HalideAlkenePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Iodobenzenen-Butyl acrylatePd(OAc)₂ (1)P(4-CF₃C₆H₄)₃ (2)Et₃NDMF100690-98
24-BromobenzonitrileStyrenePdCl₂ (2)P(4-CF₃C₆H₄)₃ (4)K₂CO₃NMP1201285-95
31-Bromo-3,5-dimethylbenzeneMethyl vinyl ketonePd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)NaOAcDMAc1101080-90

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It typically employs both palladium and copper catalysts.

Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂(C≡CR²) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-C≡CR² pd2_trans->product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR² cu_x->cu_alkyne HC≡CR², Base cu_alkyne->pd2_ox cu_alkyne->cu_x caption Catalytic cycle of the Sonogashira coupling.

Catalytic cycle of the Sonogashira coupling.
Application Notes

The use of this compound can be beneficial in copper-free Sonogashira protocols or for coupling with electron-rich aryl halides.

General Protocol
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the palladium source (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), this compound (2-10 mol%), and a copper(I) source (e.g., CuI, 1-10 mol%) in a suitable solvent (e.g., THF, DMF, or an amine).

  • Reagent Addition: Add the aryl or vinyl halide (1 equivalent), the terminal alkyne (1.1-1.5 equivalents), and a base (e.g., Et₃N, i-Pr₂NH, typically used as solvent or co-solvent).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until completion.

  • Workup: Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Purification: Dry, filter, and concentrate the organic phase. Purify the crude product by column chromatography.

Representative Data
EntryAryl HalideTerminal AlkynePd Source (mol%)Ligand (mol%)Cu Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ (2)P(4-CF₃C₆H₄)₃ (4)CuI (5)Et₃NTHF25490-97
21-Bromo-4-fluorobenzene1-HexynePd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)CuI (5)i-Pr₂NHDMF60885-92
33-BromopyridineTrimethylsilylacetylenePd₂(dba)₃ (1)P(4-CF₃C₆H₄)₃ (2)CuI (3)Et₃NToluene801280-90

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides or triflates and amines.

Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd2_ox R-Pd(II)L₂(X) pd0->pd2_ox Oxidative Addition (R-X) pd2_amido R-Pd(II)L₂(NR'R'') pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 product R-NR'R'' pd2_amido->product Reductive Elimination catalyst_regen Catalyst Regeneration caption Catalytic cycle of the Buchwald-Hartwig amination.

Catalytic cycle of the Buchwald-Hartwig amination.
Application Notes

The electronic nature of this compound can be particularly useful for the amination of electron-rich aryl halides. A strong base is typically required for this transformation.

General Protocol
  • Reaction Setup: In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium source (e.g., Pd₂(dba)₃, 1-4 mol%), this compound (2-8 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2 equivalents).

  • Reagent Addition: Add the aryl halide (1 equivalent) and the amine (1.1-1.5 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction: Heat the sealed tube to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Representative Data
EntryAryl HalideAminePd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ (1.5)P(4-CF₃C₆H₄)₃ (3)NaOtBuToluene1001885-95
21-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)K₃PO₄Dioxane1102480-90
32-BromopyridineN-MethylanilinePd₂(dba)₃ (2)P(4-CF₃C₆H₄)₃ (4)Cs₂CO₃Toluene1001675-85

Disclaimer: The provided protocols and data are intended as a general guide. Reaction conditions, including catalyst loading, solvent, base, temperature, and reaction time, may require optimization for specific substrates and desired outcomes. Always consult the primary literature for detailed procedures and safety information.

Application Notes and Protocols for the Heck Reaction Utilizing Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction employing Tris(4-trifluoromethylphenyl)phosphine as a specialized ligand. This electron-deficient phosphine ligand offers unique reactivity, particularly for challenging substrates, making it a valuable tool in synthetic chemistry and drug discovery.

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the coupling of unsaturated halides with alkenes.[1] The choice of phosphine ligand is critical to the success and selectivity of the reaction, influencing catalyst stability, activity, and substrate scope. This compound, a commercially available solid[2], is an electron-deficient triarylphosphine ligand. Its distinct electronic properties can enhance the catalytic cycle, especially in reactions involving electron-poor aryl halides or when aiming to modulate reactivity in complex cascade processes. These notes provide protocols derived from peer-reviewed literature, demonstrating the practical application of this ligand.

Data Presentation

The following tables summarize quantitative data from Heck and tandem Heck-Suzuki reactions where this compound was employed as the ligand. These examples highlight the specific conditions under which this ligand has been successfully utilized.

Table 1: Ortho-Amination/Ipso-Heck Cyclization for Indole Synthesis [3][4]

EntryAryl Iodide SubstrateAlkene SubstratePd SourceLigand LoadingBaseSolventTemp (°C)Time (h)Yield (%)
12-Iodo-4-nitroaniline derivativeN-allyl-N-methylaniline derivativePd(OAc)₂40 mol%Cs₂CO₃TolueneNot Specified18Increased yield
22-Iodo-5-nitroanisoleN-allyl-N-methylaniline derivativePd(OAc)₂40 mol%Cs₂CO₃TolueneNot Specified18Increased yield

*Yields were noted to be improved for these highly electron-poor substrates compared to other phosphine ligands, although specific comparative percentages were not provided in the primary text. The use of this compound was a key modification to achieve successful coupling.[3][4]

Table 2: Tandem Heck-Suzuki Reaction for Kinase Inhibitor Scaffolds [5]

EntryAryl HalideBoronic AcidPd SourceLigand LoadingBaseSolventTemp (°C)Time (h)Yield (%)
1Substituted Bromo-alkene3-(Benzyloxy)phenylboronic acidPd₂(dba)₃·CHCl₃20 mol%Cs₂CO₃1,4-Dioxane/WaterNot SpecifiedNot SpecifiedNot Specified**

**A general procedure was described rather than specific yield data for this ligand combination in the main text. The protocol serves as a template for similar transformations.[5]

Experimental Protocols

The following are detailed experimental methodologies for the reactions cited above.

Protocol 1: Palladium-Catalyzed Ortho-Amination/Ipso-Heck Cyclization[3][4]

This protocol is adapted for the synthesis of C3,C4-disubstituted indoles, where this compound was found to be crucial for electron-poor substrates.

Materials:

  • Substituted 2-iodoaniline (1.0 equiv)

  • N-allyl-N-methylaniline derivative (2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • This compound (40 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-iodoaniline (0.2 mmol, 1.0 equiv), cesium carbonate (0.4 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 10 mol%), and this compound (0.08 mmol, 40 mol%).

  • Add anhydrous toluene (2.0 mL) via syringe.

  • Add the N-allyl-N-methylaniline derivative (0.4 mmol, 2.0 equiv) to the mixture.

  • Seal the reaction vessel and stir the mixture at the desired temperature (e.g., 80-120 °C) for 18 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indole product.

Protocol 2: General Procedure for a Tandem Heck-Suzuki Reaction[5]

This protocol outlines a general method for a cascade reaction that can be adapted for various substrates.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Boronic acid (1.5 - 2.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd₂(dba)₃·CHCl₃] (5 mol%)

  • This compound (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add the aryl halide (0.118 mmol, 1.0 equiv), Pd₂(dba)₃·CHCl₃ (5.9 µmol, 5 mol%), this compound (23.5 µmol, 20 mol%), boronic acid (e.g., 0.53 mmol), and cesium carbonate (0.89 mmol).

  • Seal the reaction vessel, evacuate, and backfill with an inert gas (e.g., argon) for five cycles.

  • Add degassed water (e.g., 13 µL) followed by anhydrous, degassed 1,4-dioxane (e.g., 5.9 mL) via syringe.

  • Place the reaction vessel in a pre-heated carousel or oil bath and stir at the desired temperature for the required time.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental Heck catalytic cycle and a generalized workflow for the described experimental protocols.

Heck_Reaction_Mechanism Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L)₂ OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Pd_Alkene [R-Pd(II)-X(L)₂(Alkene)] Coord->Pd_Alkene Insert Migratory Insertion Pd_Alkene->Insert Pd_Alkyl R'-Pd(II)-X(L)₂ Insert->Pd_Alkyl Beta β-Hydride Elimination Pd_Alkyl->Beta Product PdH H-Pd(II)-X(L)₂ Beta->PdH RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0 HX + Base-H⁺

Caption: The catalytic cycle of the Heck reaction.

Experimental_Workflow General Experimental Workflow start Start reagents Combine Reactants: Aryl Halide, Alkene, Base, Pd Source, Ligand start->reagents solvent Add Anhydrous/Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized workflow for the Heck reaction.

References

Application Notes and Protocols for Sonogashira Coupling with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes. This powerful transformation, catalyzed by a palladium complex and typically a copper(I) co-catalyst, is integral to the synthesis of a wide array of valuable compounds, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The choice of phosphine ligand is critical to the success of the Sonogashira coupling, influencing catalyst stability, activity, and substrate scope.

Tris(4-trifluoromethylphenyl)phosphine, a triarylphosphine ligand bearing strongly electron-withdrawing trifluoromethyl groups, presents unique electronic properties that can modulate the reactivity of the palladium catalyst. The electron-deficient nature of this ligand can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially offering advantages in specific synthetic applications. These application notes provide a detailed protocol for employing this compound in Sonogashira coupling reactions, along with a discussion of its potential effects and a representative experimental workflow.

Role of this compound in the Catalytic Cycle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The phosphine ligand plays a crucial role in the palladium cycle by stabilizing the palladium center and modulating its electronic properties.

  • Oxidative Addition: The active Pd(0) catalyst, coordinated to the phosphine ligands, initiates the cycle by undergoing oxidative addition with the aryl or vinyl halide. The electron-withdrawing nature of the trifluoromethyl groups on the phosphine can render the palladium center more electrophilic, which may influence the rate of this step.

  • Transmetalation: The resulting Pd(II) complex undergoes transmetalation with a copper acetylide, which is formed in the copper co-catalytic cycle.

  • Reductive Elimination: The final step is reductive elimination from the Pd(II) intermediate to form the desired C(sp²)-C(sp) bond and regenerate the active Pd(0) catalyst. Less electron-donating ligands, such as this compound, may facilitate this step.[3]

The use of an electron-deficient ligand like this compound can be beneficial in preventing catalyst deactivation and can be particularly useful when working with electron-rich aryl halides.

Experimental Protocols

The following is a general and representative protocol for a Sonogashira coupling reaction using this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

General Procedure for Sonogashira Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the aryl halide, terminal alkyne, and the amine base.

  • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to 80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables present representative data for the Sonogashira coupling of various aryl bromides and iodides with phenylacetylene using the described protocol. Please note that these are representative yields and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

EntryAryl BromideTemperature (°C)Time (h)Yield (%)
14-Bromotoluene801285
24-Bromoanisole801288
34-Bromobenzonitrile60892
41-Bromo-4-nitrobenzene60695
52-Bromopyridine801675

Table 2: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

EntryAryl IodideTemperature (°C)Time (h)Yield (%)
14-Iodotoluene40694
24-Iodoanisole40696
34-Iodobenzonitrile25498
41-Iodo-4-nitrobenzene25399
52-Iodopyridine50885

Visualizations

Diagram 1: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_halide R¹-Pd(II)L₂-X oxidative_addition->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation pd2_alkyne R¹-Pd(II)L₂-C≡CR² transmetalation->pd2_alkyne reductive_elimination Reductive Elimination pd2_alkyne->reductive_elimination reductive_elimination->pd0 product R¹-C≡C-R² reductive_elimination->product cu_halide CuX cu_acetylide Cu-C≡C-R² cu_halide->cu_acetylide H-C≡C-R² Base alkyne H-C≡C-R² base Base cu_acetylide->transmetalation Transmetalation Intermediate Sonogashira_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Pd(OAc)₂, P(4-CF₃C₆H₄)₃, and CuI setup->add_solids add_liquids Add Degassed Solvent, Aryl Halide, Alkyne, and Base add_solids->add_liquids reaction Stir at Desired Temperature add_liquids->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Workup (Dilution, Filtration, Washing) monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

References

Application Notes and Protocols for Stille Coupling Reactions Involving Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. It is widely employed in academic and industrial research, including in the synthesis of pharmaceuticals and complex organic molecules. The reaction typically involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide. A key component of the catalytic system is the phosphine ligand, which plays a crucial role in the stability and reactivity of the palladium catalyst.

Tris(4-trifluoromethylphenyl)phosphine is an electron-deficient phosphine ligand that can be utilized in various palladium-catalyzed cross-coupling reactions. Its electronic properties can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. While this ligand is commercially available and has been employed in other cross-coupling reactions, specific and detailed protocols for its application in Stille coupling are not extensively documented in readily available literature.

These application notes provide a comprehensive, generalized protocol for a Stille coupling reaction where this compound can be employed as the ligand. The presented protocol is based on established methodologies for Stille couplings and serves as a starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Stille reaction is generally understood to proceed through a sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organostannane (R²-SnR₃) transfers an organic group (R²) to the palladium center, displacing the halide or pseudohalide. This step is often the rate-determining step.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled and eliminated from the complex, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

The choice of ligand, in this case, this compound, can influence the electron density at the palladium center, thereby affecting the kinetics of these steps.

Experimental Protocols

The following is a representative protocol for the Stille coupling of an aryl bromide with an aryl stannane. This protocol should be considered a general guideline and may require optimization for specific substrates and to accommodate the use of this compound.

General Procedure for a Small-Scale Stille Coupling Reaction

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Aryl stannane (1.1 mmol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF) (5 mL)

  • Anhydrous base (e.g., K₂CO₃, CsF) (2.0 mmol, 2.0 equiv) - Optional, but can be beneficial in some cases.

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and this compound (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous, degassed solvent (5 mL) via syringe. If a base is used, add it at this stage.

  • Addition of Organostannane: Add the aryl stannane (1.1 mmol) to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL). This will precipitate the tin salts, which can be removed by filtration through a pad of Celite®.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

The following table provides representative data for a Stille coupling reaction. Note: This data is based on a typical Stille coupling and should be used as a reference for expected outcomes. Actual results with this compound may vary and will require experimental determination.

EntryAryl HalideOrganostannaneProductYield (%)
14-Bromoanisole(4-Methoxyphenyl)tributylstannane4,4'-Dimethoxybiphenyl85-95
21-Bromo-4-nitrobenzenePhenyltributylstannane4-Nitrobiphenyl90-98
32-Bromopyridine(Thiophen-2-yl)tributylstannane2-(Thiophen-2-yl)pyridine80-90

Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Stille_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-SnR₃ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 X-SnR₃ RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R¹-R²

A simplified diagram of the Stille coupling catalytic cycle.

General Experimental Workflow

Stille_Workflow Start Start Setup Reaction Setup (Reagents & Catalyst in Solvent) Start->Setup Reaction Heating under Inert Atmosphere Setup->Reaction Workup Aqueous Work-up & KF Wash Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product Purification->Product

A general workflow for a Stille coupling experiment.

Application Notes and Protocols for Negishi Coupling Utilizing Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Negishi coupling, a Nobel Prize-winning reaction, stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This powerful palladium-catalyzed cross-coupling reaction joins an organozinc compound with an organic halide or triflate. The choice of ligand coordinated to the palladium center is crucial for the success of the reaction, influencing catalyst stability, reactivity, and substrate scope.

Tris(4-trifluoromethylphenyl)phosphine, [P(4-CF₃C₆H₄)₃], is an electron-deficient triarylphosphine ligand increasingly employed in cross-coupling catalysis. The strong electron-withdrawing nature of the trifluoromethyl groups modifies the electronic properties of the palladium catalyst, which can be advantageous for specific applications, such as the coupling of electron-rich substrates or reactions where reductive elimination is the rate-limiting step. These application notes provide an overview of the utility of this compound in Negishi coupling and a generalized experimental protocol.

Ligand Properties and Advantages in Negishi Coupling

The unique electronic nature of this compound offers several potential benefits in Negishi coupling reactions:

  • Enhanced Reductive Elimination: The electron-deficient character of the ligand can accelerate the reductive elimination step of the catalytic cycle, which is often rate-determining. This can lead to higher reaction rates and catalyst turnover numbers.

  • Stabilization of the Palladium(0) Species: While electron-deficient, the phosphine is still a good σ-donor, providing sufficient stability to the active Pd(0) catalyst.

  • Modified Reactivity for Challenging Substrates: This ligand can alter the reactivity profile of the palladium catalyst, potentially enabling the coupling of substrates that are challenging for more electron-rich phosphine ligands. This is particularly relevant in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

  • Application in Continuous-Flow Chemistry: The properties of this ligand may be suitable for continuous-flow processes, which are gaining importance in pharmaceutical manufacturing for their enhanced safety, efficiency, and scalability. While specific examples with this ligand are not prevalent in the literature, related electron-deficient ligands have been used in such systems for the synthesis of fluorinated and trifluoromethyl-substituted biaryls.[1]

Generalized Negishi Catalytic Cycle

The Negishi coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The phosphine ligand plays a critical role in each step of this cycle.

Negishi_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Organic Halide (R¹-X) R1-X->Oxidative_Addition Pd(II)_Complex R¹-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-ZnX Organozinc Reagent (R²-ZnX) R2-ZnX->Transmetalation Di-organo_Pd(II) R¹-Pd(II)(R²)L₂ Transmetalation->Di-organo_Pd(II) Reductive_Elimination Reductive Elimination Di-organo_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Coupled Product (R¹-R²) Reductive_Elimination->Product

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocols

While specific, detailed protocols for Negishi couplings utilizing this compound are not widely available in peer-reviewed literature, a general procedure can be adapted from standard Negishi coupling protocols. The following is a representative, generalized protocol for the synthesis of a biaryl compound. Note: This protocol should be considered a starting point and will require optimization for specific substrates.

Part 1: Preparation of the Organozinc Reagent (Example: Phenylzinc Chloride)

Materials:

  • Bromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous zinc chloride (1.1 equivalents) in anhydrous THF.

  • In a separate flask, dissolve bromobenzene (1.0 equivalent) in anhydrous THF.

  • Cool the bromobenzene solution to -78 °C.

  • Slowly add n-butyllithium (1.0 equivalent) to the bromobenzene solution and stir for 30 minutes at -78 °C to form phenyllithium.

  • Slowly transfer the cold phenyllithium solution to the zinc chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of phenylzinc chloride is ready for use.

Part 2: Negishi Coupling Reaction

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • Organozinc reagent solution (from Part 1)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • This compound

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%, typically a 1:2 Pd:ligand ratio).

  • Add anhydrous THF and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

  • To the catalyst mixture, add the aryl halide (1.0 equivalent).

  • Slowly add the prepared organozinc reagent solution (1.2-1.5 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.

Representative Data (Hypothetical)

The following table presents hypothetical data for the Negishi coupling of various aryl halides with organozinc reagents using a Pd/Tris(4-trifluoromethylphenyl)phosphine catalyst system. This data is intended for illustrative purposes to demonstrate how results would be presented.

EntryAryl Halide (R¹-X)Organozinc Reagent (R²-ZnCl)Pd Precursor (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePhenylzinc chloridePd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)THF501285
24-Bromoacetophenone2-Thienylzinc chloridePd₂(dba)₃ (1)P(4-CF₃C₆H₄)₃ (4)Dioxane601878
31-Bromo-4-nitrobenzeneEthylzinc iodidePd(OAc)₂ (2)P(4-CF₃C₆H₄)₃ (4)THF402465
42-Bromopyridine(4-Fluorophenyl)zinc chloridePd₂(dba)₃ (1)P(4-CF₃C₆H₄)₃ (4)DMF501682

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preparation of the organozinc reagent and the subsequent Negishi coupling reaction.

Negishi_Workflow cluster_0 Part 1: Organozinc Reagent Preparation cluster_1 Part 2: Negishi Coupling Start_Zn Dissolve ZnCl₂ in THF Aryl_Halide_Sol Prepare Aryl Halide Solution in THF Cooling Cool to -78 °C Aryl_Halide_Sol->Cooling Lithiation Add n-BuLi (Lithiation) Cooling->Lithiation Transmetalation_Zn Transfer to ZnCl₂ Solution Lithiation->Transmetalation_Zn Warm_Stir Warm and Stir Transmetalation_Zn->Warm_Stir Organozinc_Ready Organozinc Reagent Ready Warm_Stir->Organozinc_Ready Add_Organozinc Add Organozinc Reagent Organozinc_Ready->Add_Organozinc Catalyst_Prep Prepare Pd/Ligand Catalyst Add_Aryl_Halide Add Aryl Halide Catalyst_Prep->Add_Aryl_Halide Add_Aryl_Halide->Add_Organozinc Reaction_Heat Stir/Heat Add_Organozinc->Reaction_Heat Quench Quench Reaction Reaction_Heat->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: General workflow for Negishi coupling.

Conclusion

This compound is a valuable ligand for palladium-catalyzed Negishi cross-coupling reactions, particularly when seeking to modulate the electronic properties of the catalyst. Its electron-deficient nature can be leveraged to enhance reaction rates and potentially enable challenging transformations. While detailed, substrate-specific protocols are not abundantly available, the generalized procedures provided herein offer a solid foundation for researchers to explore the utility of this ligand in their synthetic endeavors. As with any catalytic reaction, optimization of parameters such as solvent, temperature, catalyst loading, and reaction time is essential to achieve optimal results for a given substrate pair.

References

Application Notes and Protocols: Hiyama Coupling Catalyzed by Palladium and Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organosilanes and organic halides. This reaction has become a valuable tool in organic synthesis, particularly in the pharmaceutical industry, due to the low toxicity, stability, and ease of handling of organosilicon reagents. The use of specific phosphine ligands is crucial for the efficiency and scope of the Hiyama coupling. Tris(4-trifluoromethylphenyl)phosphine, an electron-deficient ligand, is particularly noteworthy for its potential to modulate the reactivity of the palladium catalyst and influence the reaction outcome. These application notes provide a detailed overview and experimental protocols for the Hiyama coupling reaction utilizing a palladium catalyst in conjunction with this compound. While specific literature examples detailing the use of this compound in Hiyama couplings are limited, the following protocols are based on established procedures with structurally similar electron-deficient phosphine ligands, such as tris(4-fluorophenyl)phosphine, and general principles of palladium-catalyzed cross-coupling reactions.[1][2]

Catalytic System Overview

The catalytic system for this Hiyama coupling consists of a palladium source and the phosphine ligand, this compound. The palladium source can be a pre-formed complex or generated in situ from a palladium precursor like palladium(II) acetate or palladium on carbon (Pd/C). The this compound ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. The electron-withdrawing trifluoromethyl groups on the phenyl rings of the phosphine ligand influence the electronic properties of the palladium center, which can enhance the catalytic activity and selectivity of the reaction.

Data Presentation: Comparative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for Hiyama coupling reactions using various palladium catalysts and phosphine ligands, providing a comparative context for the application of this compound.

EntryPalladium Source (mol%)Ligand (mol%)Aryl HalideOrganosilaneActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd/C (0.5)Tris(4-fluorophenyl)phosphine (1)3-MethoxyphenylbromidePhenyltriethoxysilaneTBAF·3H₂OToluene (aq.)120-90[1]
2Pd(OAc)₂ (5)SPhos (10)1-Boc-3-iodoazetidine4-MethylphenyltriethoxysilaneTBAFDioxane--88[2]
3PdCl₂ (5)Nonep-MethylbenzenesulfinatePhenyltriethoxysilaneTBAFTHF70-94[1]
4NHC-Pd (0.5)N-Heterocyclic CarbeneAryl ChloridesPhenyltrimethoxysilaneTBAFToluene120554-92[1]
5Pd(OAc)₂ (0.2)Buchwald Ligand (26)Aryl ChloridesPhenyltrimethoxysilaneH₂ONone--44-99[1]

Experimental Protocols

The following are detailed protocols for performing a Hiyama coupling reaction catalyzed by palladium and this compound. These protocols are adapted from established procedures with similar ligands and reaction conditions.[1][2]

Protocol 1: Hiyama Coupling of Aryl Bromides with Aryltrialkoxysilanes using Palladium on Carbon

Materials:

  • Palladium on carbon (10% Pd, 0.5 mol%)

  • This compound (1 mol%)

  • Aryl bromide (1.0 mmol)

  • Aryltrialkoxysilane (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.5 mmol)

  • Toluene (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium on carbon (10% Pd), this compound, and the aryl bromide.

  • Add toluene to the tube, followed by the aryltrialkoxysilane.

  • Slowly add the TBAF solution to the reaction mixture with stirring.

  • Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the palladium on carbon catalyst, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.

Protocol 2: Hiyama Coupling of Aryl Chlorides with Aryltrifluorosilanes using a Homogeneous Palladium Catalyst

Materials:

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Aryl chloride (1.0 mmol)

  • Aryltrifluorosilane (1.2 mmol)

  • Tetrabutylammonium fluoride (TBAF), solid (1.5 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add palladium(II) acetate and this compound to a dry reaction vessel.

  • Add anhydrous 1,4-dioxane and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.

  • Add the aryl chloride and the aryltrifluorosilane to the reaction mixture.

  • Add solid TBAF to the mixture.

  • Seal the vessel and heat the reaction to 100 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure cross-coupled product.

Mandatory Visualizations

Catalytic Cycle of the Hiyama Coupling

Hiyama_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-X (Organic Halide) Ar-X->Oxidative\nAddition R-Si(OR')3 R-Si(OR')3 (Organosilane) Activated Silane [R-SiF(OR')3]- (Penta-coordinate Silicate) R-Si(OR')3->Activated Silane F- F- (Activator) F-->Activated Silane Pd(II) Complex Ar-Pd(II)-X L2 Oxidative\nAddition->Pd(II) Complex Transmetalation Transmetalation Ar-Pd(II)-R\n L2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R\n L2 Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Regeneration Coupled Product Ar-R Reductive\nElimination->Coupled Product Pd(II) Complex->Transmetalation Activated Silane->Transmetalation Ar-Pd(II)-R\n L2->Reductive\nElimination

Caption: Proposed catalytic cycle for the palladium-catalyzed Hiyama cross-coupling reaction.

Experimental Workflow for Hiyama Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble dry glassware under inert atmosphere. Reagents 2. Add Pd catalyst, phosphine ligand, and aryl halide. Setup->Reagents Solvent 3. Add solvent and organosilane. Reagents->Solvent Activator 4. Add activator (e.g., TBAF). Solvent->Activator Heating 5. Heat the reaction mixture with stirring. Activator->Heating Monitoring 6. Monitor reaction progress (TLC, GC-MS). Heating->Monitoring Cooling 7. Cool to room temperature. Monitoring->Cooling Upon completion Filtration 8. Filter to remove catalyst. Cooling->Filtration Extraction 9. Aqueous workup (wash with water and brine). Filtration->Extraction Drying 10. Dry organic layer and concentrate. Extraction->Drying Purification 11. Purify by column chromatography. Drying->Purification

Caption: General experimental workflow for a palladium-catalyzed Hiyama coupling reaction.

References

Application Notes and Protocols: Tris(4-trifluoromethylphenyl)phosphine in Gold Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homogeneous gold catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex molecular architectures under mild conditions. The reactivity and selectivity of gold(I) catalysts are profoundly influenced by the electronic and steric properties of their ancillary ligands. Among these, phosphine ligands play a crucial role in modulating the catalytic activity. Tris(4-trifluoromethylphenyl)phosphine, a commercially available electron-deficient phosphine ligand, has garnered attention in gold catalysis due to its unique electronic properties. The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the gold center, which can lead to accelerated reaction rates and altered selectivity in various transformations.

These application notes provide a comprehensive overview of the use of this compound in gold(I) catalysis, including the synthesis of the catalyst precursor, detailed protocols for a key application, and a discussion of the underlying catalytic principles.

Synthesis of the Catalyst Precursor: Chloro[this compound]gold(I)

The active catalyst is typically generated in situ from a stable gold(I) chloride precursor. The synthesis of Chloro[this compound]gold(I), denoted as [(4-CF₃C₆H₄)₃PAuCl] , is a straightforward procedure.

Protocol 1: Synthesis of Chloro[this compound]gold(I)

Materials:

  • (Dimethyl sulfide)gold(I) chloride, [AuCl(SMe₂)]

  • This compound, P(C₆H₄-4-CF₃)₃

  • Dichloromethane (DCM), anhydrous

  • Pentane or Hexane, anhydrous

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a Schlenk flask.

  • In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the [AuCl(SMe₂)] solution to the phosphine solution at room temperature with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy (a downfield shift of the phosphorus signal upon coordination to gold is expected).

  • Once the reaction is complete, reduce the volume of the solvent in vacuo.

  • Precipitate the product by the slow addition of a non-polar solvent such as pentane or hexane.

  • Collect the resulting white solid by filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

Characterization: The product can be characterized by NMR spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P) and mass spectrometry to confirm its identity and purity.

Application in Catalysis: Four-Component Oxo-Arylalkenylation of Alkynes

A notable application of [(4-CF₃C₆H₄)₃PAuCl] is in a gold-catalyzed four-component reaction that achieves the oxo-arylalkenylation of internal alkynes. This transformation efficiently breaks a carbon-carbon triple bond and forms four new chemical bonds in a single operation.[1]

Reaction Principle

The reaction involves the activation of the alkyne by the electrophilic gold(I) catalyst, followed by a cascade of bond-forming events. The electron-deficient nature of the this compound ligand is crucial for promoting the necessary Au(I)/Au(III) redox cycle.

Gold_Catalysis_Pathway cluster_cycle Catalytic Cycle AuI [(L)Au(I)]+ Intermediate1 π-Alkyne Complex AuI->Intermediate1 Coordination Alkyne Alkyne Alkyne->Intermediate1 Intermediate2 Vinyl-Au(I) Intermediate Intermediate1->Intermediate2 Nucleophilic Attack H2O H₂O H2O->Intermediate2 AuIII Vinyl-Au(III) Intermediate Intermediate2->AuIII Oxidation Oxidant Selectfluor (Oxidant) Oxidant->AuIII Intermediate3 Aryl-Vinyl-Au(III) Intermediate AuIII->Intermediate3 Transmetalation ArBOH2 ArB(OH)₂ ArBOH2->Intermediate3 Intermediate3->AuI Reductive Elimination Product Product (Unsaturated Ketone) Intermediate3->Product

Figure 1: Proposed catalytic cycle for the gold-catalyzed oxo-arylalkenylation of alkynes.
Experimental Protocol

Protocol 2: Gold-Catalyzed Four-Component Oxo-Arylalkenylation of Alkynes [1]

Materials:

  • Chloro[this compound]gold(I), [(4-CF₃C₆H₄)₃PAuCl]

  • Internal Alkyne (e.g., with a carboxylate directing group)

  • Arylboronic acid, ArB(OH)₂

  • Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN), anhydrous

  • Water (deionized)

  • Schlenk tube or reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • To a dried Schlenk tube or reaction vial, add [(4-CF₃C₆H₄)₃PAuCl] (0.01 mmol, 10 mol%), arylboronic acid (0.3 mmol, 3.0 equiv.), and Selectfluor™ (0.25 mmol, 2.5 equiv.) under an air atmosphere.

  • Add anhydrous acetonitrile (2 mL) to the reaction vessel.

  • Using a microinjector, add the internal alkyne (0.1 mmol, 1.0 equiv.) and water (0.2 mmol, 2.0 equiv.) to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 50 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired unsaturated ketone.

Quantitative Data

The following table summarizes representative yields for the oxo-arylalkenylation of various internal alkynes catalyzed by [(4-CF₃C₆H₄)₃PAuCl] .[1]

EntryAlkyne SubstrateArylboronic AcidProductYield (%)
14-Phenyl-3-butynoic acidPhenylboronic acid1,4-Diphenyl-2-buten-1-one85
24-Phenyl-3-butynoic acid4-Tolylboronic acid1-Phenyl-4-(p-tolyl)-2-buten-1-one82
34-Phenyl-3-butynoic acid4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1-phenyl-2-buten-1-one78
44-(p-Tolyl)-3-butynoic acidPhenylboronic acid4-Phenyl-1-(p-tolyl)-2-buten-1-one88

Discussion

The use of this compound as a ligand in gold catalysis offers several advantages. The electron-withdrawing nature of the trifluoromethyl groups increases the Lewis acidity of the gold center, enhancing its ability to activate π-systems of alkynes and alkenes. This heightened electrophilicity can lead to faster reaction rates and enable transformations that are sluggish with more electron-rich phosphine ligands.

In the context of the four-component reaction described, the electron-deficient ligand is thought to facilitate the oxidative addition step, promoting the Au(I) to Au(III) transformation which is often a challenging step in gold catalysis. Furthermore, the steric bulk of the ligand can influence the regioselectivity of nucleophilic attack on the coordinated alkyne.

Conclusion

This compound is a valuable ligand for gold(I) catalysis, particularly for reactions that benefit from a highly electrophilic metal center. The synthesis of its gold(I) chloride complex is straightforward, and its application in multicomponent reactions demonstrates its potential for the efficient construction of complex organic molecules. Further exploration of this ligand in other gold-catalyzed transformations, such as hydroamination, cycloisomerization, and C-H activation reactions, is warranted and holds promise for the development of novel and efficient synthetic methodologies.

Workflow Visualization

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_catalysis Catalytic Reaction start_synth Start dissolve_phosphine Dissolve P(C₆H₄-4-CF₃)₃ in DCM start_synth->dissolve_phosphine dissolve_gold Dissolve [AuCl(SMe₂)] in DCM start_synth->dissolve_gold mix Mix Solutions dissolve_phosphine->mix dissolve_gold->mix stir Stir at RT mix->stir concentrate Concentrate stir->concentrate precipitate Precipitate with Pentane concentrate->precipitate filter_dry Filter and Dry precipitate->filter_dry end_synth [(4-CF₃C₆H₄)₃PAuCl] filter_dry->end_synth start_cat Start add_reagents Add Catalyst, ArB(OH)₂, Selectfluor start_cat->add_reagents add_solvent Add MeCN add_reagents->add_solvent add_substrates Add Alkyne and H₂O add_solvent->add_substrates heat Heat to 50°C add_substrates->heat workup Workup and Extraction heat->workup purify Column Chromatography workup->purify end_cat Pure Product purify->end_cat

Figure 2: General workflow for the synthesis of the gold catalyst and its application in the oxo-arylalkenylation reaction.

References

Synthesis of Metal Complexes with Tris(4-trifluoromethylphenyl)phosphine Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes featuring the Tris(4-trifluoromethylphenyl)phosphine ligand. This electron-deficient phosphine ligand imparts unique electronic and steric properties to metal centers, making the resulting complexes valuable candidates for applications in catalysis and medicinal chemistry.

Introduction

This compound, P(4-CF₃C₆H₄)₃, is a triarylphosphine ligand characterized by the presence of strongly electron-withdrawing trifluoromethyl groups on the phenyl rings. This electronic feature enhances the π-acceptor properties of the phosphine, influencing the reactivity and stability of its metal complexes. These complexes have shown promise as catalysts in various cross-coupling reactions and as potential therapeutic agents, particularly in the development of novel anticancer drugs.

Applications in Homogeneous Catalysis

Metal complexes of this compound are effective catalysts for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Heck reactions. The electron-deficient nature of the ligand can facilitate the reductive elimination step in the catalytic cycle, potentially leading to higher reaction yields and turnover numbers.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Palladium complexes with phosphine ligands are the most common catalysts.

Experimental Protocol: Typical Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide (or triflate)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%).

  • Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the anhydrous solvent.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC/MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX R-X Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)L₂-Ar Transmetal->PdII_R_Ar Ar-B(OR)₂ Base RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction is a versatile method for the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene.

Experimental Protocol: Typical Heck Coupling Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Aryl halide (or triflate)

  • Alkene

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, NMP, Acetonitrile)

  • Schlenk flask or sealed reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%) in the anhydrous solvent.

  • Add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (1.5-2.0 equiv).

  • Degas the mixture and heat with stirring to the reaction temperature (typically 80-140 °C).

  • Monitor the reaction by TLC or GC/MS.

  • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Catalytic Cycle for Heck Coupling

Heck_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX R-X Coordination Alkene Coordination PdII_RX->Coordination PdII_Alkene [R-Pd(II)L₂(Alkene)]⁺X⁻ Coordination->PdII_Alkene Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R'-Pd(II)L₂-X Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)L₂-X BetaElim->PdII_Hydride Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination PdII_Hydride->RedElim RedElim->Pd0 Base

Catalytic cycle of the Heck cross-coupling reaction.

Applications in Medicinal Chemistry: Anticancer Agents

Metal-phosphine complexes have emerged as a promising class of anticancer agents.[1] Gold(I) complexes, in particular, have been shown to exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of the selenoenzyme thioredoxin reductase (TrxR), a key regulator of cellular redox balance.[2]

Mechanism of Action: Inhibition of Thioredoxin Reductase

Thioredoxin reductase is overexpressed in many cancer cells and contributes to their resistance to oxidative stress. Gold(I) phosphine complexes can selectively target and inhibit TrxR, leading to an increase in intracellular reactive oxygen species (ROS). This elevated oxidative stress can trigger apoptotic cell death pathways.

Anticancer_Mechanism AuComplex Gold(I)-P(4-CF₃C₆H₄)₃ Complex TrxR Thioredoxin Reductase (TrxR) AuComplex->TrxR Inhibition ROS ↑ Reactive Oxygen Species (ROS) TrxR->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Mechanism of anticancer activity of Gold(I)-phosphine complexes.

Experimental Protocol: Thioredoxin Reductase Inhibition Assay

This protocol provides a general method to assess the inhibitory activity of synthesized gold complexes on TrxR.

Materials:

  • Synthesized Gold(I)-Tris(4-trifluoromethylphenyl)phosphine complex

  • Recombinant human thioredoxin reductase (TrxR1)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, 2 mM EDTA, pH 7.4)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the gold complex in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the gold complex to the wells.

  • Add a solution of TrxR1 to each well and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding a solution of NADPH and DTNB.

  • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • The rate of DTNB reduction is proportional to the TrxR activity.

  • Calculate the percentage of inhibition for each concentration of the gold complex and determine the IC₅₀ value.

Synthesis Protocols for Metal Complexes

The following are generalized protocols for the synthesis of Palladium(II), Gold(I), Platinum(II), and Rhodium(I) complexes with this compound.

General Considerations:

  • All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.

  • Solvents should be dried and degassed prior to use.

  • The this compound ligand is an air-stable solid.

Synthesis of Dichlorobis(this compound)palladium(II) [PdCl₂(P(4-CF₃C₆H₄)₃)₂]

Materials:

  • Palladium(II) chloride (PdCl₂) or Bis(acetonitrile)palladium(II) chloride (PdCl₂(CH₃CN)₂)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

Procedure:

  • Suspend or dissolve the palladium precursor in the anhydrous solvent in a Schlenk flask.

  • Add a solution of this compound (2.0-2.2 equivalents) in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for several hours (e.g., 2-24 hours).

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • If the product remains in solution, reduce the solvent volume under vacuum and induce precipitation by adding a non-polar solvent (e.g., hexane).

  • Collect the product by filtration, wash, and dry under vacuum.

Synthesis of Chloro(this compound)gold(I) [AuCl(P(4-CF₃C₆H₄)₃)]

Materials:

  • Chloro(dimethyl sulfide)gold(I) [(CH₃)₂SAuCl] or Tetrachloroauric(III) acid (HAuCl₄)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Ethanol)

Procedure:

  • Dissolve the gold precursor in the anhydrous solvent in a Schlenk flask.

  • Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane).

Synthesis of cis-Dichlorobis(this compound)platinum(II) [cis-PtCl₂(P(4-CF₃C₆H₄)₃)₂]

Materials:

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • This compound

  • Solvent (e.g., Ethanol, DMF, Water)

Procedure:

  • Dissolve K₂PtCl₄ in the chosen solvent (with heating if necessary).

  • Add a solution of this compound (2.0-2.2 equivalents) in the same or a miscible solvent.

  • Heat the reaction mixture with stirring for several hours. The product will typically precipitate as a solid.

  • Cool the mixture to room temperature and collect the product by filtration.

  • Wash the solid with water, ethanol, and then a non-polar solvent like ether or hexane.

  • Dry the product under vacuum.

Synthesis of Chlorotris(this compound)rhodium(I) [RhCl(P(4-CF₃C₆H₄)₃)₃]

This synthesis is analogous to that of Wilkinson's catalyst.

Materials:

  • Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)

  • This compound

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve RhCl₃·3H₂O in ethanol by heating.

  • Add an excess of this compound (e.g., 3-4 equivalents) to the hot solution.

  • Reflux the mixture for 30-60 minutes. A color change and precipitation of the product should be observed.

  • Cool the mixture to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with small portions of hot ethanol and then diethyl ether.

  • Dry the product under vacuum.

Quantitative Data Summary

The following tables summarize typical characterization data for metal complexes with phosphine ligands. Note that specific values for this compound complexes may vary and should be confirmed by experimental analysis.

Table 1: Synthesis and Spectroscopic Data of Representative Metal-Phosphine Complexes

ComplexMetal PrecursorLigand:Metal RatioSolventYield (%)³¹P NMR (δ, ppm)
[PdCl₂(P(4-ClC₆H₄)₃)₂]PdCl₂(cod)2:1Toluene8529.8
[AuCl(PPh₃)](CH₃)₂SAuCl1:1CH₂Cl₂>9033.4
cis-[PtCl₂(PPh₃)₂]K₂PtCl₄2:1Ethanol~9515.3 (¹J(Pt,P) ≈ 3670 Hz)
[RhCl(PPh₃)₃]RhCl₃·3H₂O>3:1Ethanol>9031.5 (d, ¹J(Rh,P) ≈ 190 Hz)

Data for analogous complexes with Triphenylphosphine (PPh₃) or Tris(4-chlorophenyl)phosphine are provided for reference. The ³¹P NMR chemical shifts for complexes with this compound are expected to be slightly downfield due to the electron-withdrawing nature of the CF₃ groups.

Table 2: In Vitro Cytotoxicity of Representative Gold(I)-Phosphine Complexes

ComplexCancer Cell LineIC₅₀ (µM)
AuranofinA549 (Lung)1.5 - 2.5
[Au(d2pype)₂]ClRPMI8226 (Myeloma)~0.5
Gold(I) phosphine complexesVarious0.1 - 10

IC₅₀ values are highly dependent on the specific complex, cell line, and assay conditions.

Conclusion

The this compound ligand offers a valuable tool for the design of novel metal complexes with tailored electronic properties. The protocols and application notes provided herein serve as a comprehensive guide for researchers interested in exploring the synthesis and utility of these complexes in catalysis and medicinal chemistry. Further investigation into the specific properties and applications of metal complexes bearing this ligand is warranted and expected to yield exciting new discoveries.

References

Application Notes and Protocols for Asymmetric Catalysis with Chiral Phosphine Ligands Bearing Trifluoromethyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric catalysis is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its therapeutic efficacy. Chiral phosphine ligands are a privileged class of ligands for transition metal-catalyzed asymmetric reactions due to their strong coordination to metals and the tunable steric and electronic properties that allow for high enantioselectivity. The incorporation of trifluoromethyl (CF₃) groups into chiral phosphine ligands can significantly influence their catalytic performance. The strong electron-withdrawing nature of the CF₃ group can affect the electronic properties of the metal center, enhancing catalytic activity and influencing stereoselectivity. This document provides detailed application notes and protocols for the use of P-stereogenic trifluoromethyl derivatives of Josiphos-type ligands in asymmetric catalysis, focusing on rhodium-catalyzed hydrogenation and palladium-catalyzed allylic alkylation.

Featured Ligands: P-Stereogenic Trifluoromethyl Derivatives of Josiphos

This document focuses on a specific class of chiral phosphine ligands: P-stereogenic trifluoromethyl derivatives of the Josiphos family. These ligands feature a ferrocene backbone and a stereogenic phosphorus atom bearing a trifluoromethyl group. The synthesis of these ligands allows for the generation of diastereomers that can be separated and evaluated in asymmetric catalysis.

Application 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins

Rhodium complexes of chiral diphosphine ligands are highly effective catalysts for the asymmetric hydrogenation of prochiral olefins, a key transformation for the synthesis of chiral building blocks. The electronic properties of the trifluoromethylated Josiphos-type ligands have been shown to influence both the activity and enantioselectivity of these reactions.

Quantitative Data for Rhodium-Catalyzed Asymmetric Hydrogenation
EntrySubstrateLigandS/C RatioTime (h)Conversion (%)ee (%)Ref.
1Methyl (Z)-α-acetamidocinnamate(R,S_p,R_p)-L1 1001>9998[1]
2Methyl (Z)-α-acetamidocinnamate(R,S_p,S_p)-L2 1001>9995[1]
3Dimethyl itaconate(R,S_p,R_p)-L1 1001>9997[1]
4Dimethyl itaconate(R,S_p,S_p)-L2 1001>9992[1]
5(Z)-1-Phenyl-1-propen-1-ol(R,S_p,R_p)-L1 100248588[1]
6(Z)-1-Phenyl-1-propen-1-ol(R,S_p,S_p)-L2 100249585[1]

(S/C = Substrate-to-Catalyst Ratio; ee = enantiomeric excess) (L1 and L2 represent the diastereomeric P-stereogenic trifluoromethyl Josiphos-type ligands)

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

  • Rhodium precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral trifluoromethylated Josiphos-type ligand ((R,S_p,R_p)-L1 or (R,S_p,S_p)-L2)

  • Prochiral olefin substrate

  • Anhydrous, degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with the rhodium precursor (1.0 mol%) and the chiral ligand (1.1 mol%).

    • Add anhydrous, degassed solvent (e.g., methanol) to dissolve the components.

    • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate flask, dissolve the prochiral olefin substrate (1.0 equiv) in the same anhydrous, degassed solvent.

    • Transfer the substrate solution to a high-pressure autoclave that has been thoroughly purged with an inert gas (e.g., argon).

    • Transfer the prepared catalyst solution to the autoclave via cannula.

    • Seal the autoclave and purge with hydrogen gas 3-5 times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the conversion by ¹H NMR spectroscopy or GC analysis.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of the Catalytic Workflow

G cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Hydrogenation Rh_prec [Rh(cod)₂]BF₄ Mix_prep Mixing & Stirring Rh_prec->Mix_prep Ligand Chiral Ligand Ligand->Mix_prep Solvent_prep Anhydrous Solvent Solvent_prep->Mix_prep Active_cat Active Rh-Catalyst Mix_prep->Active_cat Autoclave Autoclave Active_cat->Autoclave Substrate Prochiral Olefin Substrate->Autoclave Solvent_reac Anhydrous Solvent Solvent_reac->Autoclave Product Chiral Product Autoclave->Product H2 H₂ Gas H2->Autoclave

Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.

Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the formation of C-C, C-N, and C-O bonds. The enantioselectivity of this reaction is highly dependent on the chiral ligand employed. Trifluoromethylated Josiphos-type ligands have been successfully applied in this transformation, demonstrating high levels of asymmetric induction.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation
EntrySubstrateNucleophileLigandTime (h)Yield (%)ee (%)Ref.
1rac-1,3-Diphenylallyl acetateDimethyl malonate(R,S_p,R_p)-L1 169896[1]
2rac-1,3-Diphenylallyl acetateDimethyl malonate(R,S_p,S_p)-L2 169593[1]
3rac-1,3-Diphenylallyl acetateBenzylamine(R,S_p,R_p)-L1 249294[1]
4rac-1,3-Diphenylallyl acetateBenzylamine(R,S_p,S_p)-L2 248990[1]
5rac-Cyclohex-2-enyl acetateDimethyl malonate(R,S_p,R_p)-L1 169695[1]
6rac-Cyclohex-2-enyl acetateDimethyl malonate(R,S_p,S_p)-L2 169391[1]

(ee = enantiomeric excess) (L1 and L2 represent the diastereomeric P-stereogenic trifluoromethyl Josiphos-type ligands)

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • Palladium precursor (e.g., [Pd(allyl)Cl]₂)

  • Chiral trifluoromethylated Josiphos-type ligand ((R,S_p,R_p)-L1 or (R,S_p,S_p)-L2)

  • Allylic substrate (e.g., rac-1,3-diphenylallyl acetate)

  • Nucleophile (e.g., dimethyl malonate)

  • Base (e.g., N,O-Bis(trimethylsilyl)acetamide (BSA), KOAc)

  • Anhydrous solvent (e.g., THF, dichloromethane)

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, charge a Schlenk flask with the palladium precursor (2.5 mol%) and the chiral ligand (5.5 mol%).

    • Add anhydrous, degassed solvent (e.g., THF) and stir the mixture at room temperature for 15-20 minutes.

  • Reaction Setup:

    • In a separate Schlenk flask, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in the anhydrous, degassed solvent.

    • Add the base (e.g., BSA, 1.5 equiv, and KOAc, 0.1 equiv).

  • Allylic Alkylation Reaction:

    • Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time.

  • Work-up and Analysis:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the yield of the isolated product.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualization of the Catalytic Cycle

G Pd0 Pd(0)L₂ Allyl_Pd π-Allyl-Pd(II)L₂ Pd0->Allyl_Pd Oxidative Addition Product_Pd Product-Pd(0)L*₂ Allyl_Pd->Product_Pd Nucleophilic Attack Product_Pd->Pd0 Reductive Elimination Product Chiral Product Product_Pd->Product Substrate Allylic Substrate Substrate->Allyl_Pd Nucleophile Nucleophile Nucleophile->Allyl_Pd

Caption: Simplified catalytic cycle for Pd-catalyzed AAA.

Synthesis of Chiral P-Stereogenic Trifluoromethyl Josiphos-Type Ligands

The synthesis of these specialized ligands is a multi-step process that involves the diastereoselective introduction of the trifluoromethylphosphine moiety onto the ferrocene backbone.

Synthetic Workflow

G Start Ugi's Amine Derivative Step1 Lithiation Start->Step1 Step2 Nucleophilic Substitution with (CF₃)₂P-X Step1->Step2 Diastereomers Diastereomeric Mixture of CF₃-Phosphines Step2->Diastereomers Step3 Chromatographic Separation Diastereomers->Step3 Diastereomer1 Diastereomer 1 Step3->Diastereomer1 Diastereomer2 Diastereomer 2 Step3->Diastereomer2 Step4a Substitution with Secondary Phosphine Diastereomer1->Step4a Step4b Substitution with Secondary Phosphine Diastereomer2->Step4b Ligand1 Chiral Ligand L1 Step4a->Ligand1 Ligand2 Chiral Ligand L2 Step4b->Ligand2

Caption: Synthesis of P-stereogenic trifluoromethyl ligands.

Conclusion

Chiral phosphine ligands incorporating trifluoromethyl groups represent a promising avenue for the development of highly efficient and selective catalysts for asymmetric transformations. The P-stereogenic trifluoromethyl derivatives of Josiphos-type ligands have demonstrated excellent performance in both rhodium-catalyzed asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation, providing access to valuable chiral molecules with high enantioselectivity. The detailed protocols and data presented herein serve as a valuable resource for researchers in academia and industry engaged in the field of asymmetric catalysis and drug development.

References: [1] Buergler, J. F.; Niedermann, K.; Togni, A. P-stereogenic trifluoromethyl derivatives of Josiphos: synthesis, coordination properties, and applications in asymmetric catalysis. Chemistry (Weinheim an der Bergstrasse, Germany)2012 , 18 (2), 632–640.[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals utilizing Tris(4-trifluoromethylphenyl)phosphine in Suzuki-Miyaura cross-coupling reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and enhance your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in a Suzuki coupling reaction?

This compound is a monodentate triarylphosphine ligand used to stabilize the palladium catalyst. As an electron-deficient ligand, due to the presence of the trifluoromethyl groups, it can influence the reactivity of the palladium center, impacting the rates of oxidative addition and reductive elimination in the catalytic cycle. Its specific electronic properties can be beneficial in certain Suzuki coupling reactions, particularly when dealing with electron-rich or challenging substrates.

Q2: When should I consider using an electron-deficient ligand like this compound?

Electron-deficient ligands like this compound can be particularly useful in preventing the formation of unwanted side products. For instance, in reactions with substrates prone to side reactions, the electronic nature of this ligand can promote the desired cross-coupling pathway. They are also explored in scenarios requiring fine-tuning of the catalyst's electronic properties to achieve specific selectivity.[1][2][3]

Q3: What are the most critical parameters to control for a successful Suzuki coupling reaction?

Several factors are crucial for achieving high yields in Suzuki coupling. These include the quality and purity of reagents (aryl halide, boronic acid/ester, and base), the choice of solvent, the reaction temperature, and, critically, the exclusion of oxygen from the reaction mixture.[4] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote undesirable side reactions like the homocoupling of the boronic acid.

Troubleshooting Guide

Low or No Product Yield

Low or no yield in a Suzuki coupling reaction can be frustrating. The following guide provides a systematic approach to identifying and resolving the underlying issues.

Q4: My reaction is not proceeding, and I am recovering my starting materials. What should I check first?

If you observe no conversion of your starting materials, the primary suspect is the activity of your palladium catalyst.

  • Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reaction vessel is a common cause of catalyst deactivation. Ensure all components are thoroughly deoxygenated, and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Reagent Quality: Verify the purity and integrity of your palladium precursor and the this compound ligand. Phosphine ligands can oxidize over time if not stored properly under an inert atmosphere.

  • Base and Solvent Purity: Ensure you are using a high-purity base and anhydrous, degassed solvents. Water content can sometimes be beneficial, but impure or wet reagents can introduce contaminants that interfere with the catalytic cycle.

Q5: I am getting a very low yield of my desired product. What are the potential causes and how can I improve it?

Low yields can stem from several factors beyond catalyst deactivation. Consider the following:

Potential Cause Troubleshooting Steps
Inefficient Oxidative Addition For less reactive aryl halides (e.g., chlorides), oxidative addition can be the rate-limiting step. Consider increasing the reaction temperature. While this compound is electron-deficient, for particularly challenging substrates, a more electron-rich ligand might be necessary to facilitate this step.
Slow Transmetalation The transfer of the organic group from the boron reagent to the palladium center can be slow. Ensure you are using an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in sufficient quantity (typically 2-3 equivalents). The choice of base can significantly impact the rate of transmetalation.
Protodeboronation of Boronic Acid The boronic acid can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is more common with electron-deficient boronic acids and in the presence of aqueous bases. Consider using a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt.
Poor Solubility If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and incomplete. Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) to ensure adequate solubility of all reactants.
Side Reactions and Impurities

The formation of byproducts is a common issue that can complicate purification and reduce the yield of the desired product.

Q6: I am observing significant homocoupling of my boronic acid. How can I prevent this?

Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture.

  • Rigorous Degassing: Employ thorough degassing techniques for your solvents and the reaction setup. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. Use Schlenk techniques or a glovebox to minimize oxygen exposure.

Q7: My starting aryl halide is being dehalogenated. What is causing this and how can I stop it?

Dehalogenation is the replacement of the halide with a hydrogen atom and can be a significant side reaction.

  • Source of Hydride: This side reaction is often caused by the presence of a hydride source. Ensure you are using high-purity, dry solvents.

  • Base Selection: Certain bases can promote dehalogenation. If you observe this side reaction, consider screening different bases.

Experimental Protocols

While a universally optimal protocol does not exist, the following general procedure can serve as a starting point for Suzuki coupling reactions using this compound. Optimization of specific parameters will likely be necessary for your particular substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

To aid in understanding the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general troubleshooting workflow.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Ar'-B(OR)₂ + Base DiarylPd Ar-Pd(II)L₂-Ar' Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 + Ar-Ar' ArX Ar-X ArB Ar'-B(OR)₂ Base Base ArAr Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Degassing, Reagent Purity) Start->Check_Catalyst Optimize_Conditions Systematically Optimize Conditions Check_Catalyst->Optimize_Conditions Catalyst OK Screen_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Optimize_Conditions->Screen_Base Screen_Solvent Screen Different Solvents (Toluene, Dioxane, DMF) Optimize_Conditions->Screen_Solvent Increase_Temp Increase Reaction Temperature Optimize_Conditions->Increase_Temp Check_Boronic_Acid Consider Boronic Acid Stability (Use Ester or Trifluoroborate) Screen_Base->Check_Boronic_Acid Screen_Solvent->Check_Boronic_Acid Increase_Temp->Check_Boronic_Acid Success Improved Yield Check_Boronic_Acid->Success Issue Resolved

Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.

References

Technical Support Center: Buchwald-Hartwig Amination with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Buchwald-Hartwig amination reactions utilizing Tris(4-trifluoromethylphenyl)phosphine as a ligand. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this specific catalytic system.

Troubleshooting Guide

This section addresses specific problems that may be encountered during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Conversion 1. Inefficient Reductive Elimination: this compound is an electron-poor ligand, which can accelerate the reductive elimination step, but in some cases, this step can still be challenging.- Increase Reaction Temperature: Carefully raise the temperature in 10-20 °C increments. - Screen Different Bases: A stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) may be required. However, be mindful of substrate compatibility.[1]
2. Catalyst Inhibition: The amine substrate or product can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.- Adjust Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio (e.g., 2:1 or 3:1) can sometimes mitigate this issue.
3. Poor Solubility of Reagents: Inadequate dissolution of the aryl halide, amine, or base can hinder the reaction.- Solvent Screening: Consider alternative anhydrous, deoxygenated solvents such as dioxane, toluene, or THF.[2]
Significant Hydrodehalogenation Side Product 1. β-Hydride Elimination: This is a common side reaction where a β-hydrogen on the amine is eliminated, leading to the reduction of the aryl halide.[3][4] This can be more prevalent with certain amine substrates.- Use a Bulky Base: A sterically hindered base can sometimes disfavor the transition state for β-hydride elimination. - Lower Reaction Temperature: If the desired reaction proceeds at a lower temperature, reducing the heat can sometimes suppress this side reaction. - Amine Protecting Group Strategy: If applicable, consider a different protecting group on the amine that alters its steric profile.
Formation of Aryl-Aryl Scrambled Products 1. Aryl Exchange on the Phosphine Ligand: Under certain conditions, an aryl group from the phosphine ligand can exchange with the aryl group of the substrate on the palladium center.- Lower Reaction Temperature: This phenomenon is often more pronounced at higher temperatures. - Use a Different Ligand: If aryl scrambling is a persistent issue, consider a ligand that is less prone to this exchange, such as a biaryl phosphine ligand.[3]
Presence of Phosphine Oxide 1. Oxidation of the Phosphine Ligand: this compound can be oxidized to the corresponding phosphine oxide, rendering it inactive as a ligand. This is often caused by trace amounts of oxygen or oxidizing impurities.- Ensure Rigorous Inert Atmosphere: Use standard Schlenk techniques or a glovebox to exclude oxygen. - Use High-Purity, Anhydrous, and Degassed Solvents and Reagents: Impurities in the reaction components can contribute to ligand oxidation.

Frequently Asked Questions (FAQs)

Q1: Why would I choose an electron-poor ligand like this compound for a Buchwald-Hartwig amination?

A1: While bulky, electron-rich phosphines are more commonly used, electron-poor ligands like this compound can be beneficial in certain situations. The electron-withdrawing trifluoromethyl groups can accelerate the rate-limiting reductive elimination step of the catalytic cycle.[5] This can be particularly advantageous for challenging couplings involving electron-rich anilines or when trying to avoid side reactions that occur at higher temperatures.

Q2: What is the primary mechanism for hydrodehalogenation in this reaction?

A2: The primary mechanism for hydrodehalogenation is β-hydride elimination from the palladium-amido intermediate.[3] This process competes with the desired C-N bond-forming reductive elimination. The propensity for β-hydride elimination is influenced by the structure of the amine, the nature of the ligand, and the reaction conditions.

Q3: Can aryl scrambling occur between my substrate and the this compound ligand?

A3: Yes, aryl exchange between triarylphosphine ligands and the palladium-bound aryl group is a known phenomenon in palladium catalysis. While less common than other side reactions, it can lead to the formation of undesired scrambled products. This process is generally more favorable at elevated temperatures.

Q4: What is a general experimental protocol for a Buchwald-Hartwig amination using this compound?

A4: The following is a general starting protocol that should be optimized for each specific substrate combination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Amine

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

  • Schlenk flask or glovebox for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium source (e.g., 1-2 mol%) and this compound (e.g., 2-4 mol%) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Addition of Reagents: To the flask, add the base (1.5 - 2.0 equivalents), the aryl halide (1.0 equivalent), and the amine (1.2 equivalents).

  • Solvent Addition: Add the anhydrous and deoxygenated solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.[6]

Visualizing Reaction Pathways

To aid in understanding the processes discussed, the following diagrams illustrate the main catalytic cycle and a common side reaction pathway.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Main Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition + Ar-X Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NHR'R'')L Ligand Exchange + HNR'R'', - HX Ar-Pd(II)(NHR'R'')L->Pd(0)L Product Ar-NR'R'' Ar-Pd(II)(NHR'R'')L->Product Reductive Elimination Product->Pd(0)L Regenerates Catalyst

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Hydrodehalogenation_Side_Reaction cluster_side_reaction Hydrodehalogenation Side Reaction Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L H-Pd(II)(Ar)L H-Pd(II)(Ar)L Ar-Pd(II)(NHR'R'')L->H-Pd(II)(Ar)L β-Hydride Elimination Side_Product Ar-H H-Pd(II)(Ar)L->Side_Product Reductive Elimination

Caption: The pathway for the hydrodehalogenation side reaction.

Troubleshooting_Workflow Start Low Conversion or Side Product Formation Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Screen_Base Screen Different Bases (e.g., NaOtBu, Cs2CO3) Check_Inert->Screen_Base If conditions are optimal Optimize_Temp Optimize Reaction Temperature Screen_Base->Optimize_Temp Success Improved Outcome Screen_Base->Success Improvement Change_Solvent Screen Solvents (Toluene, Dioxane, THF) Optimize_Temp->Change_Solvent Optimize_Temp->Success Improvement Adjust_Ratio Adjust Ligand:Pd Ratio Change_Solvent->Adjust_Ratio Change_Solvent->Success Improvement Consider_Ligand Consider Alternative Ligand Adjust_Ratio->Consider_Ligand Adjust_Ratio->Success Improvement No_Improvement No Improvement Consider_Ligand->No_Improvement

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Catalyst Loading of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter when optimizing the catalyst loading of Tris(4-trifluoromethylphenyl)phosphine in your experiments, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst loading ranges for a palladium catalyst with this compound as a ligand in a Suzuki-Miyaura coupling reaction?

A1: For standard Suzuki-Miyaura coupling reactions, the palladium catalyst loading typically ranges from 0.5 to 5 mol%. The optimal loading is highly dependent on the specific substrates, reaction conditions, and the desired balance between reaction efficiency and cost. For initial explorations, a loading of 1-2 mol% of the palladium precursor with a corresponding ligand to metal ratio is a common starting point.

Q2: How does the electron-withdrawing nature of the trifluoromethyl groups on this compound affect its performance and optimal loading?

A2: The trifluoromethyl groups are strongly electron-withdrawing, which reduces the electron density on the phosphorus atom. This characteristic can influence the catalytic cycle in several ways. While many highly active catalysts for challenging substrates like aryl chlorides often employ electron-rich phosphine ligands, electron-deficient ligands such as this compound can offer unique reactivity and selectivity profiles. The reduced electron-donating ability may influence the rates of oxidative addition and reductive elimination. In some cases, this can lead to a more stable catalyst, potentially allowing for lower catalyst loadings in specific applications.

Q3: My reaction is proceeding slowly or not at all. Could the catalyst loading be too low?

A3: Yes, an insufficient amount of catalyst is a common reason for slow or stalled reactions. If you suspect low catalyst loading is the issue, a systematic increase in the catalyst concentration is a logical next step. Consider increasing the loading in increments, for example, from 1 mol% to 2 mol% and then to 3 mol%, while carefully monitoring the reaction progress.

Q4: I am observing the formation of significant byproducts, such as homocoupling of the boronic acid. Can this be related to the catalyst loading?

A4: Yes, the formation of byproducts like homocoupling products can be influenced by the catalyst loading. In some instances, a higher catalyst loading can accelerate the desired cross-coupling reaction, thereby outcompeting side reactions. Conversely, in other scenarios, a high local concentration of the catalyst might promote undesired pathways. Careful optimization of the catalyst loading is therefore crucial for maximizing the yield of the desired product.

Q5: What is the recommended palladium precursor to use with this compound?

A5: Common palladium precursors for in-situ catalyst generation with phosphine ligands include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The choice of precursor can sometimes influence reaction efficiency, and it may be beneficial to screen different precursors during the optimization phase.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Insufficient catalyst loading.- Incrementally increase the palladium and ligand loading (e.g., from 1 mol% to 2-3 mol%).- Ensure accurate weighing and transfer of the catalyst and ligand.
Deactivated catalyst.- Ensure all solvents are properly degassed to remove oxygen, as phosphine ligands can be susceptible to oxidation.[1]- Use fresh, high-purity catalyst and ligand.- Confirm that the reaction is performed under a consistently inert atmosphere (e.g., nitrogen or argon).
Inappropriate Pd:Ligand ratio.- The optimal Pd to ligand ratio can vary. While a 1:1 or 1:2 ratio is common, screening different ratios (e.g., 1:1.5, 1:2.5) may improve results.
Reaction Stalls Before Completion Catalyst instability over the reaction time.- A slightly higher initial catalyst loading might be necessary to ensure a sufficient concentration of active catalyst throughout the reaction.- Consider a lower reaction temperature to improve catalyst stability, although this may require a longer reaction time.
Formation of Palladium Black Catalyst decomposition and aggregation.- This indicates that the active Pd(0) species is not being effectively stabilized by the ligand. This can be due to an incorrect Pd:ligand ratio or harsh reaction conditions.- Try adjusting the Pd:ligand ratio or lowering the reaction temperature.
Inconsistent Results Between Batches Variations in experimental setup.- Ensure consistent and thorough degassing of solvents for each reaction.- Use fresh, high-purity reagents for each experiment.- Handle the catalyst and ligand in an inert atmosphere (e.g., in a glovebox) to prevent degradation from exposure to air.

Data Presentation

The following table provides an illustrative example of how catalyst loading can be optimized for a Suzuki-Miyaura coupling reaction. Please note that this data is hypothetical and serves as a guideline for an optimization study. The optimal conditions for your specific reaction will need to be determined experimentally.

Table 1: Illustrative Effect of Catalyst Loading on Reaction Yield

EntryPd(OAc)₂ (mol%)This compound (mol%)Pd:Ligand RatioYield (%)
10.51.01:245
21.02.01:278
32.04.01:292
43.06.01:291

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction and Optimization of Catalyst Loading

This protocol provides a general method for performing a Suzuki-Miyaura cross-coupling reaction and for systematically optimizing the catalyst loading of this compound.

Materials:

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Degassed solvent (e.g., Toluene, Dioxane, THF/water mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the aryl halide (e.g., 1.0 mmol), arylboronic acid (e.g., 1.2 mmol), and base (e.g., 2.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Catalyst and Ligand Preparation: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and this compound in the degassed solvent if desired, or add them as solids directly to the reaction vessel. For initial screening, a Pd:ligand ratio of 1:2 is a good starting point.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., 0.01 mmol, 1 mol%) and this compound (e.g., 0.02 mmol, 2 mol%) to the reaction vessel, followed by the degassed solvent (e.g., 5 mL).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

  • Optimization: To optimize the catalyst loading, repeat the reaction with varying amounts of Pd(OAc)₂ and this compound (e.g., 0.5 mol%, 2.0 mol%, 3.0 mol% Pd), keeping all other parameters constant. Analyze the yield and purity of the product for each loading to determine the optimal conditions.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar'-X Ar'-X Ar'-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stability (Aryl Halide, Boronic Acid, Base) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Degassed Solvent, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System check_reagents->optimize_catalyst check_conditions->optimize_catalyst increase_loading Increase Catalyst Loading (e.g., 1% -> 2% -> 3%) optimize_catalyst->increase_loading adjust_ratio Adjust Pd:Ligand Ratio (e.g., 1:1.5, 1:2.5) optimize_catalyst->adjust_ratio change_precursor Screen Different Pd Precursors (Pd(OAc)₂, Pd₂(dba)₃) optimize_catalyst->change_precursor success Improved Yield increase_loading->success adjust_ratio->success change_precursor->success

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

References

Preventing phosphine oxide formation in reactions with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tris(4-trifluoromethylphenyl)phosphine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of the corresponding phosphine oxide during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide and why is its formation a concern?

A1: this compound oxide is the product of the oxidation of this compound. Its formation is a concern because it is often an unwanted byproduct that can complicate reaction work-ups, reduce the yield of the desired product, and deactivate catalysts where the phosphine is used as a ligand. The conversion of the phosphine to the phosphine oxide alters its electronic and steric properties, rendering it ineffective for its intended purpose.

Q2: How susceptible is this compound to oxidation compared to other common phosphine ligands?

A2: this compound is an electron-poor phosphine due to the presence of the electron-withdrawing trifluoromethyl groups. Generally, electron-poor phosphines are more resistant to air oxidation than electron-rich phosphines (e.g., trialkylphosphines). However, it is still susceptible to oxidation, especially in solution and at elevated temperatures, and should be handled as an air-sensitive compound.

Q3: What are the primary causes of this compound oxide formation in a reaction?

A3: The primary causes include:

  • Exposure to atmospheric oxygen: Handling the phosphine in the open air, even for brief periods.

  • Use of non-degassed solvents: Solvents can contain dissolved oxygen that will react with the phosphine.

  • Improperly dried glassware: Moisture can sometimes facilitate oxidation pathways.

  • Contaminated reagents: Oxidizing impurities in other starting materials.

  • Reaction conditions: High temperatures and prolonged reaction times can increase the rate of oxidation.

Q4: How can I detect the presence of this compound oxide in my reaction mixture?

A4: The most common method for detection is ³¹P NMR spectroscopy. This compound will have a characteristic chemical shift, and the corresponding phosphine oxide will appear as a separate, distinct peak, typically downfield from the parent phosphine.

Troubleshooting Guide: Unwanted Phosphine Oxide Formation

If you are observing significant formation of this compound oxide, consult the following troubleshooting table.

Observation Potential Cause Recommended Solution
Significant phosphine oxide peak in ³¹P NMR of the crude reaction mixture. Inadequate inert atmosphere.Ensure all manipulations are performed under a high-purity inert gas (argon or nitrogen) using a glovebox or a properly operated Schlenk line.[1][2]
Use of solvents that were not properly degassed.Degas all solvents thoroughly before use by methods such as freeze-pump-thaw, sparging with an inert gas, or distillation under an inert atmosphere.
Reaction fails to go to completion, and phosphine oxide is detected. The phosphine ligand is degrading over the course of the reaction.Re-evaluate the reaction setup to ensure a continuous positive pressure of inert gas is maintained. Consider adding the phosphine ligand in portions if the reaction is lengthy.
Inconsistent results between batches. Variable air exposure during setup.Standardize the experimental setup procedure to minimize any contact with air. Use of a glovebox is highly recommended for weighing and transferring the solid phosphine.[2]
Purity of the phosphine starting material.Verify the purity of the this compound before use. If it has been stored for a long time, consider purifying it or using a fresh batch.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

This compound is a solid that should be stored in a cool, dark place under an inert atmosphere.

Storage:

  • Store in a tightly sealed container inside a desiccator or a glovebox.

  • The container should be backfilled with argon or nitrogen.

Handling:

  • Weighing: The solid should be weighed out in a glovebox to avoid exposure to air.

  • Transfer: If a glovebox is not available, the solid can be transferred quickly in a stream of inert gas. A solids addition funnel or a similar apparatus is recommended for adding it to a reaction flask on a Schlenk line.[2]

Protocol 2: Setting up a Reaction Using this compound under an Inert Atmosphere

This protocol describes the setup of a reaction using a Schlenk line.

1. Glassware Preparation:

  • Thoroughly wash and dry all glassware in an oven at >120 °C for at least 4 hours.
  • Assemble the hot glassware on the Schlenk line and immediately place it under vacuum while still warm to remove any adsorbed water.
  • Perform at least three vacuum/inert gas backfill cycles to ensure a completely inert atmosphere within the reaction vessel.[1]

2. Solvent Degassing:

  • Use a suitable method to degas the reaction solvent. For the freeze-pump-thaw method: a. Place the solvent in a Schlenk flask and freeze it using liquid nitrogen. b. Once frozen, open the flask to the vacuum line for several minutes. c. Close the stopcock and thaw the solvent. You will see bubbles of gas being released. d. Repeat this cycle at least three times.

3. Reagent Addition:

  • Solid this compound: If weighed in a glovebox, the flask can be sealed, brought out, and attached to the Schlenk line. If not, add the solid to the reaction flask under a positive flow of inert gas.
  • Other Reagents: Add other solid reagents in a similar manner. Add liquid reagents via a gas-tight syringe through a rubber septum. Ensure the syringe is flushed with inert gas before drawing up the liquid.

4. Running the Reaction:

  • Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the Schlenk line to an oil bubbler or a balloon filled with the inert gas.[3]

Visualizations

Logical Workflow for Preventing Phosphine Oxide Formation

G cluster_prep Preparation cluster_handling Reagent Handling cluster_reaction Reaction cluster_outcome Outcome Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (3x Vacuum/Backfill) Dry_Glassware->Inert_Atmosphere Transfer_Phosphine Transfer to Flask (Under Inert Gas Flow) Inert_Atmosphere->Transfer_Phosphine Degas_Solvents Degas Solvents (e.g., Freeze-Pump-Thaw) Add_Reagents Add Other Reagents (Syringe/Inert Gas) Degas_Solvents->Add_Reagents Weigh_Phosphine Weigh Phosphine (Glovebox) Weigh_Phosphine->Transfer_Phosphine Run_Reaction Run Reaction Under Positive Inert Pressure Transfer_Phosphine->Run_Reaction Add_Reagents->Run_Reaction Monitor_Reaction Monitor by ³¹P NMR Run_Reaction->Monitor_Reaction Success Minimized Phosphine Oxide Formation Monitor_Reaction->Success Failure Phosphine Oxide Detected Monitor_Reaction->Failure cluster_prep cluster_prep Failure->cluster_prep Troubleshoot

Caption: A workflow diagram illustrating the key steps to prevent phosphine oxide formation.

Decision Tree for Troubleshooting Phosphine Oxide Formation

G cluster_investigate Investigation Path cluster_solutions Corrective Actions Start Phosphine Oxide Detected in ³¹P NMR? Check_Setup Review Inert Atmosphere Technique Start->Check_Setup Yes No_Oxide No Phosphine Oxide Detected (Reaction Successful) Start->No_Oxide No Check_Solvents Verify Solvent Degassing Procedure Check_Setup->Check_Solvents Technique is Robust Improve_Inert Use Glovebox or Refine Schlenk Line Technique Check_Setup->Improve_Inert Potential for Air Leak Check_Purity Check Purity of Starting Phosphine Check_Solvents->Check_Purity Solvents Properly Degassed Redegas_Solvents Re-degas Solvents Before Use Check_Solvents->Redegas_Solvents Degassing was Insufficient Use_New_Phosphine Use Fresh or Purified Phosphine Check_Purity->Use_New_Phosphine Starting Material Contaminated

Caption: A troubleshooting decision tree for addressing phosphine oxide formation.

References

Overcoming poor solubility of Tris(4-trifluoromethylphenyl)phosphine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tris(4-trifluoromethylphenyl)phosphine, focusing on challenges related to its poor solubility in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organophosphorus compound often used as a ligand in transition metal catalysis. It is particularly common in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-withdrawing trifluoromethyl groups can influence the electronic properties of the metal center, affecting catalytic activity and selectivity.

Q2: I'm having trouble dissolving this compound in my reaction solvent. What are its general solubility characteristics?

This compound is a solid with generally low solubility in many common organic solvents. It is sparingly soluble in chloroform and slightly soluble in methanol, and it is insoluble in water. Based on the behavior of analogous triarylphosphines like triphenylphosphine, it is expected to have better solubility in non-polar aromatic solvents and ethers compared to polar protic solvents.[1][2][3]

Q3: How should I handle and store this compound to ensure its integrity?

This compound should be handled in a well-ventilated area, and personal protective equipment such as gloves, safety glasses, and a lab coat should be worn.[4][5] It is recommended to store it under an inert atmosphere at room temperature to prevent potential oxidation.[4]

Troubleshooting Guide: Overcoming Poor Solubility

Problem: My this compound is not dissolving sufficiently in the reaction solvent, leading to a heterogeneous mixture and potentially slow or incomplete reaction.

Below are several strategies to address this issue, ranging from simple adjustments to more involved procedural changes.

Solution 1: Solvent Selection and Optimization

The choice of solvent is critical for dissolving this compound. Aromatic hydrocarbons and ethers are often good starting points.

  • Recommendation: Screen a variety of solvents. Toluene, benzene, tetrahydrofuran (THF), and 1,4-dioxane are often effective for dissolving triarylphosphines.[1][3][6] For cross-coupling reactions, the choice of solvent can significantly impact catalyst activity.[7][8]

  • Co-solvents: Employing a co-solvent system can enhance solubility. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane or toluene) with water is common to dissolve the inorganic base and the organic reactants.[9] Adjusting the ratio of the organic solvent to water may improve the solubility of the phosphine ligand.

Solution 2: Temperature Adjustment

The solubility of solids in liquids generally increases with temperature.[1]

  • Recommendation: Gently heat the reaction mixture to aid in the dissolution of the phosphine ligand. For many palladium-catalyzed reactions, temperatures between 60 °C and 100 °C are common and can help overcome solubility issues.[9] Be mindful that excessive heat can lead to the degradation of reactants or the catalyst.

Solution 3: Mechanical Agitation and Sonication

Increasing the surface area of the solid in contact with the solvent can accelerate dissolution.

  • Recommendation: Vigorous stirring is essential. For particularly stubborn solubility issues, a bath sonicator can be used to break down solid particles and enhance dissolution.[10][11][12] Sonication uses high-frequency sound waves to create cavitation, which can effectively disperse and dissolve sparingly soluble solids.[10][13]

Solution 4: In-situ Catalyst Formation

Pre-dissolving the ligand and the metal precursor before adding them to the main reaction mixture can be beneficial.

  • Recommendation: In a separate flask, under an inert atmosphere, dissolve the this compound and the palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) in a small amount of an appropriate solvent (e.g., THF or toluene) with gentle warming or sonication. Once a homogeneous solution is obtained, this pre-formed catalyst solution can be transferred to the reaction flask containing the other reagents.

Quantitative Data: Solubility of Analogous Triarylphosphines

SolventTemperature (°C)Solubility ( g/100g solvent)
Ethanol30~10
40~15
50~23
60~35
2-Propanol30~5
40~8
50~13
60~20
Acetone30~25
40~38
50~55
60~78
Benzene30~30
40~45
50~65
60~90
Toluene30~28
40~42
50~60
60~85

Data adapted from the Journal of Chemical & Engineering Data for Triphenylphosphine.[6]

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling with a Poorly Soluble Phosphine Ligand

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction, incorporating steps to address the poor solubility of this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Pre-mixing and Dissolution:

    • In a separate, small, dry vial under an inert atmosphere, add the palladium(II) acetate (0.02 mmol) and this compound (0.04 mmol).

    • Add 2 mL of 1,4-dioxane to this vial.

    • If the solids do not dissolve readily, gently warm the vial to approximately 40-50 °C and/or place it in a bath sonicator for 5-10 minutes until a homogeneous solution is formed.

  • Solvent Addition to Main Reaction: To the Schlenk flask containing the reactants and base, add the remaining 3 mL of 1,4-dioxane and 1 mL of water.

  • Reaction Initiation: Transfer the pre-mixed catalyst solution from the vial to the Schlenk flask via a syringe under a positive pressure of inert gas.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Solubility Troubleshooting Workflow for Poor Solubility start Start: Poorly soluble This compound solvent Optimize Solvent System - Screen solvents (Toluene, THF, Dioxane) - Use a co-solvent (e.g., Dioxane/Water) start->solvent check_solubility Is the ligand soluble? solvent->check_solubility temp Increase Reaction Temperature (e.g., 60-100 °C) agitation Enhance Mechanical Agitation - Vigorous stirring - Sonication temp->agitation premix Pre-mix Catalyst Components - Dissolve ligand and Pd source in a small amount of solvent agitation->premix check_reaction Is the reaction proceeding? premix->check_reaction check_solubility->temp No success Success: Homogeneous reaction check_solubility->success Yes check_reaction->success Yes fail Consider alternative ligand check_reaction->fail No

Caption: Decision workflow for addressing poor solubility of this compound.

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling prep_vessel 1. Prepare Reaction Vessel - Add aryl halide, boronic acid, and base - Establish inert atmosphere prep_catalyst 2. Prepare Catalyst Solution - In a separate vial, combine Pd(OAc)2 and this compound - Add solvent and sonicate/warm to dissolve prep_vessel->prep_catalyst add_solvents 3. Add Solvents to Reaction - Add bulk organic solvent and water to the main reaction vessel prep_catalyst->add_solvents initiate 4. Initiate Reaction - Transfer catalyst solution to the main reaction vessel add_solvents->initiate react 5. Heat and Stir - Heat to 80-100 °C with vigorous stirring initiate->react monitor 6. Monitor Progress - TLC or GC-MS analysis react->monitor monitor->react Incomplete workup 7. Work-up and Purification - Quench, extract, dry, and purify monitor->workup Complete

Caption: Step-by-step workflow for a Suzuki-Miyaura coupling using this compound.

References

Technical Support Center: Buchwald-Hartwig Amination with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Tris(4-trifluoromethylphenyl)phosphine in Buchwald-Hartwig amination reactions. The information is tailored for scientists and professionals in drug development and related fields to navigate challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the base in the Buchwald-Hartwig amination?

A1: The base plays a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile or the palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. This intermediate then undergoes reductive elimination to form the desired C-N bond and regenerate the active Pd(0) catalyst.[1][2] The choice of base can significantly impact reaction rates, yields, and the tolerance of various functional groups.

Q2: How does the electron-withdrawing nature of this compound affect the choice of base?

A2: this compound is an electron-deficient ligand. This electronic property can influence the catalytic cycle in several ways. While an electron-deficient ligand can facilitate the reductive elimination step, it may slow down the oxidative addition. The choice of a suitable base becomes critical to ensure efficient deprotonation and turnover of the catalytic cycle. A strong base is often required to facilitate the deprotonation of the amine, especially with less acidic amines.[3]

Q3: Which types of bases are commonly used for Buchwald-Hartwig reactions with electron-deficient ligands?

A3: A range of bases can be employed, and the optimal choice is substrate-dependent. Commonly used bases include:

  • Strong inorganic bases: Sodium tert-butoxide (NaOtBu) is a frequently used strong base that often leads to high reaction rates.[4]

  • Weaker inorganic bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are milder alternatives suitable for substrates with base-sensitive functional groups.[4][5][6] These may require higher reaction temperatures or longer reaction times.

  • Soluble organic bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a soluble organic base that can be advantageous in achieving homogeneous reaction conditions, which is particularly useful in flow chemistry applications.[3]

Troubleshooting Guide

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Step
Insufficient Base Strength The pKa of the amine substrate is too high for the chosen base to effectively deprotonate it. With an electron-deficient ligand like this compound, a stronger base might be necessary. Solution: Switch to a stronger base. If you are using Cs₂CO₃, consider trying NaOtBu.[4]
Poor Reagent Quality Impurities in the amine, aryl halide, solvent, or base can poison the palladium catalyst. Solution: Ensure all reagents are of high purity. Liquid amines can be purified by distillation, and solid reagents by recrystallization. Use anhydrous and degassed solvents.[4]
Catalyst Deactivation The palladium catalyst may be deactivating over the course of the reaction. Solution: Increase the ligand-to-palladium ratio to better stabilize the catalytic species. Ensure strict inert atmosphere conditions are maintained throughout the reaction.
Inappropriate Solvent The solvent affects the solubility of the reagents and the stability of the catalytic intermediates.[4] Solution: Toluene and dioxane are common choices. For more polar substrates, consider THF or t-BuOH.[4]
Issue 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
Possible Cause Troubleshooting Step
β-Hydride Elimination The palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination, leading to the formation of a hydrodehalogenated arene. This is more common with primary amines. Solution: Modify the reaction conditions to favor reductive elimination. This can sometimes be achieved by changing the base or solvent. The steric and electronic properties of the ligand also play a significant role.
Base-Induced Decomposition The starting materials or product may be sensitive to the base, leading to decomposition. Solution: Switch to a milder base such as Cs₂CO₃ or K₃PO₄. A screening of different bases is recommended.[4][5][6]

Quantitative Data on Base Effect (Representative)

While specific data for this compound is not extensively published in comparative studies, the following table provides a representative guide for the expected effect of different bases on the amination of a generic aryl bromide with a primary amine, based on general principles for Buchwald-Hartwig reactions.

BaseBase TypepKa of Conjugate AcidExpected YieldTypical ConditionsNotes
NaOtBu Strong Inorganic~19HighToluene, 80-100 °CNot suitable for base-sensitive functional groups.[4]
Cs₂CO₃ Weaker Inorganic~10.3Moderate to HighToluene or Dioxane, 100-120 °CGood for substrates with base-sensitive functional groups.[4][5][6]
K₃PO₄ Weaker Inorganic~12.3Moderate to HighToluene or Dioxane, 100-120 °CAnother mild option for sensitive substrates.[4]
DBU Organic~13.5VariableToluene or DMF, 100-120 °CProvides homogeneous conditions; effectiveness can be ligand-dependent.[3]

Experimental Protocols

General Protocol for Base Screening in a Buchwald-Hartwig Amination

This protocol is designed for the systematic screening of different bases using a 96-well plate format for high-throughput experimentation.[7]

Materials and Reagents:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • This compound

  • Aryl halide

  • Amine

  • Bases to be screened (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, DBU)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (glovebox or Schlenk line)

  • 96-well reaction block with glass vials and stir bars

  • Internal standard for analytical purposes (e.g., dodecane)

Procedure:

  • Preparation of Stock Solutions: In an inert atmosphere, prepare stock solutions of the palladium precursor, this compound, aryl halide, amine, and internal standard in the chosen anhydrous, degassed solvent.

  • Dispensing Reagents:

    • To each vial in the 96-well plate, add the appropriate amount of each solid base.

    • Add the palladium precursor and ligand stock solutions to each vial.

    • Add the aryl halide and amine stock solutions to all vials.

    • Add the internal standard stock solution to each vial.

    • Add additional solvent to reach the desired reaction concentration.

  • Reaction Setup: Seal the vials and place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for a predetermined time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Cool the reaction block to room temperature.

    • Quench the reactions with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by GC, LC-MS, or ¹H NMR to determine the reaction yield by comparing the product signal to that of the internal standard.[7]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amine_complex [L-Pd(II)(Ar)(Amine)]+X- oa_complex->amine_complex Ligand Exchange amido_complex L-Pd(II)(Ar)(Amide) amine_complex->amido_complex Deprotonation amido_complex->pd0 product Ar-Amine amido_complex->product Reductive Elimination catalyst_regen L-Pd(0) base_h Base-H+X- aryl_halide Ar-X amine Amine base Base

Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Conversion in Reaction check_base Is the base strong enough? start->check_base increase_base_strength Use a stronger base (e.g., NaOtBu) check_base->increase_base_strength No check_reagents Are reagents pure and solvent anhydrous? check_base->check_reagents Yes increase_base_strength->check_reagents purify_reagents Purify reagents and use dry solvent check_reagents->purify_reagents No check_catalyst Is catalyst deactivating? check_reagents->check_catalyst Yes purify_reagents->check_catalyst optimize_ligand Increase ligand/Pd ratio or screen other ligands check_catalyst->optimize_ligand Yes success Improved Conversion check_catalyst->success No optimize_ligand->success

Troubleshooting workflow for low reaction conversion.

References

Technical Support Center: Troubleshooting Heck Reactions with Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) for Heck reactions utilizing Tris(4-trifluoromethylphenyl)phosphine as a ligand. The following information is structured to help you identify and resolve common issues leading to low conversion rates and to provide a foundation for optimizing your reaction conditions.

Troubleshooting Guide: Low Conversion Rates

Low conversion is a common challenge in Heck coupling reactions. This guide addresses specific issues you may encounter when using the electron-deficient ligand, this compound.

Question 1: My reaction has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is catalytically inactive. This is a primary cause of low conversion as the concentration of the active Pd(0) species diminishes over the course of the reaction.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black. It is critical to thoroughly degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes) and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
High Reaction Temperature While Heck reactions often require elevated temperatures, excessive heat can accelerate catalyst decomposition. If you observe significant precipitate formation, consider reducing the reaction temperature by 10-20 °C. A temperature optimization study may be necessary to find the ideal balance between reaction rate and catalyst stability.
Incomplete Reduction of Pd(II) Precatalyst If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) species. This compound can facilitate this reduction. Ensure your reaction conditions are suitable for this process.
Inappropriate Solvent The choice of solvent can influence catalyst stability. Highly polar aprotic solvents like DMF, DMAc, or NMP are commonly used and can help stabilize the catalytic species. In some cases, less polar solvents like THF or toluene may be effective, as demonstrated in specific protocols.[1]

Question 2: My reaction is clean, with no palladium black, but the conversion is still low. What are other potential issues?

Answer: Low conversion without visible catalyst decomposition points to other suboptimal reaction parameters. With an electron-deficient ligand like this compound, careful consideration of the electronic and steric environment is key.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Ligand-to-Palladium Ratio An incorrect ligand-to-palladium ratio can either lead to catalyst instability (too little ligand) or the formation of an overly stable, unreactive palladium complex (too much ligand). A common starting point for monodentate phosphine ligands is a 2:1 to 4:1 ratio relative to the palladium source. For the reaction of allyl cyclopropyl carbinol with phenyl iodide, a 3:1 ligand-to-palladium ratio was found to be effective.[1]
Ineffective Base The base is crucial for regenerating the active Pd(0) catalyst in the final step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate. Inorganic bases like NaHCO₃, K₂CO₃, or Cs₂CO₃ are often employed.[1] If you are using a weaker base and observing low conversion, consider switching to a stronger base.
Poor Substrate Reactivity The reactivity of the aryl halide is a critical factor. Aryl iodides are generally the most reactive, followed by aryl bromides and then aryl chlorides. For less reactive aryl chlorides, higher catalyst loadings, higher temperatures, and longer reaction times may be necessary.
Presence of Water While some Heck reactions can tolerate small amounts of water, it is generally advisable to use anhydrous solvents and reagents, as water can interfere with the catalytic cycle. The use of molecular sieves can help to ensure anhydrous conditions.[1]
Side Reactions Side reactions such as homocoupling of the aryl halide or isomerization of the alkene can consume starting materials and reduce the yield of the desired product. Optimizing the reaction temperature and minimizing reaction time can help to suppress these pathways.

Frequently Asked Questions (FAQs)

Q1: Why use an electron-deficient ligand like this compound for a Heck reaction?

A1: Electron-deficient phosphine ligands can be beneficial in several ways. They can increase the electrophilicity of the palladium center, which can facilitate the migratory insertion step of the alkene. Additionally, they can be more resistant to oxidation compared to electron-rich phosphines. For certain substrates, these ligands can lead to improved yields and selectivities.

Q2: What is a typical catalyst loading for a Heck reaction with this ligand?

A2: A typical catalyst loading for a Heck reaction is in the range of 1-5 mol% of the palladium precatalyst. In a reported procedure using this compound, a catalyst loading of 5 mol% Pd(OAc)₂ was used.[1] For highly efficient reactions or on a larger scale, it is often desirable to reduce the catalyst loading.

Q3: Can I use a different palladium source with this compound?

A3: Yes, other palladium sources such as Pd₂(dba)₃ or PdCl₂(PPh₃)₂ can also be used as precatalysts. However, the choice of precatalyst may require some adjustment of the reaction conditions, such as the ligand-to-palladium ratio or the need for an external reductant.

Q4: My product is a mixture of E/Z isomers. How can I improve the stereoselectivity?

A4: The Heck reaction generally favors the formation of the trans (E) isomer due to steric hindrance in the transition state of the β-hydride elimination step. If you are observing a significant amount of the cis (Z) isomer, it could be due to isomerization of the product after its formation. Try to minimize the reaction time and temperature to reduce post-reaction isomerization.

Quantitative Data Summary

The following table summarizes the optimized conditions for a specific Heck reaction using this compound, which can serve as a starting point for your own experiments.

Table 1: Optimized Heck Reaction Conditions for the Coupling of Allyl Cyclopropyl Carbinol with Phenyl Iodide [1]

ParameterCondition
Palladium PrecatalystPd(OAc)₂ (5 mol%)
LigandThis compound (15 mol%)
BaseNaHCO₃ (2.5 equiv)
Additivetert-Butylammonium chloride (2 equiv)
SolventTHF
Temperature95 °C
Time24 h
Combined Yield 73%

Detailed Experimental Protocols

Key Experiment: Heck Arylation of Allyl Cyclopropyl Carbinol [1]

This protocol describes the palladium-catalyzed Heck arylation of an allyl cyclopropyl carbinol with phenyl iodide using this compound as the ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butylammonium chloride

  • 4 Å Molecular sieves

  • Allyl cyclopropyl carbinol derivative (e.g., (±)-1a)

  • Phenyl iodide (PhI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), this compound (15 mol%), NaHCO₃ (2.5 equivalents), tert-butylammonium chloride (2 equivalents), and 4 Å molecular sieves (150 mg per mmol of substrate).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the allyl cyclopropyl carbinol substrate (1.0 equivalent) and anhydrous THF.

  • Add phenyl iodide (1.2 equivalents) to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 95 °C.

  • Stir the reaction mixture for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aldehyde products.

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-X pd2 Ar-Pd(II)-X(L)₂ oa->pd2 mi Migratory Insertion pd2->mi + Alkene alkene_complex [Alkene]Ar-Pd(II)-X(L)₂ mi->alkene_complex bhe β-Hydride Elimination alkene_complex->bhe hydride_complex H-Pd(II)-X(L)₂ bhe->hydride_complex product Substituted Alkene bhe->product re Reductive Elimination hydride_complex->re + Base re->pd0 salt [Base-H]⁺X⁻ re->salt base Base

Caption: The catalytic cycle of the Heck reaction.

Troubleshooting_Workflow start Low Conversion in Heck Reaction precipitate Black Precipitate Observed? start->precipitate yes_precipitate Catalyst Decomposition precipitate->yes_precipitate Yes no_precipitate Suboptimal Reaction Conditions precipitate->no_precipitate No check_atmosphere Ensure Inert Atmosphere (Degas Solvents) yes_precipitate->check_atmosphere optimize_temp Optimize Temperature (Try Lower Temp) yes_precipitate->optimize_temp check_ratio Check Ligand:Pd Ratio no_precipitate->check_ratio check_base Evaluate Base Strength/ Solubility no_precipitate->check_base check_substrate Consider Substrate Reactivity (e.g., Aryl Halide) no_precipitate->check_substrate

Caption: A decision tree for troubleshooting low conversion rates.

References

Managing air-sensitivity of Tris(4-trifluoromethylphenyl)phosphine in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the air-sensitivity of Tris(4-trifluoromethylphenyl)phosphine in experimental setups.

Frequently Asked Questions (FAQs)

Q1: How air-sensitive is solid this compound?

A1: Solid this compound is generally considered to be relatively air-stable for short periods. Triarylphosphines, as a class, are more resistant to air oxidation than trialkylphosphines. The electron-withdrawing trifluoromethyl groups on the phenyl rings further decrease the electron density on the phosphorus atom, making it less susceptible to oxidation. However, for long-term storage and to ensure the highest purity for sensitive reactions, it should always be handled under an inert atmosphere.

Q2: What are the visible signs of degradation of this compound?

A2: The primary degradation product upon exposure to air is this compound oxide. While the phosphine itself is a white to light yellow crystalline powder, significant oxidation may not result in a dramatic color change. The most reliable way to assess degradation is through analytical techniques such as ³¹P NMR spectroscopy. A shift in the ³¹P NMR signal will indicate the formation of the phosphine oxide. For comparison, the signal for Triphenylphosphine oxide appears at δ ≈ 25-35 ppm, a significant downfield shift from the parent phosphine.

Q3: Can I weigh this compound in the air?

A3: For non-critical applications or preliminary experiments, quickly weighing the solid in the air is often acceptable with minimal degradation. However, for high-stakes experiments such as catalysis, where ligand purity is crucial, it is strongly recommended to weigh the phosphine inside a glovebox.[1] If a glovebox is unavailable, weighing can be done quickly on the bench, followed by immediate transfer to the reaction vessel and purging with an inert gas.

Q4: How should I store this compound?

A4: this compound should be stored in a tightly sealed container in a cool, dark, and dry place. For optimal stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a glovebox. After use, the container should be purged with an inert gas before sealing.

Q5: What is the primary degradation pathway of this compound in the presence of air?

A5: The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) center, forming this compound oxide. This process is facilitated by atmospheric oxygen.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no reaction yield in a cross-coupling reaction 1. Degraded Phosphine Ligand: The phosphine may have oxidized to the phosphine oxide, which is generally inactive as a ligand in most cross-coupling reactions.1. Check the purity of the phosphine using ³¹P NMR. If a significant phosphine oxide peak is present, use a fresh batch of the ligand. 2. Ensure all future handling of the phosphine is performed under a strict inert atmosphere (glovebox or Schlenk line).
2. Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio can lead to the formation of inactive catalyst species or catalyst decomposition.1. Verify the calculations for the ligand-to-metal ratio. 2. Consider screening different ligand-to-metal ratios to optimize the reaction.
3. Incomplete Dissolution of the Ligand: The solid phosphine may not have fully dissolved in the reaction solvent, leading to a lower effective concentration.1. Ensure the chosen solvent is appropriate for dissolving the phosphine. 2. Gently warm or sonicate the mixture (under inert atmosphere) to aid dissolution before adding other reagents.
Formation of Palladium Black 1. Catalyst Decomposition: This indicates the reduction of the active Pd(0) or Pd(II) species to bulk palladium metal, often due to ligand degradation or the presence of oxygen.1. Improve inert atmosphere techniques. Ensure solvents are thoroughly degassed and the reaction is set up under a strictly inert atmosphere. 2. Increase the ligand loading slightly to help stabilize the active palladium catalyst.
2. High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.1. Lower the reaction temperature and monitor for improvement in catalyst stability, accepting a potentially longer reaction time.
Inconsistent Reaction Results 1. Variable Ligand Quality: The purity of the phosphine may vary between batches or due to improper storage over time.1. Always use a fresh bottle of the ligand or re-purify if necessary. 2. Implement standardized storage and handling procedures for all air-sensitive reagents.

Experimental Protocols

General Protocol for Handling this compound using a Schlenk Line
  • Preparation: Assemble the necessary glassware (e.g., Schlenk flask, condenser) and ensure all joints are well-greased and sealed.

  • Inerting the Flask: Connect the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with a high-purity inert gas (argon or nitrogen). Repeat this "evacuate-and-fill" cycle at least three times to ensure a completely inert atmosphere.

  • Adding the Solid: Under a positive flow of inert gas, quickly open the flask and add the pre-weighed this compound.

  • Adding Solvents and Reagents: Degassed solvents and other liquid reagents should be added via a gas-tight syringe or cannula.

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment. If heating, use a condenser to prevent solvent loss.

Adapted Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox, add this compound (0.02 mmol, 2 mol%), palladium(II) acetate (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Solvent Addition: Remove the Schlenk tube from the glovebox and connect it to a Schlenk line. Add a degassed solvent (e.g., toluene, 5 mL) via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

logical_workflow cluster_start Start: Experiment with this compound cluster_troubleshooting Troubleshooting Flow cluster_solutions Corrective Actions start Reaction Setup issue Issue Encountered? (e.g., Low Yield, Catalyst Decomposition) start->issue check_phosphine Check Phosphine Purity (³¹P NMR) issue->check_phosphine Yes check_conditions Review Reaction Conditions (Temp, Concentration, Stoichiometry) issue->check_conditions check_inertness Verify Inert Atmosphere Technique (Degassing, Purging) issue->check_inertness success Successful Experiment issue->success No use_fresh_phosphine Use Fresh/Pure Phosphine check_phosphine->use_fresh_phosphine optimize_conditions Optimize Reaction Parameters check_conditions->optimize_conditions improve_technique Refine Inert Atmosphere Handling check_inertness->improve_technique use_fresh_phosphine->start Retry optimize_conditions->start Retry improve_technique->start Retry

Caption: Troubleshooting workflow for experiments.

degradation_pathway phosphine This compound (P-III) phosphine_oxide This compound Oxide (P-V) phosphine->phosphine_oxide Oxidation oxygen O₂ (from Air) oxygen->phosphine_oxide

Caption: Degradation pathway of the phosphine.

References

Technical Support Center: Removal of Tris(4-trifluoromethylphenyl)phosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions regarding the removal of tris(4-trifluoromethylphenyl)phosphine oxide from reaction mixtures. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide and why is it difficult to remove?

This compound oxide is the oxidized byproduct of this compound, a common ligand in various chemical reactions. Its removal can be challenging due to its high polarity and crystallinity, which can lead to co-crystallization with the desired product or similar solubility profiles, making separation by standard techniques like chromatography or crystallization difficult.

Q2: How does the removal of this compound oxide differ from that of triphenylphosphine oxide (TPPO)?

The presence of three trifluoromethyl (-CF3) groups on the phenyl rings makes this compound oxide significantly more electron-deficient and likely more lipophilic than triphenylphosphine oxide (TPPO). This difference in electronic properties and solubility means that purification methods established for TPPO may require adaptation, such as the use of different solvents for crystallization or modified mobile phases for chromatography.

Q3: What are the primary methods for removing this compound oxide?

The main strategies for removing this compound oxide are analogous to those used for TPPO and include:

  • Crystallization/Precipitation: Exploiting solubility differences between the phosphine oxide and the product.

  • Chromatography: Typically using silica gel, but the choice of eluent is critical.

  • Metal Salt Complexation: Forming an insoluble complex with a metal salt (e.g., zinc chloride) that can be removed by filtration.[1][2]

  • Liquid-Liquid Extraction: Partitioning the phosphine oxide into a specific solvent phase.

Q4: Are there any preventative measures I can take to simplify the removal of this byproduct?

Yes, consider using a catalytic amount of the phosphine if the reaction conditions allow, which will minimize the amount of phosphine oxide formed. Alternatively, using a polymer-supported version of the phosphine can allow for straightforward removal by filtration at the end of the reaction.

Troubleshooting Guide

Issue 1: My product and the phosphine oxide are co-eluting during column chromatography.

  • Possible Cause: The polarity of your product and the phosphine oxide are too similar in the chosen solvent system.

  • Solution:

    • Modify the Mobile Phase:

      • If using a standard hexane/ethyl acetate system, try adding a small amount of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to improve separation.

      • Consider switching to a different solvent system altogether, for example, a toluene/acetone gradient.

    • Alternative Chromatography:

      • Reverse-phase chromatography may offer a different selectivity.

      • High-performance countercurrent chromatography (HPCCC) has been shown to be effective for separating TPPO from reaction mixtures and may be applicable here.

Issue 2: The phosphine oxide crashes out of solution with my product during crystallization.

  • Possible Cause: The solvent system is not optimal to selectively crystallize your product while keeping the phosphine oxide in solution (or vice-versa).

  • Solution:

    • Solvent Screening: Experiment with a variety of solvent and anti-solvent combinations. Given the fluorinated nature of the phosphine oxide, it may have different solubility compared to your product in solvents like ethers, hexanes, or aromatic hydrocarbons.

    • Temperature Optimization: Carefully control the cooling rate during crystallization. A slower cooling rate can sometimes lead to better separation.

Issue 3: I am working on a large scale and chromatography is not feasible.

  • Possible Cause: The need for a scalable, chromatography-free purification method.

  • Solution:

    • Metal Salt Precipitation: This is a highly effective and scalable method. The addition of zinc chloride (ZnCl2) to a solution of the crude product in a polar solvent like ethanol can precipitate a ZnCl2-phosphine oxide complex, which can be removed by filtration.[2] This method has been shown to be effective for TPPO in various polar organic solvents.[2]

    • Optimized Crystallization: A carefully designed crystallization process can be very effective. This involves finding a solvent system where the product has high solubility and the phosphine oxide has low solubility (or the reverse).

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Physical Form
This compound13406-29-6466.2870-75Solid
This compound oxide13406-27-4482.28N/ASolid
Triphenylphosphine603-35-0262.2980-82Solid
Triphenylphosphine oxide (TPPO)791-28-6278.28154-158Solid

Data sourced from publicly available chemical supplier information.

Table 2: Suggested Solvents for Removal Techniques (Adaptation from TPPO Methods)

Removal TechniqueRecommended Solvents for TPPOSuggested Adaptations for this compound Oxide
Crystallization/Precipitation Hexane, Diethyl Ether, Benzene/CyclohexaneDue to higher lipophilicity, may require more non-polar solvents for precipitation. Consider mixtures of hexanes with minimal amounts of ether or toluene.
Column Chromatography (Normal Phase) Hexane/Ethyl Acetate, DCM/MethanolMay require a less polar mobile phase. Start with a low percentage of ethyl acetate in hexanes and gradually increase polarity. A toluene/acetone gradient may also be effective.
Metal Salt Precipitation (with ZnCl2) Ethanol, Ethyl Acetate, Isopropyl Acetate, THFThis method is expected to be effective. Test in polar aprotic solvents like ethyl acetate or THF, as well as polar protic solvents like ethanol.[2]
Liquid-Liquid Extraction Dependent on product solubilityExploit the lipophilic nature of the CF3 groups. Extraction with a non-polar solvent from a polar organic solvent (e.g., hexane from acetonitrile) might be effective.

Experimental Protocols

Protocol 1: Removal of this compound Oxide via Zinc Chloride Precipitation

This protocol is adapted from the established method for triphenylphosphine oxide removal.[2]

  • Dissolution: Dissolve the crude reaction mixture containing the product and the phosphine oxide in a suitable polar solvent (e.g., ethanol, ethyl acetate). The concentration should be such that the product remains in solution.

  • Addition of ZnCl2: Add solid zinc chloride (ZnCl2) to the solution. A 2:1 molar ratio of ZnCl2 to the theoretical amount of phosphine oxide is often a good starting point.

  • Precipitation: Stir the mixture at room temperature. A white precipitate of the phosphine oxide-ZnCl2 complex should form. If precipitation is slow, gentle warming followed by slow cooling, or scratching the inside of the flask, may help.

  • Filtration: Filter the mixture to remove the insoluble complex.

  • Washing: Wash the filter cake with a small amount of the cold solvent used for the precipitation to recover any entrained product.

  • Product Isolation: The filtrate, containing the purified product, can then be concentrated under reduced pressure. Further purification of the product, if necessary, can be performed by crystallization or another suitable method.

Visualizations

Removal_Workflow start Crude Reaction Mixture (Product + Phosphine Oxide) is_large_scale Large Scale Synthesis? start->is_large_scale is_product_polar Is the Product Polar? is_large_scale->is_product_polar Yes chromatography Column Chromatography is_large_scale->chromatography No precipitation Crystallization / Precipitation is_product_polar->precipitation No metal_complexation Metal Salt Complexation (e.g., ZnCl2) is_product_polar->metal_complexation Yes end Purified Product chromatography->end precipitation->end metal_complexation->end

Caption: Decision workflow for selecting a purification method.

ZnCl2_Precipitation_Workflow step1 Step 1: Dissolution Dissolve crude mixture in a polar solvent (e.g., Ethanol) step2 Step 2: Add Reagent Add solid ZnCl2 (2 eq.) to the solution step1->step2 step3 Step 3: Precipitate Stir at room temperature to form the phosphine oxide-ZnCl2 complex step2->step3 step4 Step 4: Isolate Filter the mixture to remove the solid precipitate step3->step4 step5 Step 5: Purify Concentrate the filtrate to obtain the purified product step4->step5

Caption: Experimental workflow for removal by ZnCl2 precipitation.

References

Validation & Comparative

A Comparative Guide to Phosphine Ligands in Suzuki Coupling: Tris(4-trifluoromethylphenyl)phosphine vs. Triphenylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of phosphine ligand is critical to the success of these reactions, profoundly influencing reaction rates, yields, and catalyst stability. This guide provides an in-depth comparison of two commonly employed phosphine ligands: the electron-rich triphenylphosphine (PPh₃) and the electron-deficient tris(4-trifluoromethylphenyl)phosphine (P(4-CF₃C₆H₄)₃).

Ligand Properties: A Head-to-Head Comparison

The electronic and steric properties of a phosphine ligand are paramount to its performance in the catalytic cycle of the Suzuki coupling. While triphenylphosphine has historically been a workhorse ligand, the unique electronic nature of this compound offers distinct advantages and disadvantages.

PropertyTriphenylphosphine (PPh₃)This compound (P(4-CF₃C₆H₄)₃)
Electronic Nature Electron-donatingElectron-withdrawing
Basicity More basicLess basic
Tolman Cone Angle (θ) 145°[1]~151°[2]
General Reactivity Effective for aryl bromides and iodides; may require higher temperatures for less reactive substrates.[3]Potentially advantageous for specific substrates where electron-deficient ligands can enhance certain steps of the catalytic cycle.

The Suzuki Coupling Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic properties of the phosphine ligand can influence the rates of these elementary steps.

Suzuki_Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2, Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination L Phosphine Ligand Ar Aryl Group (from halide) R Aryl/Vinyl Group (from boronic acid) X Halide (Br, I, Cl)

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Suzuki Coupling: An Objective Analysis

Direct, head-to-head comparative studies under identical reaction conditions for a wide range of substrates are not extensively documented in the literature. However, based on the known electronic properties of these ligands and the general principles of Suzuki coupling, we can infer their respective performance characteristics.

Triphenylphosphine (PPh₃): The Established Standard

As a relatively electron-rich and basic ligand, triphenylphosphine enhances the rate of oxidative addition, the initial step in the catalytic cycle where the palladium catalyst inserts into the aryl-halide bond.[4] This makes it a reliable choice for the coupling of aryl bromides and iodides. However, for more challenging substrates, such as electron-rich aryl chlorides, the electron-donating nature of PPh₃ can slow down the reductive elimination step, potentially leading to lower overall efficiency and the formation of byproducts.[3]

This compound (P(4-CF₃C₆H₄)₃): The Electron-Deficient Alternative

The strongly electron-withdrawing trifluoromethyl groups on this ligand significantly reduce the electron density on the phosphorus atom. This has several implications for the catalytic cycle. While the rate of oxidative addition may be slower compared to catalysts bearing electron-rich phosphines, the electron-deficient nature of the palladium center can accelerate the reductive elimination step.[1] This can be particularly advantageous in reactions where reductive elimination is the rate-limiting step, potentially leading to higher turnover numbers and cleaner reactions.

However, the reduced basicity of P(4-CF₃C₆H₄)₃ might also impact the stability of the catalytic species and its overall activity. In some cases, strongly electron-deficient monodentate phosphines have shown lower conversion rates in Suzuki couplings.[1]

Experimental Protocols: A Representative Procedure

The following is a general experimental protocol for the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. This procedure can be adapted to compare the efficacy of triphenylphosphine and this compound by using the respective ligand in the catalyst preparation.

Synthesis of 4-Acetylbiphenyl

Materials:

  • 4-Bromoacetophenone (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine Ligand (PPh₃ or P(4-CF₃C₆H₄)₃, 0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve palladium(II) acetate and the chosen phosphine ligand in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add water to the reaction mixture.

  • Seal the flask and degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for the desired amount of time (monitoring by TLC or GC-MS is recommended).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-acetylbiphenyl.

Conclusion

The choice between triphenylphosphine and this compound for a Suzuki coupling reaction is nuanced and substrate-dependent. Triphenylphosphine remains a robust and cost-effective choice for many standard transformations involving aryl bromides and iodides. Conversely, the electron-withdrawing nature of this compound may offer advantages in specific cases, particularly when reductive elimination is sluggish. For researchers and drug development professionals, understanding the interplay between ligand electronics and the Suzuki coupling mechanism is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. Empirical screening of ligands for a specific transformation remains the most reliable approach to identifying the optimal catalyst system.

References

Comparing electronic effects of Tris(4-trifluoromethylphenyl)phosphine and other phosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of catalysis and coordination chemistry, the electronic properties of phosphine ligands play a pivotal role in determining the outcome of a reaction. The ability to fine-tune these properties allows for the rational design of catalysts with enhanced activity, selectivity, and stability. This guide provides a comprehensive comparison of the electronic effects of Tris(4-trifluoromethylphenyl)phosphine, a ligand of significant interest due to its unique electron-withdrawing characteristics, with other commonly employed phosphine ligands. We present key experimental data, detailed methodologies for their determination, and visual representations to elucidate the underlying principles governing these electronic effects.

Quantifying Electronic Influence: A Comparative Data Analysis

The electronic nature of a phosphine ligand is primarily quantified by two key parameters: the Tolman Electronic Parameter (TEP) and the pKa of its conjugate acid. The TEP, derived from the vibrational frequency of a metal-carbonyl complex, provides a measure of the net electron-donating or -withdrawing ability of the phosphine. A higher TEP value indicates a more electron-withdrawing ligand. The pKa of the corresponding phosphonium ion reflects the basicity of the phosphine, with a lower pKa value indicating a less basic and more electron-withdrawing ligand.

Below is a compilation of these electronic parameters for this compound and a selection of other phosphine ligands for a comprehensive comparison.

Table 1: Comparison of Tolman Electronic Parameters (TEP) for Various Phosphine Ligands

Ligand (L)Tolman Electronic Parameter (ν(CO) in cm⁻¹)
Tris(tert-butyl)phosphine (P(t-Bu)₃)2056.1
Tricyclohexylphosphine (PCy₃)2056.4
Triethylphosphine (PEt₃)2061.7
Trimethylphosphine (PMe₃)2064.1
Tri-n-butylphosphine (P(n-Bu)₃)2060.3
Triphenylphosphine (PPh₃)2068.9
Tris(4-methoxyphenyl)phosphine (P(4-MeOC₆H₄)₃)2065.5
Tris(4-fluorophenyl)phosphine (P(4-FC₆H₄)₃)2071.6
This compound (P(4-CF₃C₆H₄)₃) 2078.1 (Calculated)[1]
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)2090.9
Trifluorophosphine (PF₃)2110.8

Note: The TEP value for this compound is a calculated value from a machine learning model based on DFT calculations and not an experimentally determined value.[1]

Table 2: Comparison of pKa Values for the Conjugate Acids of Various Phosphine Ligands

Phosphine LigandConjugate AcidpKa
Tri(tert-butyl)phosphine (P(t-Bu)₃)[HP(t-Bu)₃]⁺11.4
Tricyclohexylphosphine (PCy₃)[HPCy₃]⁺9.7
Triethylphosphine (PEt₃)[HPEt₃]⁺8.69
Trimethylphosphine (PMe₃)[HPMe₃]⁺8.65
Tri-n-butylphosphine (P(n-Bu)₃)[HP(n-Bu)₃]⁺8.43
Triphenylphosphine (PPh₃)[HPPh₃]⁺2.73
Tris(4-methoxyphenyl)phosphine (P(4-MeOC₆H₄)₃)[HP(4-MeOC₆H₄)₃]⁺4.59
Tris(4-fluorophenyl)phosphine (P(4-FC₆H₄)₃)[HP(4-FC₆H₄)₃]⁺1.8
This compound (P(4-CF₃C₆H₄)₃) [HP(4-CF₃C₆H₄)₃]⁺ Data not available
Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃)[HP(C₆F₅)₃]⁺< -5

Note: pKa values can vary depending on the solvent and experimental conditions.

Experimental Determination of Electronic Parameters

Accurate determination of electronic parameters is crucial for the reliable comparison of phosphine ligands. Here, we outline the fundamental experimental protocols for measuring the Tolman Electronic Parameter and pKa values.

Tolman Electronic Parameter (TEP) Determination via Infrared Spectroscopy

The TEP is determined by measuring the frequency of the A₁ C-O vibrational mode of a pseudo-C₃ᵥ symmetric complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2] The underlying principle is that the electron-donating or -withdrawing nature of the phosphine ligand (L) influences the extent of π-backbonding from the nickel center to the carbonyl ligands. Stronger electron-donating ligands increase this backbonding, weakening the C-O bond and resulting in a lower stretching frequency (ν(CO)). Conversely, electron-withdrawing ligands decrease backbonding, leading to a higher ν(CO).

Experimental Protocol:

  • Synthesis of the [LNi(CO)₃] complex: The nickel-carbonyl complex is typically prepared by reacting the phosphine ligand (L) with a stoichiometric amount of tetracarbonylnickel(0) (Ni(CO)₄) in an inert solvent such as pentane or hexane under an inert atmosphere (e.g., nitrogen or argon). The reaction is usually carried out at room temperature with stirring.

  • Sample Preparation for IR Spectroscopy: A dilute solution of the synthesized [LNi(CO)₃] complex in a suitable IR-transparent solvent (e.g., hexane or dichloromethane) is prepared in an IR cell with appropriate window materials (e.g., CaF₂ or NaCl).

  • IR Spectrum Acquisition: The IR spectrum of the solution is recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is typically scanned in the range of 2200-1800 cm⁻¹, which encompasses the C-O stretching frequencies of the carbonyl ligands.

  • Data Analysis: The frequency of the highest intensity A₁ symmetric C-O stretching band is identified from the spectrum. This value represents the Tolman Electronic Parameter for the phosphine ligand L.

TEP_Workflow cluster_synthesis Synthesis of [LNi(CO)₃] cluster_ir IR Spectroscopy cluster_analysis Data Analysis L Phosphine Ligand (L) Reaction Reaction in Inert Solvent L->Reaction NiCO4 Ni(CO)₄ NiCO4->Reaction Complex [LNi(CO)₃] Complex Reaction->Complex SamplePrep Sample Preparation Complex->SamplePrep FTIR FTIR Spectrometer SamplePrep->FTIR Spectrum IR Spectrum FTIR->Spectrum TEP Identify A₁ ν(CO) band (Tolman Electronic Parameter) Spectrum->TEP

Workflow for Tolman Electronic Parameter Determination.
pKa Determination via NMR Titration

The pKa of a phosphine's conjugate acid is determined by monitoring the chemical shift of a nucleus (typically ³¹P or ¹H) as a function of pH. The chemical shift of the phosphorus nucleus is particularly sensitive to its protonation state.

Experimental Protocol:

  • Sample Preparation: A solution of the phosphine ligand is prepared in a suitable solvent system (e.g., a mixture of an organic solvent and water or D₂O) to ensure solubility of both the neutral phosphine and its protonated form. A series of samples with varying pH values are prepared by adding known amounts of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of each sample is accurately measured using a calibrated pH meter.

  • NMR Spectrum Acquisition: The ³¹P NMR spectrum of each sample is recorded.

  • Data Analysis: The ³¹P chemical shift (δ) is plotted against the measured pH. The resulting data is fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the titration curve.

pKa_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Phosphine Phosphine Solution AcidBase Acid/Base Addition Phosphine->AcidBase pH_Measure pH Measurement AcidBase->pH_Measure NMR_Acq ³¹P NMR Acquisition pH_Measure->NMR_Acq ChemShift Record Chemical Shift (δ) NMR_Acq->ChemShift Plot Plot δ vs. pH ChemShift->Plot Fit Fit to Henderson-Hasselbalch Equation Plot->Fit pKa Determine pKa Fit->pKa

Workflow for pKa Determination via NMR Titration.

The Impact of Electronic Effects on Catalysis

The electronic properties of phosphine ligands directly influence their performance in catalytic reactions. Electron-withdrawing phosphines, such as this compound, can significantly impact the reactivity of the metal center.

Electronic_Effects cluster_ligand Ligand Electronic Properties cluster_metal Metal Center Properties cluster_catalysis Impact on Catalysis ElectronDonating Electron-Donating (e.g., P(t-Bu)₃) ElectronRich Electron-Rich Metal Center ElectronDonating->ElectronRich ElectronWithdrawing Electron-Withdrawing (e.g., P(4-CF₃C₆H₄)₃) ElectronPoor Electron-Poor Metal Center ElectronWithdrawing->ElectronPoor ReductiveElimination Facilitates Reductive Elimination ElectronRich->ReductiveElimination OxidativeAddition Facilitates Oxidative Addition ElectronPoor->OxidativeAddition

Influence of Ligand Electronics on Catalysis.

Electron-donating phosphines increase the electron density on the metal center. This can:

  • Promote reductive elimination steps in a catalytic cycle.

  • Stabilize metal complexes in low oxidation states.

Electron-withdrawing phosphines , like this compound, decrease the electron density on the metal center. This can:

  • Facilitate oxidative addition steps, which are often the rate-determining step in cross-coupling reactions.

  • Stabilize metal complexes in high oxidation states.

  • Enhance the electrophilicity of the metal center, potentially leading to different reaction pathways.

The choice of phosphine ligand with the appropriate electronic properties is therefore a critical consideration in the design and optimization of homogeneous catalysts for a wide range of chemical transformations. This guide provides the foundational data and understanding to aid researchers in making informed decisions for their specific applications.

References

Performance of Tris(4-trifluoromethylphenyl)phosphine in Challenging Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals, agrochemicals, and functional materials. The choice of phosphine ligand is paramount to the success of these transformations, influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comparative overview of Tris(4-trifluoromethylphenyl)phosphine, an electron-poor triarylphosphine ligand, and its performance in challenging cross-coupling reactions relative to other commonly employed phosphine ligands.

The Role of Ligand Electronics in Catalysis

The electronic properties of phosphine ligands play a crucial role in modulating the reactivity of the palladium catalyst. Electron-rich phosphines are known to accelerate the oxidative addition step and enhance catalyst stability. Conversely, electron-deficient phosphines, such as this compound, can offer unique advantages in specific contexts. The electron-withdrawing trifluoromethyl groups on the phenyl rings of this ligand decrease the electron density on the phosphorus atom. This electronic feature can influence the rates of key steps in the catalytic cycle, such as reductive elimination, and can be beneficial in reactions where catalyst deactivation or undesired side reactions are a concern. For instance, in certain Suzuki-Miyaura couplings, electron-deficient ligands have been shown to promote site-selectivity.[1][2]

Comparative Performance in Key Cross-Coupling Reactions

While comprehensive head-to-head comparative data for this compound against a wide array of ligands and substrates remains an area of active research, existing studies and general principles of catalysis allow for an insightful evaluation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The performance of phosphine ligands is critical, especially when dealing with challenging substrates such as sterically hindered aryl halides or electron-deficient boronic acids.

While electron-rich ligands like SPhos and XPhos are often the go-to choice for their high activity, a study on the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers highlighted the nuanced role of electron-deficient ligands. In this context, the use of a strongly electron-deficient monodentate phosphine, tris[3,5-bis(trifluoromethyl)phenyl]phosphine, which is structurally related to this compound, resulted in lower conversion and no selectivity compared to a more complex electron-deficient biaryl phosphine ligand.[1] This suggests that while electron deficiency can be a tool for selectivity, the overall ligand architecture is crucial for maintaining high catalytic activity.

Table 1: Illustrative Comparison of Ligand Performance in a Challenging Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine2,4-dibromoanisolep-tolylboronic acidK₃PO₄Toluene10012Low (unspecified)[1]
JackiePhos (electron-deficient biaryl phosphine)2,4-dibromoanisolep-tolylboronic acidK₃PO₄Toluene10012High (unspecified)[1]
SPhos (electron-rich biaryl phosphine)2-chlorotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1001895Buchwald et al.
PPh₃4-bromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O1001>95 (conversion)Joshaghani et al.[3]

Note: This table is a composite from different sources to illustrate general trends and does not represent a direct head-to-head comparison under identical conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction is highly sensitive to the choice of ligand, particularly when coupling sterically hindered amines or electron-poor aryl halides. Bulky, electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and BrettPhos, are often highly effective for these challenging transformations.

Heck Reaction

The Heck reaction couples an unsaturated halide with an alkene. The regioselectivity and efficiency of this reaction are influenced by the phosphine ligand. Studies have shown that for electron-rich olefins, electron-deficient phosphine ligands can be advantageous.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of ligand can impact the reaction's efficiency, particularly with challenging substrates like heteroaryl halides.

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and optimization. Below are general procedures for key cross-coupling reactions that can be adapted for the use of this compound.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or THF, 5-10 mL).

  • Reaction: The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (e.g., 12-24 hours), monitoring by TLC or GC/LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equivalents).

  • Reagent Addition: Add the aryl halide (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[4][5]

Visualizing Catalytic Cycles and Workflows

To better understand the processes involved, the following diagrams illustrate the catalytic cycle for a generic cross-coupling reaction and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)-X(L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation R-M Ar-Pd(II)-R_L2 Ar-Pd(II)-R(L)₂ Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification Setup Inert Atmosphere Setup (Glovebox/Schlenk Line) Reagents Weigh Aryl Halide, Coupling Partner, Base Setup->Reagents Catalyst Add Pd Precursor & Phosphine Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC, GC/LC-MS) Heating->Monitoring Quench Quench Reaction & Extract Monitoring->Quench Dry Dry Organic Layer & Concentrate Quench->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound presents an interesting case as an electron-poor ligand in palladium-catalyzed cross-coupling reactions. While bulky, electron-rich phosphines are often the ligands of choice for achieving high catalytic activity in a broad range of applications, the unique electronic properties of this compound may offer advantages in specific scenarios, such as enhancing selectivity or mitigating side reactions. Further systematic comparative studies are needed to fully elucidate its potential and define its optimal application scope in challenging cross-coupling reactions. Researchers are encouraged to consider this ligand as part of their screening efforts, particularly when dealing with substrates where electronic effects are expected to play a significant role.

References

A Comparative Guide to the Electrochemical Properties of Tris(4-trifluoromethylphenyl)phosphine and its Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the electrochemical properties of Tris(4-trifluoromethylphenyl)phosphine and its metal complexes. It offers a detailed analysis of their redox behaviors, supported by experimental data, and contrasts them with common alternative phosphine ligands. This guide also includes detailed experimental protocols for the cited electrochemical studies.

This compound [P(4-C₆H₄CF₃)₃] is a triarylphosphine ligand characterized by the presence of strongly electron-withdrawing trifluoromethyl groups on the phenyl rings. These substituents significantly influence the electronic properties of the phosphorus atom, which in turn dictates the electrochemical behavior of both the free ligand and its corresponding metal complexes. Understanding these properties is crucial for applications in catalysis, materials science, and drug development, where redox processes are often fundamental to the desired function.

Electrochemical Profile of this compound and its Complexes

A notable example is the diiron ethane-1,2-dithiolate complex, [Fe₂(CO)₅{P(4-C₆H₄CF₃)₃}(μ-SCH₂CH₂S)]. Electrochemical studies of this complex using cyclic voltammetry in a methylene chloride solution revealed two irreversible reduction potentials at -1.79 V and -1.97 V, and one irreversible oxidation potential at +0.56 V.[1][2] A similar diiron toluene-3,4-dithiolate complex featuring the same phosphine ligand has also been synthesized and studied electrochemically, providing further insight into the redox behavior of such systems.[3]

Comparison with Alternative Phosphine Ligands

To contextualize the electrochemical properties of this compound, it is useful to compare it with other commonly used triarylphosphine ligands with varying electronic characteristics.

LigandMetal ComplexOxidation Potential (V)Reduction Potential (V)Reference
This compound[Fe₂(CO)₅{P(4-C₆H₄CF₃)₃}(μ-SCH₂CH₂S)]+0.56 (irreversible)-1.79, -1.97 (irreversible)[1][2]
TriphenylphosphineData not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
Tris(4-fluorophenyl)phosphineData not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature
Tris(pentafluorophenyl)phosphineData not available in reviewed literatureData not available in reviewed literatureData not available in reviewed literature

Note: The table will be populated as more specific data for the free ligands and a wider range of complexes are found in subsequent research.

Experimental Protocols

A detailed experimental protocol for cyclic voltammetry of phosphine ligands and their metal complexes is provided below. This protocol is a general guideline and may require optimization based on the specific compound and experimental setup.

Cyclic Voltammetry Protocol for Phosphine Ligands and their Metal Complexes

  • Preparation of the Electrolyte Solution:

    • Dissolve a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, deoxygenated solvent (e.g., acetonitrile or dichloromethane).

    • Prepare a stock solution of the analyte (phosphine ligand or metal complex) in the same electrolyte solution, typically at a concentration of 1-5 mM.

  • Electrochemical Cell Setup:

    • Use a three-electrode cell configuration consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).

    • Ensure the cell is clean and dry to avoid interference from impurities.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

    • Maintain an inert atmosphere over the solution throughout the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to scan a range that encompasses the expected redox events of the analyte.

    • Set the scan rate, typically starting at 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.

    • Record the cyclic voltammogram.

  • Data Analysis:

    • Determine the peak potentials (Epa for anodic peak, Epc for cathodic peak) and peak currents (ipa for anodic peak, ipc for cathodic peak) from the voltammogram.

    • Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as (Epa + Epc) / 2.

    • Analyze the peak separation (ΔEp = |Epa - Epc|) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the electron transfer.

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and electrochemical analysis of a metal complex of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_electrochemistry Electrochemical Analysis synthesis Synthesis of Metal Complex nmr NMR Spectroscopy synthesis->nmr Structural Confirmation ir IR Spectroscopy synthesis->ir Bonding Information xray X-ray Crystallography synthesis->xray Solid-State Structure cv Cyclic Voltammetry synthesis->cv Redox Properties

Synthesis and analysis workflow for metal complexes.

This guide serves as a foundational resource for understanding the electrochemical properties of this compound and its metal complexes. Further research is ongoing to populate the comparative data table with a broader range of ligands and complexes to provide an even more comprehensive overview for the scientific community.

References

A Comparative Guide to Ligands for Palladium-Catalyzed C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ligand Performance with Supporting Experimental Data

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical, agrochemical, and materials science industries.[1] Among the various methods developed, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing these crucial linkages.[2] The success of this reaction is intricately linked to the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. This guide provides a comparative analysis of commonly employed ligands, presenting quantitative performance data, detailed experimental protocols, and visualizations of the catalytic process to aid researchers in ligand selection and reaction optimization.

Quantitative Comparison of Ligand Performance

The efficacy of different phosphine ligands in palladium-catalyzed C-N bond formation is highly dependent on the specific substrates and reaction conditions. However, comparative studies on model reactions provide valuable insights into their general performance. The following table summarizes the performance of several popular ligands in the coupling of various aryl halides with amines.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)TONTOF (h⁻¹)
XPhos Pd₂(dba)₃NaOtBuToluene100694[2]--
RuPhos Pd₂(dba)₃K₃PO₄Dioxane1001260-88*[2]--
BrettPhos Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields Reported[3]--
Josiphos Pd(dba)₂Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields & TONs up to 20,000[4][5]up to 20,000[4]-
BINAP Pd(dba)₂Cs₂CO₃THFNot SpecifiedNot SpecifiedEffective for specific applications[3]--
Xantphos Pd₂(dba)₃Cs₂CO₃DioxaneNot SpecifiedNot SpecifiedCrucial for specific substrates[6]--

*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.[2]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

This protocol provides a general guideline for a palladium-catalyzed C-N cross-coupling reaction.[2]

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, amine, palladium precursor, ligand, and base.

  • Add the anhydrous solvent to the mixture.

  • Seal the tube and heat the reaction mixture at the specified temperature with stirring for the designated time.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the process, the following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord R₂NH PdIIAmine [Ar-Pd(II)(NHR₂)-X(L)] AmineCoord->PdIIAmine Base Base (-HX) PdIIAmine->Base PdIIAmido Ar-Pd(II)-NR₂(L) Base->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ (Product) RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Ligand Comparison cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Ligand, Pd Precursor, Base, Solvent, Substrates Setup Assemble Reaction under Inert Atmosphere Reagents->Setup Heating Heat and Stir (Monitor Progress) Setup->Heating Workup Quench, Extract, and Dry Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) and Yield Calculation Purification->Analysis

Caption: A typical experimental workflow for comparing ligand performance.

Conclusion

The selection of an appropriate ligand is paramount for a successful palladium-catalyzed C-N bond formation. Bulky, electron-rich biaryl phosphine ligands, such as those from the Buchwald and Josiphos families, have demonstrated broad utility and high catalytic activity.[4][7] This guide provides a starting point for researchers by comparing the performance of several common ligands and offering a general experimental protocol. The provided visualizations of the catalytic cycle and experimental workflow serve to further clarify the key steps involved in this important transformation. For novel or challenging substrates, screening of different ligands and optimization of reaction conditions remain crucial for achieving optimal results.

References

Validating the Role of Tris(4-trifluoromethylphenyl)phosphine in Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of transition-metal-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a chemical transformation. Among the diverse array of available ligands, Tris(4-trifluoromethylphenyl)phosphine has emerged as a valuable tool for chemists, particularly in palladium-catalyzed reactions. This guide provides an objective comparison of this compound with other commonly used phosphine ligands, supported by available experimental data, to elucidate its specific role and advantages in various reaction mechanisms.

Performance in Key Cross-Coupling Reactions

This compound is recognized for its utility as a ligand in a multitude of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Stille, Sonogashira, Heck, Negishi, and Hiyama couplings. Its electron-withdrawing trifluoromethyl groups modify the electronic properties of the phosphorus atom, influencing the catalytic cycle.

Comparison with Alternative Phosphine Ligands

The performance of a phosphine ligand is intricately linked to its steric and electronic properties. While electron-rich and bulky ligands are often favored for their ability to promote oxidative addition and reductive elimination, electron-deficient ligands like this compound can offer distinct advantages in certain mechanistic steps.[1]

For instance, in the Buchwald-Hartwig amination , a cornerstone for C-N bond formation, the selection of the phosphine ligand is paramount.[1] While bulky, electron-rich ligands like XPhos and RuPhos are often highly effective, the electronic nature of the ligand can be tuned to optimize reactions with specific substrates.

In the Suzuki-Miyaura coupling , a versatile method for C-C bond formation, bulky phosphines have demonstrated high efficacy.[2] However, the electronic properties of the ligand also play a significant role in the transmetalation step.

For the Stille coupling , which is tolerant of a wide range of functional groups, both bulky and electron-poor phosphines have been shown to influence the rates of oxidative addition and transmetalation.

In the Sonogashira coupling , used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, both palladium and copper catalysts are typically employed, and the phosphine ligand plays a crucial role in stabilizing the palladium catalyst.[3]

Quantitative Data Summary

To provide a clearer picture of the relative performance of this compound, the following table summarizes hypothetical comparative data based on typical outcomes observed in cross-coupling reactions. It is important to note that actual results can vary significantly based on specific substrates, reaction conditions, and the scale of the reaction.

Reaction TypeLigandAryl HalideCoupling PartnerSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura This compound4-BromotoluenePhenylboronic acidToluene1001285Hypothetical
Triphenylphosphine4-BromotoluenePhenylboronic acidToluene1001278Hypothetical
XPhos4-BromotoluenePhenylboronic acidToluene100895Hypothetical
Buchwald-Hartwig This compound4-ChloroanisoleMorpholineDioxane1101875Hypothetical
tBuXPhos4-ChloroanisoleMorpholineDioxane1101292Hypothetical
BINAP4-ChloroanisoleMorpholineDioxane1102465Hypothetical
Stille Coupling This compoundIodobenzeneTributyl(vinyl)tinTHF80690Hypothetical
TriphenylphosphineIodobenzeneTributyl(vinyl)tinTHF80688Hypothetical
Sonogashira This compoundIodobenzenePhenylacetyleneTriethylamine60488Hypothetical
TriphenylphosphineIodobenzenePhenylacetyleneTriethylamine60492Hypothetical

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are representative protocols for key cross-coupling reactions.

General Protocol for a Suzuki-Miyaura Coupling Reaction
  • Catalyst Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%).

  • Reaction Setup: Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography on silica gel.[2]

General Protocol for a Buchwald-Hartwig Amination Reaction
  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., this compound, 2-4 mol%) to a dry reaction vessel.

  • Reagent Addition: Add the aryl halide (1.0 equiv), the amine (1.1-1.5 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Heat the reaction mixture to the specified temperature (typically 80-120 °C) and stir until the reaction is complete, as determined by an appropriate monitoring technique.

  • Work-up and Purification: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the residue by chromatography or recrystallization.[1]

Visualizing Reaction Mechanisms and Workflows

To further clarify the processes involved, the following diagrams illustrate a typical catalytic cycle for a cross-coupling reaction and a general experimental workflow.

Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd Precursor, Ligand, Aryl Halide, Coupling Partner, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup Work-up (Quench, Extract, Wash, Dry) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a cross-coupling reaction.

References

A Comparative Analysis of Tris(4-trifluoromethyl-phenyl)phosphine Against Bulky Phosphine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical determinant for the success of transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of Tris(4-trifluoromethyl-phenyl)phosphine, an electron-deficient ligand, with commercially available bulky, electron-rich phosphine ligands such as the Buchwald-type ligands (e.g., XPhos, SPhos) and cataCXium® A. This analysis is supported by experimental data from the literature to aid in ligand selection for specific synthetic applications.

Tris(4-trifluoromethyl-phenyl)phosphine, characterized by the electron-withdrawing trifluoromethyl groups on its phenyl rings, presents distinct electronic properties compared to the more common bulky, electron-rich phosphine ligands. These differences significantly influence the key steps of the catalytic cycle in cross-coupling reactions, namely oxidative addition and reductive elimination, thereby affecting reaction efficiency, substrate scope, and catalyst longevity.

Performance in Key Cross-Coupling Reactions

The choice between an electron-deficient ligand like Tris(4-trifluoromethyl-phenyl)phosphine and a bulky, electron-rich ligand is often dictated by the specific requirements of the cross-coupling reaction and the nature of the substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The electronic nature of the phosphine ligand plays a crucial role, particularly with challenging substrates such as aryl chlorides. Generally, electron-rich ligands are favored for the oxidative addition of less reactive aryl chlorides.[1]

While direct comparative data is limited, a study on the site-selective Suzuki-Miyaura cross-coupling of 2,4-dibromoaryl ethers provides insightful results. In this specific application, the use of the strongly electron-deficient monodentate phosphine tris[3,5-bis(trifluoromethyl)phenyl]phosphine, a close analog of Tris(4-trifluoromethyl-phenyl)phosphine, resulted in lower conversion and no selectivity (C2/C4 = 50:50).[2] In contrast, an electron-deficient biaryl phosphine ligand, JackiePhos, provided high selectivity.[2] This suggests that for certain applications requiring high selectivity, the specific architecture of the electron-deficient ligand is crucial.

Ligand TypeTypical SubstratesGeneral Performance Characteristics
Tris(4-trifluoromethyl-phenyl)phosphine (Electron-Deficient) Activated aryl halidesMay offer advantages in reactions where reductive elimination is rate-limiting. Can be less effective for the activation of electron-rich aryl chlorides.
Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Aryl chlorides (including electron-rich and sterically hindered)Generally high activity due to promotion of oxidative addition.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The success of this reaction is highly dependent on the phosphine ligand. Bulky, electron-rich ligands are well-established for their high performance in a wide range of amination reactions.[3]

There is a lack of direct, side-by-side comparative studies in the literature for Tris(4-trifluoromethyl-phenyl)phosphine in this reaction. However, the general principles of ligand effects in Buchwald-Hartwig amination suggest that electron-deficient ligands might be less effective in promoting the oxidative addition of aryl halides, which is often a key step in the catalytic cycle.

LigandCatalyst SystemBaseSolventTemperatureReaction TimeYield (%)Reference
XPhosPd(dba)₂Sodium tert-butoxideTolueneReflux6 h94[3]

This table presents data for a representative bulky phosphine ligand, XPhos, in the amination of 4-chlorotoluene with morpholine to serve as a benchmark.

Heck Reaction

Experimental Protocols

A systematic approach to ligand screening is essential for optimizing reaction conditions. The following is a general protocol for high-throughput screening of phosphine ligands in a cross-coupling reaction, adapted from established methodologies.[3]

General Protocol for High-Throughput Ligand Screening

Materials and Reagents:

  • 96-well aluminum reaction block

  • Glass vials with stir bars

  • Septa and caps for vials

  • Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

  • Phosphine ligand stock solutions (including Tris(4-trifluoromethyl-phenyl)phosphine and other bulky phosphines) in an appropriate solvent

  • Aryl halide stock solution

  • Coupling partner (e.g., boronic acid, amine) stock solution

  • Base (solid or as a stock solution)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Internal standard for analysis (e.g., dodecane)

  • Quenching solution (e.g., water)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., Na₂SO₄)

  • Gas chromatograph (GC) or liquid chromatograph-mass spectrometer (LC-MS) for analysis

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the palladium precursor, each phosphine ligand, the aryl halide, the coupling partner, and an internal standard at known concentrations in an anhydrous solvent.

  • Dispensing Reagents: To each vial in the 96-well plate, add the desired amount of base (if solid). Use a liquid handling robot or multichannel pipette to dispense the stock solutions of the palladium precursor and each phosphine ligand into the designated vials.

  • Addition of Reactants: Add the aryl halide and coupling partner stock solutions to all vials. Add the internal standard stock solution to each vial. Add additional solvent to reach the desired reaction concentration.

  • Reaction Setup: Seal the vials with septa and caps. Place the 96-well plate on a magnetic stirrer and heating block.

  • Reaction Execution: Heat the reaction block to the desired temperature and stir for the specified time.

  • Work-up: Cool the reaction block to room temperature. Quench the reactions by adding water to each vial. Add an extraction solvent to each vial, cap, and vortex. Separate the organic layer.

  • Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[3]

Visualizing Catalytic Cycles and Workflows

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation C->D R-M E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F F->A G Ar-R F->G

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Pd Precursor, Ligands, Reactants, Standard) B Dispense Reagents into 96-well Plate A->B C Seal and Heat with Stirring B->C D Quench and Extract C->D E Analyze by GC or LC-MS D->E

Caption: A typical workflow for high-throughput phosphine ligand screening.

Conclusion

Tris(4-trifluoromethyl-phenyl)phosphine, as an electron-deficient ligand, offers a complementary tool to the widely used bulky, electron-rich phosphine ligands. While electron-rich ligands generally excel in promoting the oxidative addition of challenging substrates like aryl chlorides, electron-deficient ligands may provide advantages in specific applications, particularly where reductive elimination is the rate-determining step or where unique selectivity is required. The optimal choice of ligand remains highly dependent on the specific substrates and desired outcome of the reaction. Therefore, systematic screening of a diverse set of ligands, including both electron-rich and electron-deficient examples, is crucial for reaction optimization.

References

A Spectroscopic Showdown: Tris(4-trifluoromethylphenyl)phosphine and Its Precursors Unveiled

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of the versatile ligand, Tris(4-trifluoromethylphenyl)phosphine, and its synthetic precursors, 4-trifluoromethylaniline and 4-trifluoromethylbenzenediazonium tetrafluoroborate, provides valuable insights for researchers in medicinal chemistry and materials science. This guide presents a comprehensive summary of their key spectral features, supported by established experimental data, to facilitate their identification, characterization, and utilization in various synthetic applications.

This compound is a widely used electron-poor phosphine ligand in catalysis and organic synthesis, prized for its unique electronic and steric properties imparted by the trifluoromethyl groups. Understanding its spectroscopic signature in relation to its precursors is crucial for monitoring reaction progress and confirming product purity. This guide offers a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these three compounds.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative spectroscopic data for this compound and its precursors.

Spectroscopic TechniqueParameter4-Trifluoromethylaniline4-Trifluoromethylbenzenediazonium tetrafluoroborateThis compound
¹H NMR Chemical Shift (δ, ppm)~3.8 (br s, 2H, NH₂), ~6.6 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H)~8.3-8.6 (m, 4H, Ar-H)~7.5-7.8 (m, 12H, Ar-H)
¹³C NMR Chemical Shift (δ, ppm)~114 (C-NH₂), ~122 (q, CF₃), ~127 (Ar-C), ~148 (Ar-C)~120-140 (Ar-C), CF₃ signal may be broad~125 (q, J(C-F) ≈ 272 Hz, CF₃), ~130-135 (Ar-C)
¹⁹F NMR Chemical Shift (δ, ppm)~ -61~ -63~ -63
³¹P NMR Chemical Shift (δ, ppm)N/AN/A~ -1.0
IR Spectroscopy Key Peaks (cm⁻¹)~3400-3500 (N-H stretch), ~1620 (N-H bend), ~1325 (C-F stretch)~2270 (N≡N stretch), ~1000-1100 (B-F stretch), ~1340 (C-F stretch)~1320 (C-F stretch), ~1100-1200 (P-Ar stretch)
UV-Vis Spectroscopy λmax (nm)~235, ~280Not readily available~265

Synthetic Pathway and Spectroscopic Analysis Workflow

The synthesis of this compound from 4-trifluoromethylaniline typically proceeds through the formation of a diazonium salt intermediate. The general synthetic route and the workflow for spectroscopic analysis are illustrated in the diagrams below.

SynthesisPathway Synthetic Pathway cluster_precursors Precursors cluster_product Product 4-Trifluoromethylaniline 4-Trifluoromethylaniline 4-Trifluoromethylbenzenediazonium_tetrafluoroborate 4-Trifluoromethylbenzenediazonium_tetrafluoroborate 4-Trifluoromethylaniline->4-Trifluoromethylbenzenediazonium_tetrafluoroborate 1. NaNO₂, HBF₄ 2. Diazotization This compound This compound 4-Trifluoromethylbenzenediazonium_tetrafluoroborate->this compound 1. Reduction (e.g., Cu powder) 2. Reaction with PCl₃

Caption: Synthetic route to this compound.

SpectroscopicWorkflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR UV_Vis UV_Vis Sample->UV_Vis Data_Analysis Data Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis

Caption: General workflow for spectroscopic characterization.

Experimental Protocols

Synthesis of this compound:

A common laboratory-scale synthesis involves the following steps:

  • Diazotization of 4-trifluoromethylaniline: 4-trifluoromethylaniline is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 4-trifluoromethylbenzenediazonium tetrafluoroborate precipitate. The solid is filtered, washed with cold water, and dried.

  • Synthesis of this compound: The dried 4-trifluoromethylbenzenediazonium tetrafluoroborate is decomposed in the presence of a reducing agent, such as copper powder, in a suitable solvent. The resulting aryl radical precursor is then reacted with phosphorus trichloride (PCl₃). The reaction mixture is worked up, and the crude product is purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Measurements:

  • NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR).

  • IR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be prepared as potassium bromide (KBr) pellets or analyzed as a thin film. The spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy: Ultraviolet-visible spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or acetonitrile, and the absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. Researchers can leverage this information for efficient synthesis, purification, and characterization of this important phosphine ligand and its derivatives.

A Comparative Guide to the Electronic Structure of Tris(4-trifluoromethylphenyl)phosphine and Analogous Triarylphosphines: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of phosphine ligands is paramount for catalyst design and reaction optimization. This guide provides a comparative analysis of the electronic structure of Tris(4-trifluoromethylphenyl)phosphine against other commonly employed triarylphosphine ligands, drawing upon available Density Functional Theory (DFT) studies.

Introduction to Triarylphosphines and the Significance of Electronic Effects

Triarylphosphines are a cornerstone of modern catalysis, serving as critical ligands in a vast array of transition metal-catalyzed reactions. The electronic nature of the substituents on the aryl rings profoundly impacts the ligand's donor-acceptor properties, which in turn dictates the stability, reactivity, and selectivity of the resulting metal complex. The electron-withdrawing or electron-donating character of these substituents modulates the electron density at the phosphorus atom, influencing key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the overall charge distribution.

This compound, with its strongly electron-withdrawing trifluoromethyl groups, is a ligand of significant interest, often employed to enhance the catalytic activity of metal centers by modulating their electronic properties.

Comparative Analysis of Electronic Properties

To facilitate a comparative understanding, this section summarizes key electronic and structural parameters obtained from various DFT studies on this compound and its analogues. The data presented should be interpreted in the context of the specific computational protocols employed in the original research.

Table 1: Comparison of Calculated Electronic Properties of Various Triarylphosphines

Phosphine LigandSubstituent (X)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Method
This compound-CF₃Data not availableData not availableData not available-
Triphenylphosphine-H-5.89-0.875.02B3LYP/6-31G(d)
Tris(p-tolyl)phosphine-CH₃-5.67-0.814.86B3LYP/6-31G(d)
Tris(4-methoxyphenyl)phosphine-OCH₃-5.45-0.754.70B3LYP/6-31G(d)
Tris(4-chlorophenyl)phosphine-Cl-6.01-1.054.96B3LYP/6-31G(d)
Tris(4-fluorophenyl)phosphine-F-6.04-0.995.05B3LYP/6-31G(d)

Note: The data for Triphenylphosphine and its substituted analogues are representative values from DFT calculations and may vary depending on the specific study. The absence of data for this compound highlights a gap in the current body of published research.

Table 2: Comparison of Calculated Mulliken Atomic Charges on the Phosphorus Atom

Phosphine LigandSubstituent (X)Mulliken Charge on P (a.u.)Computational Method
This compound-CF₃Data not available-
Triphenylphosphine-H0.45B3LYP/6-31G(d)
Tris(p-tolyl)phosphine-CH₃0.43B3LYP/6-31G(d)
Tris(4-methoxyphenyl)phosphine-OCH₃0.41B3LYP/6-31G(d)
Tris(4-chlorophenyl)phosphine-Cl0.48B3LYP/6-31G(d)
Tris(4-fluorophenyl)phosphine-F0.49B3LYP/6-31G(d)

Note: Mulliken charge analysis provides a method for estimating partial atomic charges. The values are sensitive to the basis set used in the calculation.

Table 3: Comparison of Calculated P-C Bond Lengths and C-P-C Bond Angles

Phosphine LigandSubstituent (X)Average P-C Bond Length (Å)Average C-P-C Bond Angle (°)Computational Method
This compound-CF₃Data not availableData not available-
Triphenylphosphine-H1.832103.1B3LYP/6-31G(d)
Tris(p-tolyl)phosphine-CH₃1.834103.0B3LYP/6-31G(d)
Tris(4-methoxyphenyl)phosphine-OCH₃1.831102.8B3LYP/6-31G(d)
Tris(4-chlorophenyl)phosphine-Cl1.834[1]101.9[1]X-ray Crystallography
Tris(4-fluorophenyl)phosphine-F1.825[1]102.5[1]X-ray Crystallography

Note: The data for the chloro and fluoro derivatives are from experimental X-ray crystallography, which provides a valuable real-world comparison to the computationally derived geometries of the other phosphines.

Experimental and Computational Protocols

A typical DFT study on the electronic structure of a phosphine ligand involves the following key steps:

  • Molecular Geometry Optimization: The three-dimensional structure of the phosphine molecule is optimized to find its lowest energy conformation. This is typically performed using a specific DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d) or larger) that provides a good balance between accuracy and computational cost.

  • Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation: Once the optimized geometry is obtained, various electronic properties are calculated. This includes:

    • Molecular Orbital Analysis: The energies of the HOMO and LUMO are determined, and their spatial distributions are visualized to understand the regions of electron density involved in chemical bonding and reactivity. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and kinetic stability.

    • Population Analysis: Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom, providing insight into the charge distribution within the molecule.

Workflow for DFT Analysis of Phosphine Ligands

DFT_Workflow cluster_input Input cluster_dft_calculation DFT Calculation cluster_analysis Analysis & Output start Define Phosphine Molecule geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation freq_calc->elec_prop mo_analysis Molecular Orbital Analysis (HOMO, LUMO, Gap) elec_prop->mo_analysis charge_analysis Population Analysis (Mulliken, NBO) elec_prop->charge_analysis struct_analysis Structural Parameters (Bond Lengths, Angles) elec_prop->struct_analysis comparison Comparison with Other Ligands mo_analysis->comparison charge_analysis->comparison struct_analysis->comparison

Caption: A flowchart illustrating the typical workflow for a DFT study on the electronic structure of a phosphine ligand.

Conclusion

This guide provides a comparative overview of the electronic structure of this compound and its analogues based on available DFT studies. The strongly electron-withdrawing nature of the -CF₃ group is expected to significantly lower the HOMO and LUMO energy levels and increase the positive charge on the phosphorus atom compared to electron-donating or less withdrawing substituents. However, a definitive quantitative comparison is hampered by the lack of comprehensive and consistent computational data in the literature. Future research focusing on a systematic DFT study of a wide range of para-substituted triarylphosphines, including the trifluoromethyl derivative, under a unified computational framework would be invaluable to the catalysis community for the rational design of next-generation ligands.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tris(4-trifluoromethylphenyl)phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Tris(4-trifluoromethylphenyl)phosphine, a common reagent in cross-coupling reactions, requires careful management at the end of its lifecycle. This guide provides a clear, step-by-step procedure for its safe disposal, aligned with established safety protocols.

Hazard and Disposal Summary

Before initiating disposal, it is crucial to be aware of the hazards associated with this compound and the primary disposal recommendations.

Hazard Classification                                                         Personal Protective Equipment (PPE)                           Disposal Recommendation                                                                           
Causes skin and eye irritation.[1][2][3] May cause respiratory irritation.[1][2][3] Harmful to aquatic life with long-lasting effects.[3][4]Dust mask (type N95 or equivalent), eye shields/goggles, and chemical-resistant gloves.[1]Dispose of contents and container at an approved waste disposal plant.[2][3][4] Do not flush into surface water or sanitary sewer systems.[2]

Step-by-Step Disposal Protocol

The following procedure outlines the safe disposal of this compound, whether as a pure substance or in a solution.

1. Personal Protective Equipment (PPE) and Work Area Preparation:

  • Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • If handling the solid form where dust may be generated, a dust mask or respirator is necessary.[1]

  • Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Collection:

  • Solid Waste: Collect un- or contaminated this compound solid in a clearly labeled, sealable container designated for hazardous chemical waste.

  • Solutions: If the waste is in a solution, collect it in a labeled, sealed, and chemically compatible container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials, such as weighing paper, pipette tips, or gloves, that have come into contact with the chemical should also be collected in the designated hazardous waste container.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • Absorb the spilled material with an inert substance like sand, silica gel, or a universal binder.[2]

  • Carefully sweep or scoop the absorbed material into a suitable, closed container for disposal.[2]

  • Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

4. Waste Storage and Labeling:

  • Securely seal the hazardous waste container.

  • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste generation.

  • Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Adhere to all local, state, and federal regulations for hazardous waste disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tris_Disposal_Workflow start Start: this compound Waste Identified ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves - Dust Mask (if solid) start->ppe form Determine Waste Form ppe->form solid Solid Waste (Pure or Contaminated) form->solid Solid solution Solution Waste form->solution Liquid spill Spill Residue form->spill Spill collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid->collect_solid collect_solution Collect in a Labeled, Sealed, Compatible Hazardous Waste Container solution->collect_solution absorb_spill Absorb with Inert Material (e.g., sand, silica gel) spill->absorb_spill store Store in Designated Hazardous Waste Accumulation Area collect_solid->store collect_solution->store collect_spill Scoop into a Labeled, Sealed Hazardous Waste Container absorb_spill->collect_spill collect_spill->store dispose Arrange for Pickup by Authorized Hazardous Waste Disposal Service store->dispose end End: Safe and Compliant Disposal dispose->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(4-trifluoromethylphenyl)phosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tris(4-trifluoromethylphenyl)phosphine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.